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  • Product: 3-(5-bromo-1H-indazol-1-yl)propanoic acid
  • CAS: 1312138-74-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(5-bromo-1H-indazol-1-yl)propanoic acid: Synthesis, Properties, and Therapeutic Potential

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery The indazole ring system is a privileged bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole ring system is a privileged bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, yet it possesses distinct electronic properties and metabolic stability, making it a valuable component in the design of novel therapeutic agents.[2][3] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[4][5] The functionalization of the indazole core, particularly at the N1 and N2 positions of the pyrazole ring, allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[6][7] This guide focuses on a specific derivative, 3-(5-bromo-1H-indazol-1-yl)propanoic acid, providing a comprehensive overview of its chemical structure, properties, synthesis, and potential applications for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

3-(5-bromo-1H-indazol-1-yl)propanoic acid is characterized by a 5-bromo-substituted indazole core N-alkylated at the 1-position with a propanoic acid moiety. The strategic placement of the bromine atom on the benzene ring and the carboxylic acid group on the side chain significantly influences the molecule's overall properties.

The chemical structure can be represented as:

Chemical Formula: C₁₁H₁₀BrN₂O₂

Molecular Weight: 286.12 g/mol

IUPAC Name: 3-(5-bromo-1H-indazol-1-yl)propanoic acid

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data for the parent compound 5-bromo-1H-indazole-3-carboxylic acid is available, specific experimental values for the title compound are not extensively reported in the public domain and are often predicted or inferred from related structures.

PropertyValueSource
Melting Point (°C)289-292 (for 5-bromo-1H-indazole-3-carboxylic acid)
pKa~4-5 (predicted for the carboxylic acid)Inferred
LogP2.1 (for 5-bromo-1H-indazole-3-carboxylic acid)
SolubilitySparingly soluble in water, soluble in organic solvents like DMSO and DMF.Inferred

Strategic Synthesis and Mechanistic Insights

The synthesis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid is a multi-step process that hinges on the initial formation of the 5-bromo-1H-indazole core, followed by a regioselective N-alkylation. The regioselectivity of the N-alkylation is a critical step, as the indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), which can lead to a mixture of isomers.[6]

Synthesis of the 5-bromo-1H-indazole Core

There are several established methods for the synthesis of the 5-bromo-1H-indazole scaffold. A common and effective approach involves the cyclization of a suitably substituted phenylhydrazine derivative or the treatment of a substituted benzaldehyde with hydrazine.[8][9] For instance, 5-bromo-2-fluorobenzaldehyde can be reacted with hydrazine hydrate under reflux to yield 5-bromo-1H-indazole.[8]

Regioselective N1-Alkylation: A Critical Step

The subsequent N-alkylation of 5-bromo-1H-indazole with a propanoic acid precursor is the cornerstone of the synthesis. Achieving high regioselectivity for the N1 position is paramount to avoid the formation of the N2-isomer and subsequent challenging purification steps.[6] The choice of base and solvent system plays a crucial role in directing the alkylation to the desired nitrogen.[10]

The use of a strong, non-coordinating base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors N1-alkylation.[1][10] This preference is attributed to the thermodynamic stability of the N1-substituted product.[10] The reaction proceeds via the deprotonation of the indazole N-H, followed by a nucleophilic attack on an appropriate three-carbon electrophile bearing a carboxylic acid or a precursor group.

A plausible synthetic route is the Michael addition of 5-bromo-1H-indazole to an acrylate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, provides an efficient method for forming the C-N bond at the N1 position.[11][12]

Experimental Protocol: Synthesis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid

The following is a representative, detailed protocol for the synthesis of the title compound, grounded in established methodologies for N-alkylation of indazoles.

Step 1: N1-Alkylation of 5-bromo-1H-indazole via Michael Addition

  • Preparation: To a solution of 5-bromo-1H-indazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add a catalytic amount of a suitable base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Addition of Michael Acceptor: To the stirred solution, add methyl acrylate (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, methyl 3-(5-bromo-1H-indazol-1-yl)propanoate, is purified by flash column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

  • Saponification: The purified methyl ester from the previous step is dissolved in a mixture of methanol and water. To this solution, lithium hydroxide (or sodium hydroxide) (2.0 equivalents) is added.

  • Reaction: The reaction mixture is stirred at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Acidification and Extraction: The methanol is removed under reduced pressure, and the aqueous residue is acidified to a pH of 2-3 with 1M HCl. The precipitated solid is then extracted with ethyl acetate.

  • Final Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-(5-bromo-1H-indazol-1-yl)propanoic acid as a solid. The product can be further purified by recrystallization if necessary.

Synthesis_Workflow Indazole 5-bromo-1H-indazole Ester Methyl 3-(5-bromo-1H- indazol-1-yl)propanoate Indazole->Ester Michael Addition Acrylate Methyl Acrylate Acrylate->Ester Base DBU (catalyst) DMF Base->Ester Acid 3-(5-bromo-1H-indazol-1-yl)propanoic acid Ester->Acid Hydrolysis Hydrolysis LiOH, MeOH/H₂O Hydrolysis->Acid

Caption: Synthetic workflow for 3-(5-bromo-1H-indazol-1-yl)propanoic acid.

Potential Applications in Drug Development

While specific biological activity data for 3-(5-bromo-1H-indazol-1-yl)propanoic acid is not widely published, its structural features suggest potential as a valuable building block or lead compound in several therapeutic areas.

  • Bioisostere of Indolepropanoic Acids: The title compound can be considered a bioisostere of 3-(1H-indol-3-yl)propanoic acid and its derivatives.[13] Indole-3-propanoic acid is a known antioxidant and a metabolite of tryptophan.[13] The bromo-indazole core could modulate the pharmacokinetic and pharmacodynamic properties compared to its indole counterpart.

  • Inhibitors of Cytosolic Phospholipase A2α (cPLA2α): Structurally related 3-(1-aryl-1H-indol-5-yl)propanoic acids have been identified as potent inhibitors of cPLA2α, an enzyme implicated in inflammatory diseases.[14] The propanoic acid moiety is often crucial for interacting with the enzyme's active site. The 5-bromo-indazole scaffold could be explored in this context to develop novel anti-inflammatory agents.

  • Antimicrobial Agents: The indole-imidazole scaffold has shown promise in the development of new antimicrobials, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[15] The structural similarity of the indazole core to indole suggests that derivatives of 3-(5-bromo-1H-indazol-1-yl)propanoic acid could be investigated for antibacterial or antifungal activity.

Potential_Applications cluster_Applications Potential Therapeutic Areas Molecule 3-(5-bromo-1H-indazol-1-yl)propanoic acid Indazole Core Propanoic Acid Side Chain cPLA2a cPLA2α Inhibition (Anti-inflammatory) Molecule:p1->cPLA2a Scaffold for Inhibitor Design Antimicrobial Antimicrobial Activity (e.g., anti-MRSA) Molecule:p1->Antimicrobial Core Structure for Activity Bioisostere Bioisosteric Replacement (Modulation of Properties) Molecule->Bioisostere Analogue of Indolepropanoic Acids

Caption: Potential therapeutic applications of the title compound.

Conclusion and Future Directions

3-(5-bromo-1H-indazol-1-yl)propanoic acid represents a strategically designed molecule with significant potential in medicinal chemistry. The synthesis, while requiring careful control of regioselectivity, is achievable through established synthetic methodologies. The presence of the indazole core, the bromine substituent, and the propanoic acid side chain provides multiple points for diversification and optimization in drug discovery programs. Future research should focus on the thorough biological evaluation of this compound and its derivatives to unlock their full therapeutic potential. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to the advancement of novel therapeutics.

References

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Exploratory

Unlocking Therapeutic Potential: A Technical Guide to 5-Bromoindazole Propanoic Acid Derivatives as Modulators of Cellular Signaling

Abstract The indazole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This guide delves into the therapeutic potential of a specific, rationa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This guide delves into the therapeutic potential of a specific, rationally designed subclass: 5-bromoindazole propanoic acid derivatives. We will explore the chemical rationale behind this design, focusing on the strategic incorporation of a 5-bromo substituent and a propanoic acid moiety to modulate physicochemical properties and target engagement. The primary focus of this investigation is the role of these derivatives as potent activators of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis with profound implications in metabolic diseases and oncology.[3] This document provides a comprehensive overview of the synthesis, mechanism of action, and a methodological framework for the preclinical evaluation of this promising class of compounds, intended for researchers, chemists, and drug development professionals.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole, a common motif in endogenous signaling molecules.[4] This structural similarity has allowed medicinal chemists to develop a vast library of indazole-containing compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-hypertensive, and potent anti-tumor effects.[5][6][7]

The clinical success of indazole-based drugs validates the therapeutic utility of this scaffold. Key examples include:

  • Axitinib & Pazopanib: Tyrosine kinase inhibitors used in the treatment of renal cell carcinoma and other solid tumors.[1]

  • Granisetron: A selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[2][4]

The versatility of the indazole core allows for substitution at multiple positions, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity against various biological targets, including protein kinases, G-protein coupled receptors, and metabolic enzymes.[1][5]

Rationale for Design: The Strategic Role of Key Substituents

The specific design of 5-bromoindazole propanoic acid derivatives is not arbitrary. Each component is chosen to confer specific advantages for drug-like properties and target interaction.

  • The 5-Bromo Substitution: Halogenation is a common strategy in drug design. The introduction of a bromine atom at the 5-position of the indazole ring serves multiple purposes. It significantly alters the electronic distribution of the aromatic system and increases lipophilicity, which can enhance membrane permeability. Furthermore, the bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction with protein targets that can contribute significantly to binding affinity and selectivity.

  • The Propanoic Acid Sidechain: The addition of a flexible propanoic acid chain, typically via N-alkylation of the indazole ring, provides a crucial vector for exploring the binding pocket of a target protein. This chain can position the terminal carboxylic acid group to form critical hydrogen bonds or salt bridges with key amino acid residues. This polar functional group can also enhance aqueous solubility. While increasing molecular weight and polarity, such modifications can be essential for engaging large or challenging binding sites, a concept that often requires moving "beyond the Rule of Five" (bRo5) to achieve therapeutic efficacy.[8][9]

Primary Therapeutic Target: AMP-Activated Protein Kinase (AMPK)

Emerging research has identified indazole propionic acid derivatives as potential activators of AMP-activated protein kinase (AMPK).[3][10] AMPK is a highly conserved serine/threonine kinase that functions as a central hub for maintaining cellular energy balance.[3]

Mechanism of Action: AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio). Its activation initiates a cascade of events designed to restore energy homeostasis: it switches on catabolic pathways that generate ATP (like fatty acid oxidation) while simultaneously switching off anabolic pathways that consume ATP (like protein and lipid synthesis).[3]

Therapeutic Relevance:

  • Metabolic Diseases: By promoting glucose uptake and fatty acid oxidation, AMPK activation is a validated strategy for the treatment of type 2 diabetes and obesity.

  • Oncology: Many cancer cells exhibit altered metabolism and are highly dependent on anabolic pathways for growth. AMPK activation can counteract this by inhibiting key oncogenic signaling nodes like the mTOR pathway, leading to reduced cell proliferation and induction of apoptosis.[3]

Below is a diagram illustrating the core AMPK signaling pathway.

AMPK_Pathway cluster_upstream Upstream Activators cluster_outcomes Cellular Outcomes LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylation (Thr172) CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylation (Thr172) Energy_Stress Energy Stress (High AMP:ATP) Energy_Stress->AMPK Allosteric Activation ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibition mTORC1 mTORC1 AMPK->mTORC1 Inhibition ULK1 ULK1 AMPK->ULK1 Activation FattyAcid_Oxidation ↑ Fatty Acid Oxidation ACC->FattyAcid_Oxidation Protein_Synthesis ↓ Protein Synthesis mTORC1->Protein_Synthesis Autophagy ↑ Autophagy ULK1->Autophagy

Caption: The AMPK signaling pathway is activated by upstream kinases in response to energy stress, leading to the regulation of key downstream targets to restore cellular energy balance.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the exploration of any new chemical series. The synthesis of 5-bromoindazole propanoic acid derivatives can be approached in a logical, multi-step fashion.

Experimental Protocol: Synthesis of Key Intermediate (5-Bromo-1H-indazole-3-carboxylic acid)

This protocol is adapted from established literature procedures.[11][12][13]

Objective: To synthesize the core building block required for subsequent derivatization.

Materials:

  • Indazole-3-carboxylic acid

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ice water

  • Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 60 mL per gram of starting material) in a round-bottom flask.

  • Heating: Heat the suspension to 120 °C with stirring until a clear solution is formed.

  • Cooling: Cool the solution to 90 °C.

  • Bromination: Prepare a solution of bromine (2.0 eq) in a minimal amount of glacial acetic acid (approx. 2 mL). Add this bromine solution dropwise to the reaction mixture at 90 °C over 15-20 minutes.

    • Causality Note: Performing the bromination at an elevated temperature (90 °C) ensures sufficient reactivity for the electrophilic aromatic substitution to occur on the electron-rich indazole ring. Using a slight excess of bromine drives the reaction to completion.

  • Reaction Monitoring: Maintain the reaction at 90 °C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching & Precipitation: After completion, cool the reaction mixture to room temperature. Pour the solution slowly into a beaker of stirred ice water. A precipitate will form.

  • Isolation: Stir the aqueous suspension for 15 minutes to ensure complete precipitation. Filter the solids using a Buchner funnel, wash thoroughly with cold water to remove residual acetic acid, and dry the product under vacuum.

  • Characterization: The resulting white solid, 5-bromo-1H-indazole-3-carboxylic acid, should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity and purity.[11][12]

Proposed Workflow: Synthesis of Final Derivatives

The following workflow outlines a general strategy for synthesizing the target N-substituted 5-bromoindazole propanoic acid derivatives from the intermediate prepared above.

Synthesis_Workflow Start 5-Bromo-1H-indazole- 3-carboxylic acid Step1 Esterification Start->Step1 EtOH, H₂SO₄ (cat.) Reflux Intermediate1 Ethyl 5-bromo-1H-indazole- 3-carboxylate Step1->Intermediate1 Step2 N-Alkylation Intermediate1->Step2 Ethyl bromopropanoate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Intermediate2 Ethyl 3-(ethyl 5-bromo-3-carboxylate- 1H-indazol-1-yl)propanoate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 LiOH or NaOH THF/H₂O FinalProduct Target Molecule: 5-Bromoindazole Propanoic Acid Derivative Step3->FinalProduct

Caption: A proposed synthetic workflow for the preparation of 5-bromoindazole propanoic acid derivatives, involving protection, N-alkylation, and deprotection steps.

Methodological Framework for Preclinical Evaluation

To assess the therapeutic potential of newly synthesized derivatives, a systematic pipeline of in vitro and in vivo assays is required.

Protocol: In Vitro AMPK Activation Assay (Western Blot)

Objective: To determine if the test compounds increase the phosphorylation of AMPK and its direct substrate, ACC, in a cellular context.

Materials:

  • Cell line (e.g., HeLa, HepG2, or a relevant cancer cell line)

  • Cell culture medium, FBS, antibiotics

  • Test compounds dissolved in DMSO

  • Positive control (e.g., AICAR, Metformin)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer, PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach ~70-80% confluency.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in serum-free media. Replace the old media with the treatment media. Include a "Vehicle Control" well treated with the same concentration of DMSO as the highest compound concentration.

  • Incubation: Incubate the cells for a predetermined time (e.g., 1, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay. This is a critical step to ensure equal protein loading.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again, apply ECL substrate, and image the blot.

  • Data Analysis: Quantify band intensities using software like ImageJ. For each sample, calculate the ratio of phospho-protein to total protein. Normalize this value to the loading control (β-actin) and then express the result as a fold-change relative to the vehicle control.

Protocol: Cellular Proliferation Assay (SRB Assay)

Objective: To assess the cytostatic or cytotoxic effects of the compounds, a likely downstream consequence of AMPK activation in cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Test compounds and a positive control (e.g., Doxorubicin)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells (in triplicate). Include vehicle control and "time zero" plates.

  • Incubation: Incubate the plates for 72 hours (or another appropriate duration).

  • Cell Fixation:

    • For the "time zero" plate: immediately after treatment, gently add cold TCA to fix the cells.

    • After 72 hours: fix the experimental plates in the same manner.

  • Staining: Wash the fixed cells with water and allow them to air dry. Stain the cells with SRB solution for 30 minutes.

  • Washing: Wash away the unbound dye with 1% acetic acid and allow the plates to air dry.

  • Solubilization and Readout: Solubilize the bound SRB dye with Tris-base solution. Read the absorbance at 510 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from the described assays form the basis of a structure-activity relationship (SAR) study. By synthesizing a small library of analogs and evaluating them, researchers can identify which structural features are critical for activity.

Table 1: Hypothetical Preclinical Data for a Series of 5-Bromoindazole Propanoic Acid Derivatives

Compound IDR-Group Modification (at propanoic acid α-position)AMPK Activation EC₅₀ (µM)Cancer Cell Proliferation IC₅₀ (µM)
LEAD-001 -H5.210.8
LEAD-002 -CH₃2.14.5
LEAD-003 -Phenyl> 50> 100
LEAD-004 -OH8.925.1
  • Interpretation: In this hypothetical dataset, the addition of a small, lipophilic methyl group (LEAD-002) improves both AMPK activation and anti-proliferative activity compared to the parent compound (LEAD-001). However, adding a bulky phenyl group (LEAD-003) is detrimental, likely due to steric hindrance in the binding pocket. The polar hydroxyl group (LEAD-004) reduces activity, suggesting a hydrophobic pocket near this position. This analysis guides the next design cycle, perhaps exploring other small alkyl groups at the α-position.

Future Directions and Conclusion

The 5-bromoindazole propanoic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly through the mechanism of AMPK activation. The initial findings warrant a more extensive investigation.

Next Steps:

  • Lead Optimization: Expand the SAR study to further improve potency and selectivity.

  • ADME/Toxicity Profiling: Evaluate the metabolic stability, permeability, and preliminary safety profile of the most promising leads.

  • In Vivo Efficacy Studies: Test optimized compounds in relevant animal models of disease, such as diabetic mouse models or tumor xenograft models.

  • Target Deconvolution: While AMPK is a primary hypothesized target, it is crucial to perform broader kinase screening and target engagement studies to confirm the mechanism of action and identify any potential off-target effects.

References

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Foundational

Solubility profile of 3-(5-bromo-1H-indazol-1-yl)propanoic acid in DMSO and water

An In-depth Technical Guide to the Solubility Profile of 3-(5-bromo-1H-indazol-1-yl)propanoic acid in DMSO and Water Foreword: The Solubility Question in Modern Drug Discovery In the landscape of contemporary drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-(5-bromo-1H-indazol-1-yl)propanoic acid in DMSO and Water

Foreword: The Solubility Question in Modern Drug Discovery

In the landscape of contemporary drug discovery, the intrinsic properties of a molecule are as crucial as its biological activity. Among these, solubility stands as a primary gatekeeper to a compound's therapeutic potential. A molecule that cannot achieve adequate dissolution in a physiologically relevant medium is often destined for failure, regardless of its potency at the target site. This guide provides a detailed examination of the solubility profile of 3-(5-bromo-1H-indazol-1-yl)propanoic acid , a compound representative of the indazole class of molecules, which are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4][5]

We will dissect the solubility of this compound in two fundamentally important solvents: Dimethyl Sulfoxide (DMSO), the workhorse of in vitro screening, and water, the universal biological solvent. This analysis is designed for researchers, scientists, and drug development professionals, offering not just data, but a mechanistic understanding of why the molecule behaves as it does, and how to experimentally validate these properties.

Physicochemical Portrait of 3-(5-bromo-1H-indazol-1-yl)propanoic acid

Understanding a molecule's solubility begins with its structure. The interplay of its functional groups dictates its interaction with different solvent environments.

  • Chemical Structure:

    Caption: Key functional regions of the molecule.

  • Analysis of Functional Groups:

    • Bromo-Indazole Core (Hydrophobic): The fused aromatic ring system of indazole is inherently nonpolar and rigid. The addition of a bromine atom further increases the molecular weight and lipophilicity (fat-solubility), significantly contributing to poor aqueous solubility.[6] This large, hydrophobic scaffold is the dominant feature of the molecule.

    • Propanoic Acid Sidechain (Hydrophilic): The carboxylic acid group is polar and capable of acting as both a hydrogen bond donor and acceptor.[7][8] This functional group is the molecule's primary handle for interaction with polar solvents like water. Crucially, its solubility is pH-dependent. Below its pKa (typically ~4-5 for carboxylic acids), it exists in the neutral, less soluble -COOH form. Above its pKa, it deprotonates to the highly polar and much more soluble carboxylate anion (-COO⁻).[9][10]

Solubility Profile: A Tale of Two Solvents

The solubility of this compound is a classic example of the dichotomy faced in early drug discovery.

In Dimethyl Sulfoxide (DMSO): The Screening Solvent

DMSO is a polar aprotic solvent, renowned for its ability to dissolve an exceptionally wide range of compounds, which is why it is the standard for creating stock solutions for biological screening.[11][12][13]

  • Expected Solubility: High.

  • Mechanism of Solvation: DMSO's polar S=O bond effectively solvates both the polar carboxylic acid group and the polarizable aromatic indazole ring. Its methyl groups provide van der Waals interactions with the hydrophobic portions of the molecule. This amphipathic nature allows it to envelop the entire compound, leading to excellent solubility.[14][15] For most fragment-based screening campaigns, a solubility of at least 1 mM in DMSO is a standard requirement.[13]

In Water: The Biological Medium

Aqueous solubility is paramount for a drug's absorption and distribution in the body.

  • Expected Solubility: Low and highly pH-dependent.

  • Mechanism of Solvation & Limiting Factors:

    • At acidic to neutral pH (e.g., pH 1-7) , the carboxylic acid group will be largely protonated (-COOH). While this group can hydrogen bond with water, the energetic cost of breaking the water's own hydrogen-bonding network to accommodate the large, hydrophobic bromo-indazole core is significant. Consequently, solubility is expected to be very low.

    • At basic pH (e.g., pH > 8) , the carboxylic acid deprotonates to the carboxylate salt (-COO⁻). This ionic group is much more readily solvated by polar water molecules, leading to a dramatic increase in solubility.[9] This behavior is typical for acidic compounds.

Summary of Expected Solubility
SolventpHExpected SolubilityRationale
DMSO N/AHigh (>10 mM)Excellent solvation of both polar and nonpolar moieties.[11][15]
Water Acidic (~1-4)Very Low (<0.1 mg/mL)Carboxylic acid is protonated; large hydrophobic core dominates.
Water Neutral (~7.4)LowCarboxylic acid is partially ionized, but the hydrophobic effect is still strong.
Water Basic (>8)Moderate to HighCarboxylic acid is deprotonated to a soluble salt form.[9]

Authoritative Protocols for Solubility Determination

To move from prediction to empirical data, rigorous and validated experimental methods are essential. The choice of method depends on the stage of drug development.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

This method determines the true equilibrium solubility of a compound and is considered the most reliable approach.[16] The Shake-Flask method, pioneered by Higuchi and Connors, remains the benchmark.[17]

  • Principle: An excess of the solid compound is agitated in the solvent for a sufficient time to reach equilibrium between the dissolved and undissolved states.

  • Step-by-Step Protocol:

    • Preparation: Add an excess amount of solid 3-(5-bromo-1H-indazol-1-yl)propanoic acid to a series of glass vials containing the desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4). The presence of visible undissolved solid is required.

    • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-72 hours. A preliminary time-course experiment is recommended to determine when equilibrium is reached.

    • Phase Separation: After equilibration, stop agitation and allow the vials to stand. Separate the saturated supernatant from the excess solid via centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Self-Validation: The protocol's integrity is confirmed by ensuring the concentration of the analyte does not increase with further incubation time, confirming that equilibrium has been achieved.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: The High-Throughput Approach

Used in early discovery, this method assesses how readily a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. It measures the concentration of a supersaturated solution, not true equilibrium.[18]

  • Principle: A small volume of a high-concentration DMSO stock solution is added to an aqueous buffer. The amount of compound that remains in solution after a short incubation is measured.

  • Step-by-Step Protocol:

    • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Dilution: In a 96-well plate, add a small aliquot (e.g., 1-2 µL) of the DMSO stock to a larger volume (e.g., 100-200 µL) of aqueous buffer (e.g., PBS, pH 7.4).

    • Incubation: Shake the plate at room temperature for 1-2 hours.

    • Measurement: Determine the concentration of the dissolved compound. This is often done by measuring the turbidity (light scattering) of the solution with a nephelometer or plate reader. The concentration at which precipitation is first observed is the kinetic solubility limit.

Implications for Drug Development & Formulation Strategies

The solubility profile of 3-(5-bromo-1H-indazol-1-yl)propanoic acid is characteristic of many promising but challenging drug candidates.

  • High DMSO Solubility: This is a positive attribute, as it allows for straightforward preparation of concentrated stock solutions for use in a wide array of in vitro biological assays and high-throughput screening campaigns.[11][19]

  • Low Aqueous Solubility: This is a major hurdle. The low solubility at physiological pH (around 7.4) suggests that oral absorption and bioavailability will be poor. High doses would be required to achieve a therapeutic concentration in the plasma, increasing the risk of off-target effects and formulation challenges.[20]

  • Strategic Formulation Pathways:

    • Salt Formation: The most direct strategy is to exploit the acidic nature of the propanoic acid group. Reacting the compound with a suitable base (e.g., NaOH, KOH) will form a water-soluble sodium or potassium salt.[9] This is a common and highly effective method for increasing the solubility and dissolution rate of acidic drugs.

    • pH Control: For liquid formulations, buffering the solution to a pH well above the compound's pKa would maintain it in its ionized, soluble form.

    • Amorphous Solid Dispersions: If salt formation is not viable, advanced formulation techniques such as creating an amorphous solid dispersion with a polymer carrier can be explored to improve the dissolution rate and achieve a supersaturated state in vivo.

Conclusion

3-(5-bromo-1H-indazol-1-yl)propanoic acid exhibits a dichotomous solubility profile: high solubility in the organic solvent DMSO and low, pH-dependent solubility in water. This profile is a direct consequence of its molecular structure, which contains a large, hydrophobic bromo-indazole core and a small, ionizable hydrophilic carboxylic acid group. While its properties are favorable for early-stage in vitro testing, its poor aqueous solubility presents a significant biopharmaceutical challenge. A thorough understanding of this profile, validated by robust experimental methods like the shake-flask technique, is the first step in devising rational formulation strategies, such as salt formation, to unlock the compound's therapeutic potential.

References

  • The Role of Indazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts.
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  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (n.d.). PubMed.
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  • Dimethyl sulfoxide. (n.d.). Wikipedia.
  • Carboxylic acid. (n.d.). Wikipedia.
  • Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation.
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  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). PDF.
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  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (n.d.). MDPI.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). [No source found].
  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (n.d.). [No source found].
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Solubility of Bromide (Br-). (n.d.). Solubility of Things.
  • Dimethyl sulfoxide (DMSO) | Aprotic Solvent. (n.d.). MedchemExpress.com.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (n.d.). PubMed.
  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2026, January 11). ResearchGate.
  • Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. (2025, August 7). ResearchGate.
  • Pharmacological properties of indazole derivatives: recent developments. (n.d.). [No source found].
  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (n.d.). [No source found].
  • Bromine. (n.d.). WGBIS,CES,IISc.
  • Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review. (2014, January 1). PubMed.
  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC.

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Exploratory

The Architecture of Innovation: A Technical Guide to N1-Substituted Indazole Carboxylic Acids in Drug Discovery

Abstract The indazole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning a multitude of therapeutic agents.[1][2] This guide provides an in-depth exploration of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning a multitude of therapeutic agents.[1][2] This guide provides an in-depth exploration of N1-substituted indazole carboxylic acids, a class of compounds that has garnered significant attention for its diverse pharmacological activities. We will navigate the synthetic landscape, dissect structure-activity relationships, and illuminate the therapeutic potential of these molecules, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Indazole Core and the Significance of N1-Substitution

Indazoles, composed of a benzene ring fused to a pyrazole ring, are nitrogen-containing heterocyclic compounds rarely found in nature but of immense pharmacological importance.[2][3] Their versatile structure allows for a wide range of chemical modifications, leading to derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.[4][5] The position of substitution on the indazole ring profoundly influences the molecule's physicochemical properties and biological targets. This guide focuses specifically on derivatives bearing a carboxylic acid moiety and a substituent at the N1 position of the indazole ring system. The strategic placement of substituents at the N1 position often dictates the molecule's interaction with biological targets and can significantly modulate its potency, selectivity, and pharmacokinetic profile.

Navigating the Synthetic Maze: Crafting N1-Substituted Indazole Carboxylic Acids

The synthesis of N1-substituted indazole carboxylic acids presents a fascinating challenge in organic chemistry, requiring careful control of regioselectivity. The inherent tautomerism of the indazole ring can lead to mixtures of N1 and N2 isomers.[6] Understanding and controlling the factors that favor N1 substitution is paramount for efficient and targeted synthesis.

Classical Approaches to the Indazole Nucleus

Traditional methods for constructing the indazole core, while sometimes requiring harsh conditions, are well-established and often utilize readily available starting materials.[7] These foundational methods provide a basis for more modern, efficient synthetic strategies.

  • Jacobson Indazole Synthesis: A classic method involving the nitrosation of N-acetyl-o-toluidine followed by cyclization. While effective, this route can involve strongly acidic conditions.[7]

  • Davis-Beirut Reaction: This reaction is a notable method for the synthesis of 2H-indazoles and involves the N,N-bond forming heterocyclization of N-substituted 2-nitrobenzylamines.[7]

  • Cadogan-Sundberg Reductive Cyclization: This pathway to indazoles proceeds through the reductive cyclization of o-nitroarenes, often employing trivalent phosphorus compounds.[7]

Modern Methodologies for N1-Alkylation and Arylation

Modern synthetic techniques offer significant advantages in terms of yield, milder reaction conditions, and broader functional group tolerance.[7] For the synthesis of N1-substituted indazoles, direct alkylation or arylation of the indazole core is a common strategy.

Nucleophilic substitution reactions on halo esters by 1H-indazole in an alkaline solution typically lead to a mixture of N1 and N2 isomers, with the N1 isomer often predominating.[6] The choice of base and solvent can significantly influence the N1/N2 ratio. For instance, the use of K2CO3 in DMF has been shown to drive reactions to completion for longer chain haloesters.[6]

A particularly efficient method for the synthesis of indazole acetic acid derivatives involves a novel cascade N-N bond-forming reaction. This approach allows for the convenient synthesis of various indazole acetic acids by heating 3-amino-3-(2-nitroaryl)propanoic acids with an appropriate nucleophile and solvent under basic conditions.[8]

Biological Activities and Therapeutic Potential

N1-substituted indazole carboxylic acids have emerged as a promising class of compounds with a wide array of biological activities. Their therapeutic applications span oncology, inflammation, infectious diseases, and neurology.[3][4]

Anticancer Activity

Indazole derivatives have shown significant promise as anticancer agents.[4][9] A notable example is the development of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[10] A structure-based design approach led to the discovery of potent inhibitors, with one compound demonstrating a protective effect against streptozotocin-induced diabetes in rats by preserving insulin secretion.[10]

Anti-inflammatory Properties

The indazole scaffold is a key feature in many anti-inflammatory agents.[4][5] Certain indazole arylsulfonamides have been synthesized and evaluated as allosteric CC-chemokine receptor 4 (CCR4) antagonists, which play a role in inflammatory responses.[11][12]

Antibacterial and Antifungal Activity

Derivatives of indazole have demonstrated notable antibacterial and antifungal properties.[5][9] The synthesis of novel 3-methyl-1H-indazole derivatives has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.[9]

Neurological Disorders

The therapeutic potential of indazole derivatives extends to the treatment of neurodegenerative diseases.[4] Their ability to interact with various protein kinases makes them attractive candidates for targeting pathways involved in neurological disorders.[3]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The biological activity of N1-substituted indazole carboxylic acids is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

For indazole arylsulfonamides acting as CCR4 antagonists, specific structural features were found to be critical for potency. Methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were more potent.[11] The N1 position favored meta-substituted benzyl groups possessing an α-amino-3-[(methylamino)acyl]-group for optimal activity.[11][12]

In the case of indazole-3-carboxamides as PARP-1 inhibitors, the introduction of a three-carbon linker between the indazole core and various heterocycles was a key design element that led to a significant increase in inhibitory activity.[10]

The regiochemistry of the amide linker in indazole-3-carboxamides has been shown to be critical for their activity as calcium-release activated calcium channel (CRAC) blockers.[13] A "-CO-NH-Ar" linker was found to be essential for potent inhibition of calcium influx in mast cells.[13]

Experimental Protocols: A Practical Guide

To facilitate further research and development, this section provides representative experimental protocols for the synthesis of key N1-substituted indazole carboxylic acid derivatives.

General Procedure for N1-Alkylation of Indazole-3-carboxylic acid methyl ester

This protocol describes a general method for the methylation of the N1 position of an indazole ring.

  • To a stirred suspension of 60% sodium hydride in dry dimethylformamide (DMF), add a solution of indazole-3-carboxylic acid methyl ester in dry DMF dropwise.[14]

  • After the evolution of hydrogen ceases, cool the mixture to ambient temperature.[14]

  • Add a solution of methyl iodide in DMF dropwise to the reaction mixture.[14]

  • Stir the mixture for 15 minutes, then warm to 50°C for 30 minutes.[14]

  • Cool the reaction to ambient temperature and dilute with ice/water.[14]

  • Extract the product with methylene chloride.[14]

  • Dry the organic extract over magnesium sulfate and concentrate to an oil.[14]

  • Purify the crude product by trituration with petroleum ether and subsequent recrystallization.[14]

Synthesis of 1H-Indazole-3-carboxamides

This protocol outlines the synthesis of indazole-3-carboxamides via coupling of the corresponding carboxylic acid with various amines.

  • Protect the N1 position of indazole using a suitable protecting group, such as SEM-Cl.[15][16]

  • Introduce a carboxyl group at the 3-position using n-butyl lithium and carbon dioxide.[15][16]

  • Deprotect the N1 position to yield 1H-indazole-3-carboxylic acid.[16]

  • Couple the 1H-indazole-3-carboxylic acid with a substituted aryl or aliphatic amine using standard amide coupling reagents such as HOBT and EDC.HCl in DMF.[15][16]

  • Purify the final carboxamide products by column chromatography.[15]

Data Presentation: A Comparative Overview

The following table summarizes the biological activities of representative N1-substituted indazole carboxylic acid derivatives.

Compound ClassTargetKey Biological ActivityRepresentative IC50/ActivityReference
Indazole-3-carboxamidesPARP-1Inhibition of PARP-1IC50 = 6.8 µM[10]
Indazole ArylsulfonamidesCCR4Allosteric AntagonismPotent inhibition[11][12]
Indazole-3-carboxamidesCRAC ChannelInhibition of Calcium InfluxSub-µM IC50[13]
3-Amino-N-phenyl-1H-indazole-1-carboxamidesTumor Cell LinesAntiproliferativeGI50 = 0.041-33.6 µM[17]

Visualizing the Science: Diagrams and Workflows

Visual representations are invaluable for understanding complex chemical transformations and biological pathways.

Synthesis_of_N1_Substituted_Indazole_Carboxylic_Acids cluster_synthesis General Synthetic Strategy Start Indazole Core N1_Protection N1 Protection (e.g., SEM-Cl) Start->N1_Protection Carboxylation Carboxylation at C3 (n-BuLi, CO2) N1_Protection->Carboxylation Deprotection N1 Deprotection Carboxylation->Deprotection Coupling Amide Coupling (Amines, Coupling Reagents) Deprotection->Coupling Final_Product N1-Substituted Indazole Carboxamides Coupling->Final_Product

Caption: A generalized workflow for the synthesis of N1-substituted indazole carboxamides.

SAR_of_Indazole_Derivatives cluster_substituents Key Substituent Effects on Activity Indazole_Core Indazole Scaffold N1-Position C3-Position C4-Position N1_Substituent N1-Substituent (e.g., meta-substituted benzyl) - Influences potency and PK Indazole_Core:N1->N1_Substituent Modulates Pharmacokinetics C3_Substituent C3-Substituent (e.g., Carboxamide linker) - Crucial for target binding Indazole_Core:C3->C3_Substituent Dictates Target Interaction C4_Substituent C4-Substituent (e.g., Methoxy/Hydroxyl) - Enhances potency Indazole_Core:C4->C4_Substituent Fine-tunes Potency

Caption: Structure-Activity Relationship highlights for substituted indazoles.

Conclusion and Future Directions

N1-substituted indazole carboxylic acids represent a fertile ground for the discovery of novel therapeutic agents. Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures their continued prominence in medicinal chemistry. Future research will likely focus on the development of more efficient and regioselective synthetic methodologies, the exploration of novel biological targets, and the optimization of pharmacokinetic properties to translate promising lead compounds into clinical candidates. The insights provided in this guide aim to empower researchers to navigate this exciting field and contribute to the development of the next generation of indazole-based medicines.

References

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). 3

  • Indazole derivatives and their therapeutic applications: a patent review (2013–2017). 4

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. 1

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. 18

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed. 5

  • A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals - Benchchem. 7

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). 2

  • Synthetic Routes to Substituted 2H-Indazoles: Application Notes and Protocols - Benchchem. 19

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. 9

  • Indazole synthesis - Organic Chemistry Portal. 20

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. 6

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions - Diva-portal.org. 8

  • Basic and applied research in the study of indazole carboxylic acids - PubMed. 21

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. 22

  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed. 11

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. 10

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. 12

  • 1H-Indazole-7-carboxylic acid - Chem-Impex. 23

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. 13

  • Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. 24

  • Different biological activities reported with Indazole derivatives - ResearchGate. 25

  • Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). 14

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. 15

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. 16

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed. 17

  • (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - ResearchGate. 26

  • Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed. 27

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Foundational

Molecular weight and physicochemical data for 3-(5-bromo-1H-indazol-1-yl)propanoic acid

An In-Depth Technical Guide to 3-(5-bromo-1H-indazol-1-yl)propanoic acid Introduction 3-(5-bromo-1H-indazol-1-yl)propanoic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(5-bromo-1H-indazol-1-yl)propanoic acid

Introduction

3-(5-bromo-1H-indazol-1-yl)propanoic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The core of this molecule is the indazole ring system, a bicyclic aromatic structure composed of fused benzene and pyrazole rings. Indazole is recognized as a "privileged scaffold" and a bioisostere of indole, a common motif in biologically active compounds.[1][2] The strategic placement of a bromine atom at the 5-position and an N-alkylation with a propanoic acid chain provides a versatile molecular framework with multiple points for chemical modification. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis protocol, characterization data, and its potential applications in the development of novel therapeutics.

Physicochemical and Structural Data

The fundamental properties of 3-(5-bromo-1H-indazol-1-yl)propanoic acid are critical for its application in synthesis and screening. While extensive experimental data is not always available for specialized research chemicals, the following table summarizes its known and predicted characteristics.

PropertyValueSource / Method
IUPAC Name 3-(5-bromo-1H-indazol-1-yl)propanoic acid---
CAS Number 1312138-74-1[3]
Molecular Formula C₁₀H₉BrN₂O₂Calculated
Molecular Weight 269.10 g/mol Calculated
Appearance White to off-white solidTypical for this class
Melting Point Not experimentally determined in reviewed literature.---
Boiling Point Not experimentally determined in reviewed literature.---
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Inferred from structure
pKa (acidic) ~4-5 (Predicted for carboxylic acid)Inferred from structure

Synthesis and Characterization

The synthesis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid is reliably achieved through the N-alkylation of 5-bromo-1H-indazole, a commercially available starting material. This approach offers high regioselectivity at the N1 position of the indazole ring.

Proposed Synthesis Workflow

The recommended synthetic route is a two-step process involving an initial esterification followed by hydrolysis. This method prevents potential side reactions associated with the free carboxylic acid during the alkylation step.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 5-Bromo-1H-indazole (CAS: 53857-57-1) C Intermediate: Ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate A->C B Ethyl 3-bromopropanoate B->C D Final Product: 3-(5-bromo-1H-indazol-1-yl)propanoic acid C->D reagent1 Base (e.g., K₂CO₃ or NaH) Solvent (e.g., DMF or Acetonitrile) reagent1->C workup Acidic Workup (e.g., HCl) D->workup reagent2 Base (e.g., LiOH or NaOH) Solvent (e.g., THF/H₂O) reagent2->D

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate

  • To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature to facilitate the formation of the indazolide anion.

  • Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure intermediate ester.

Step 2: Hydrolysis to 3-(5-bromo-1H-indazol-1-yl)propanoic acid

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) or sodium hydroxide (NaOH) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Analytical Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, typically in the range of δ 7.5-8.5 ppm. Two distinct triplets corresponding to the two methylene groups (-CH₂-) of the propanoic acid chain should appear around δ 4.6 ppm (N-CH₂) and δ 3.0 ppm (CH₂-COOH). A broad singlet for the carboxylic acid proton will be observed downfield (>10 ppm), which is exchangeable with D₂O.

  • Mass Spectrometry (MS): The mass spectrum should display a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and a sharp, strong absorption for the carbonyl (C=O) stretch around 1700-1750 cm⁻¹.

Chemical Reactivity and Derivatization Potential

This molecule is a trifunctional scaffold, offering multiple avenues for the synthesis of diverse chemical libraries for drug discovery programs.

G cluster_0 Carboxylic Acid Reactions cluster_1 Cross-Coupling Reactions center_node 3-(5-bromo-1H-indazol-1-yl)propanoic acid amide Amide Derivatives center_node->amide Amide Coupling (e.g., HATU, EDCI) ester Ester Derivatives center_node->ester Esterification (e.g., H⁺, ROH) suzuki Aryl/Heteroaryl Derivatives center_node->suzuki Suzuki Coupling (Pd catalyst, Boronic Acid) buchwald Amine Derivatives center_node->buchwald Buchwald-Hartwig (Pd catalyst, Amine)

Caption: Key reaction sites for chemical derivatization.

  • Carboxylic Acid Group: This functional group is readily converted into amides, esters, or reduced to an alcohol. Amide coupling with various amines is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

  • C5-Bromo Substituent: The bromine atom is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, significantly expanding molecular diversity.

  • Indazole Ring: The indazole nucleus itself can participate in electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new functional groups.

Significance in Medicinal Chemistry

The indazole scaffold is a key component in numerous compounds under clinical investigation and in approved drugs.[2] Its derivatives have demonstrated a wide spectrum of biological activities.

  • Kinase Inhibition: The indazole structure is particularly adept at forming crucial hydrogen bond interactions with the hinge region of protein kinases, a critical feature for potent and selective inhibition.[4] Many kinase inhibitors targeting pathways in oncology are built around this scaffold.

  • Antimicrobial and Antifungal Activity: Novel indazole-based compounds have shown promising activity against various microbial and fungal strains, including resistant ones.[5]

  • Other Therapeutic Areas: Indazole derivatives are also explored for anti-inflammatory, antidiabetic, and anti-protozoal applications.[2]

3-(5-bromo-1H-indazol-1-yl)propanoic acid serves as an ideal starting point for leveraging this therapeutic potential. The propanoic acid linker can provide optimal spacing and orientation to position the indazole core within a target's binding pocket, while the bromine atom allows for systematic exploration of SAR at the 5-position.

Safety and Handling

As with any research chemical, 3-(5-bromo-1H-indazol-1-yl)propanoic acid should be handled with appropriate care in a laboratory setting.

  • Hazard Classification: While specific toxicity data is unavailable, similar compounds are classified as irritants. Assume it may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

References

  • ChemicalBook. (2025). 3-(5-BROMO-1H-INDOL-3-YL)-PROPIONIC ACID - Safety Data Sheet.
  • Satyanarayana, M., et al. (n.d.). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.
  • Neobits. (n.d.). Kimble Chase / DWK - 885300-0001 - Tissue Homogenizer, Dounce, All-Glass, 1ml, ( Case ). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(5-Bromo-1H-indol-1-yl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indole-3-propanoic acid. Retrieved from [Link]

  • Gour, J., et al. (2022). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Antibiotics.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Capitol Scientific. (n.d.). Kimble® 885300-0001 Kontes® 1mL All Glass Dounce Tissue Grinder with Large & Small Pestles. Retrieved from [Link]

  • BenchChem. (2025). physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.
  • Al-Dhfyan, A., et al. (n.d.). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules.
  • PubChem. (n.d.). 1H-Indazole-3-carboxamide. Retrieved from [Link]

  • DWK Life Sciences. (n.d.). KIMBLE® KONTES® Dounce Tissue Grinder, with two glass pestles and tube. Retrieved from [Link]

  • MDPI. (n.d.). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Retrieved from [Link]

  • Al-Zoubi, W., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules.
  • PubChem. (n.d.). 3-(1H-indol-3-yl)propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). 500 MHz 1 H NMR spectrum and expanded signals used for the quantitative.... Retrieved from [Link]

  • Cayman Chemical. (2022). PRODUCT INFORMATION - Imidazole Propionate.
  • DWK Life Sciences. (n.d.). Replacement Tube, 100 mL, for KIMBLE® KONTES® Dounce Tissue Grinder. Retrieved from [Link]

  • SciSupplies. (n.d.). 3-(5-bromo-1H-indol-1-yl)propanoic acid, 250mg. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

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Exploratory

The Indazole Propanoic Acid Scaffold: A Privileged Motif for Allosteric AMPK Activation in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: [Senior Application Scientist] Abstract The pursuit of novel therapeutic agents targeting metabolic diseases has identified AMP-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The pursuit of novel therapeutic agents targeting metabolic diseases has identified AMP-activated protein kinase (AMPK) as a pivotal regulator of cellular energy homeostasis. This guide provides a comprehensive technical overview of the 3-(5-bromo-1H-indazol-1-yl)propanoic acid scaffold as a promising core for the development of potent and selective AMPK activators. We will delve into the synthetic rationale, detailed experimental protocols, mechanistic insights into AMPK activation, and the structure-activity relationship (SAR) landscape of this important class of molecules. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of next-generation metabolic modulators.

Introduction: The Therapeutic Promise of AMPK Activation

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1][2] In response to metabolic stress, such as an increase in the AMP/ATP ratio, AMPK is activated and orchestrates a complex signaling cascade to restore energy balance.[1] This is achieved by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) while simultaneously inhibiting anabolic pathways that consume ATP (e.g., cholesterol and fatty acid synthesis).[3]

Given its central role in metabolic regulation, pharmacological activation of AMPK has emerged as a compelling therapeutic strategy for a range of human diseases, including type 2 diabetes, obesity, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[4][5][6] The discovery of small molecule activators of AMPK has therefore become a major focus of drug discovery efforts.

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[7] This guide focuses on a specific class of indazole derivatives, the 3-(5-bromo-1H-indazol-1-yl)propanoic acids, which have been identified as potent allosteric activators of AMPK.[8]

The 3-(5-bromo-1H-indazol-1-yl)propanoic Acid Scaffold: A Modular Platform for AMPK Activator Design

The 3-(5-bromo-1H-indazol-1-yl)propanoic acid core offers a versatile and tunable platform for the design of AMPK activators. Its key structural features include:

  • The Indazole Core: A bicyclic heteroaromatic system that provides a rigid framework for the presentation of key pharmacophoric elements.

  • The Propanoic Acid Side Chain at the N1 Position: This group is crucial for interacting with the target protein and can be readily modified to optimize potency and pharmacokinetic properties.

  • The Bromine Atom at the C5 Position: This substituent offers a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a wide range of chemical space.

The modular nature of this scaffold allows for systematic modifications to probe the structure-activity relationships and to fine-tune the pharmacological profile of the resulting compounds.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid and its derivatives can be achieved through a convergent and efficient synthetic route. The following sections provide a detailed, self-validating protocol for the preparation of the core scaffold.

Synthesis of the Key Intermediate: 5-Bromo-1H-indazole

The synthesis of the 5-bromo-1H-indazole intermediate is a critical first step. Several methods have been reported for the synthesis of substituted indazoles.[9] A common approach involves the cyclization of appropriately substituted phenylhydrazines or the reaction of o-toluidine derivatives.[7]

N1-Alkylation with a Propanoic Acid Moiety: A Step-by-Step Protocol

The introduction of the propanoic acid side chain at the N1 position of the indazole ring is a key transformation. Regioselective N-alkylation of indazoles can be challenging, as alkylation can occur at either the N1 or N2 position. However, by carefully selecting the reaction conditions, preferential N1-alkylation can be achieved.

Experimental Protocol: Synthesis of Ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate

This protocol describes the N1-alkylation of 5-bromo-1H-indazole with ethyl 3-bromopropanoate.

  • Materials:

    • 5-Bromo-1H-indazole

    • Ethyl 3-bromopropanoate

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate.

Causality Behind Experimental Choices:

  • Cesium Carbonate: The use of a bulky and soft base like cesium carbonate often favors N1-alkylation of indazoles.

  • DMF: A polar aprotic solvent like DMF is suitable for this type of nucleophilic substitution reaction.

  • Temperature: Moderate heating helps to drive the reaction to completion in a reasonable timeframe.

Hydrolysis of the Ester to the Carboxylic Acid

The final step in the synthesis of the core scaffold is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid

  • Materials:

    • Ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (2.0-3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.

    • A precipitate will form. Collect the solid by filtration and wash with cold water.

    • Alternatively, extract the acidified aqueous layer with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.

    • The crude 3-(5-bromo-1H-indazol-1-yl)propanoic acid can be further purified by recrystallization if necessary.

This synthetic sequence provides a reliable and scalable route to the target scaffold, which can then be used to generate a library of derivatives for SAR studies.

Mechanism of Action: Allosteric Activation of AMPK

The 3-(5-bromo-1H-indazol-1-yl)propanoic acid derivatives act as direct allosteric activators of AMPK.[8] This mechanism is distinct from indirect activators, such as metformin, which increase the cellular AMP:ATP ratio.[3]

The AMPK Signaling Pathway

Caption: The AMPK signaling pathway and points of intervention.

Allosteric activators like the indazole propanoic acid derivatives bind to a site on the AMPK complex that is distinct from the AMP binding site.[10] This binding induces a conformational change in the enzyme, leading to its activation. This mode of action has the potential for greater selectivity and a different pharmacological profile compared to indirect activators.

Proposed Binding Mode

While the precise binding mode of 3-(5-bromo-1H-indazol-1-yl)propanoic acid derivatives to AMPK has not been fully elucidated in the public domain, it is hypothesized that they interact with the interface between the α-catalytic and β-regulatory subunits.

Binding_Mode cluster_AMPK AMPK Complex Alpha_Subunit α-Subunit (Kinase Domain) Beta_Subunit β-Subunit (Scaffold) Gamma_Subunit γ-Subunit (AMP/ATP Sensing) Indazole_Scaffold 3-(5-bromo-1H-indazol-1-yl)propanoic acid Indazole_Scaffold->Alpha_Subunit Allosteric Binding (Interface) Indazole_Scaffold->Beta_Subunit

Caption: Proposed allosteric binding of the indazole scaffold to the AMPK complex.

Structure-Activity Relationship (SAR) and Biological Activity

Systematic modification of the 3-(5-bromo-1H-indazol-1-yl)propanoic acid scaffold has provided valuable insights into the SAR for AMPK activation. A recent patent application discloses a range of derivatives and their corresponding potencies.[8]

Table 1: Representative SAR Data for Indazole Propanoic Acid AMPK Activators

Compound IDR Group at C5-positionAMPK α1β1γ1 EC₅₀ (µM)AMPK α2β2γ1 EC₅₀ (µM)
I-1 -Br< 0.1< 0.1
I-2 -Cl< 0.1< 0.1
I-3 -CN0.1 - 1.00.1 - 1.0
I-4 -Phenyl< 0.1< 0.1
I-5 -Pyridyl< 0.1< 0.1

Data extracted and compiled from patent WO2024209363A1.[8]

Key SAR Insights:

  • Propanoic Acid Moiety: The carboxylic acid is generally important for activity, likely forming key interactions with the protein. Esterification or amidation can modulate potency and pharmacokinetic properties.

  • C5-Position: The bromine atom can be replaced with other halogens (e.g., chlorine) or cyano groups with retention of high potency. Furthermore, the introduction of aryl and heteroaryl groups at this position via cross-coupling reactions is well-tolerated and can lead to highly potent compounds. This position is a key vector for exploring and optimizing the scaffold's properties.

  • Indazole Core: Modifications to the indazole core itself, such as substitution at other positions, can impact both potency and selectivity for different AMPK isoforms.

Future Directions and Therapeutic Potential

The 3-(5-bromo-1H-indazol-1-yl)propanoic acid scaffold represents a highly promising starting point for the development of novel AMPK activators. Future research in this area will likely focus on:

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will aim to improve the drug-like properties of these compounds, including oral bioavailability, metabolic stability, and safety profiles.

  • Isoform Selectivity: Investigating the SAR for selectivity towards different AMPK isoforms could lead to the development of activators with more targeted therapeutic effects and reduced off-target liabilities.

  • Exploration of New Therapeutic Areas: Given the broad range of biological processes regulated by AMPK, these activators could be explored for their therapeutic potential in other diseases, such as neurodegenerative disorders and inflammatory conditions.

Conclusion

References

  • AMPK activators: mechanisms of action and physiological activities.[10]

  • Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators.[8]

  • Novel Indazole Propionic Acid Derivatives as AMPK Activators.[5]

  • Novel Indazole Propionic Acid Derivatives as AMPK Activators.[1]

  • AMPK Activators as a Drug for Diabetes, Cancer and Cardiovascular Disease.[3]

  • The pro-drug C13 activates AMPK by two distinct mechanisms.[2]

  • Natural activators of AMPK signaling: potential role in the management of type-2 diabetes.[6]

  • Indazole synthesis.[9]

  • 3-(5-Bromo-1H-indazol-1-yl)propanoic acid.[11]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[12]

  • 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.[13]

  • Novel substituted pyrazolone derivatives as AMP-activated protein kinase activators to inhibit lipid synthesis and reduce lipid accumulation in ob/ob mice.[14]

  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.[15]

  • Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors.[16]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.[7]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.[17]

  • Synthesis of 1-indanones with a broad range of biological activity.[18]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[19]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
  • Hydrolysis of p-bromoacetanilide practical organic chemistry - clinical-2 off-semester.
  • A novel AMPK activator shows therapeutic potential in hepatocellular carcinoma by suppressing HIF1α-mediated aerobic glycolysis.[19]

  • AMPK Activators as a Drug for Diabetes, Cancer and Cardiovascular Disease.[3]

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Foundational

An In-depth Technical Guide on the pKa Values and Ionization Behavior of Indazole Propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The ionization constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. For indazole propanoic acid derivatives, a class of compounds with significant therapeutic potential, understanding their ionization behavior is paramount for successful drug development. This guide provides a comprehensive exploration of the pKa values of these derivatives, delving into the structural factors that govern their acidity and the experimental and computational methods used for their determination. By synthesizing theoretical principles with practical applications, this document aims to equip researchers with the knowledge to rationally design and optimize indazole propanoic acid-based therapeutics with favorable drug-like properties.

Introduction: The Significance of Indazole Propanoic Acids in Medicinal Chemistry

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] The fusion of a benzene ring with a pyrazole ring creates a unique scaffold that can be readily functionalized to interact with various biological targets, leading to the development of potent and selective therapeutic agents.[3] The incorporation of a propanoic acid moiety introduces a key ionizable group, transforming the molecule into an acidic compound with distinct physicochemical properties that are highly dependent on the surrounding pH.

The ionization state of a drug molecule is a pivotal determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5][6] The pKa value, which quantifies the acidity of a compound, dictates the degree of ionization at a given pH.[7][8] For indazole propanoic acid derivatives, the carboxylic acid group is the primary acidic center, and its pKa value will largely govern the molecule's overall charge and, consequently, its behavior in physiological environments. A thorough understanding of the factors influencing the pKa of these derivatives is therefore not merely an academic exercise but a fundamental requirement for the rational design of effective and safe medicines.[4]

The Concept of pKa and its Ramifications for Drug Development

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[7] It is the pH at which a chemical species is 50% protonated and 50% deprotonated. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized (conjugate base) to the unionized (acid) forms of the molecule.

For an acidic drug like an indazole propanoic acid derivative, its ionization state has profound implications for several key drug-like properties:

  • Solubility: The ionized form of a drug is generally more water-soluble than its neutral counterpart. Manipulating the pH of a formulation can, therefore, be used to enhance the solubility and dissolution rate of a drug.[7]

  • Permeability: Cell membranes are lipid bilayers and are more readily traversed by neutral, lipophilic molecules. The unionized form of an acidic drug will, therefore, exhibit better membrane permeability.[7]

  • Target Binding: The charge state of a drug can significantly influence its ability to bind to its biological target. Ionic interactions, such as salt bridges, are often crucial for high-affinity binding.[6]

  • Pharmacokinetics: The overall ADME profile of a drug is intimately linked to its ionization state.[5][6] For instance, the absorption of an acidic drug from the gastrointestinal tract will be favored in the acidic environment of the stomach where it is predominantly in its unionized form.

The interplay between these factors necessitates a careful tuning of the pKa to achieve an optimal balance of solubility, permeability, and target engagement.

Structural Determinants of pKa in Indazole Propanoic Acid Derivatives

The pKa of the propanoic acid moiety in these derivatives is influenced by the electronic properties of the indazole ring and any substituents present. The indazole ring itself is an aromatic heterocyclic system with two nitrogen atoms, which can exert both inductive and resonance effects. Indazole is an amphoteric molecule, capable of being protonated or deprotonated.[9]

Substituent Effects:

The nature and position of substituents on the indazole ring can significantly modulate the acidity of the propanoic acid group.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -Br) are electron-withdrawing. Through inductive effects, they pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and thereby increasing the acidity (lowering the pKa).[10]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-R) and alkoxy (-OR) groups are electron-donating. They push electron density towards the carboxylic acid group, destabilizing the carboxylate anion and decreasing the acidity (increasing the pKa).

The position of the substituent on the indazole ring is also critical. The inductive effect diminishes with distance, so a substituent closer to the propanoic acid linkage will have a more pronounced effect on the pKa.[10]

Indazole_Ionization

Experimental Determination of pKa Values

Several analytical techniques can be employed to accurately measure the pKa of indazole propanoic acid derivatives. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[11][12] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[12]

Experimental Protocol: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a standard solution of the indazole propanoic acid derivative of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Use a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[12]

  • Instrument Calibration:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature (e.g., 25°C or 37°C).[12][13]

  • Titration Procedure:

    • Place a known volume of the analyte solution in a thermostatted beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add small, precise increments of the titrant (strong base for an acidic analyte) and record the pH after each addition, ensuring the reading has stabilized.[12]

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[14]

    • Alternatively, the pKa can be calculated from the inflection point of the first derivative of the titration curve or the maximum of the second derivative.[15]

Potentiometric_Titration_Workflow

UV-Metric Titration (Spectrophotometry)

For compounds that possess a UV-active chromophore and exhibit a change in their UV-Vis spectrum upon ionization, UV-metric titration is a sensitive and valuable technique.[11] This method is particularly useful for compounds with low solubility or when only small amounts of material are available.[11]

Experimental Protocol: UV-Metric Titration

  • Preparation of Solutions:

    • Prepare a stock solution of the indazole propanoic acid derivative in a suitable solvent.

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Spectral Acquisition:

    • For each buffer solution, add a small aliquot of the stock solution to achieve a final concentration that gives an appropriate absorbance reading.

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for the sample in each buffer.

  • Data Analysis:

    • Identify a wavelength where there is a significant difference in absorbance between the ionized and unionized species.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the appropriate equation to determine the pKa.

Computational Prediction of pKa

In addition to experimental methods, computational approaches are increasingly used to predict pKa values, especially in the early stages of drug discovery where large numbers of compounds need to be evaluated. These methods can provide valuable insights into the factors influencing acidity and guide the synthesis of new derivatives.

  • Quantum Mechanical (QM) Methods: Ab initio and density functional theory (DFT) calculations can be used to compute the free energy change of the deprotonation reaction, from which the pKa can be derived.[16][17] These methods offer high accuracy but are computationally intensive.

  • Empirical and Semi-Empirical Methods: These methods use simplified models and parameters derived from experimental data to predict pKa values more rapidly. They are well-suited for high-throughput screening of large compound libraries.

  • Quantitative Structure-Property Relationship (QSPR) Models: QSPR models establish a mathematical relationship between the pKa and various molecular descriptors. Once a robust model is built, it can be used to predict the pKa of new compounds with similar structures.

Case Studies and Data Summary

Compound/Derivative Functional Group Expected pKa Range Comments
IndazoleN-H~13.9Deprotonation of the pyrazole N-H.[9]
IndazolePyrazole Nitrogen~1.0Protonation of the pyrazole nitrogen.[9]
Indazole Propanoic AcidCarboxylic Acid~4-5The primary acidic pKa, influenced by the indazole ring.
Substituted Indazole Propanoic Acid (with EWG)Carboxylic Acid< 4-5Electron-withdrawing groups increase acidity.[10]
Substituted Indazole Propanoic Acid (with EDG)Carboxylic Acid> 4-5Electron-donating groups decrease acidity.

Conclusion and Future Perspectives

The pKa is a fundamental property that dictates the ionization behavior of indazole propanoic acid derivatives and, in turn, their suitability as drug candidates. A comprehensive understanding of the structural factors that influence pKa, coupled with accurate experimental determination and computational prediction, is essential for the successful design and development of new therapeutics in this chemical class. As analytical and computational techniques continue to advance, the ability to fine-tune the pKa of drug candidates with ever-greater precision will undoubtedly accelerate the discovery of novel and effective medicines.

References

  • Manallack, D. T. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485-496. [Link]

  • Pion. (2023). What is pKa and how is it used in drug development? [Link]

  • Stephens, S. J., & Jonich, M. J. (1966). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 43(6), 324. [Link]

  • Manallack, D. T., Prankerd, R. J., & Yuriev, E. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

  • Al-Iraqi, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Fekete, A., et al. (2018). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. The Journal of Physical Chemistry A, 122(34), 6845-6855. [Link]

  • Ràfols, C., et al. (2016). Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. Journal of Pharmaceutical and Biomedical Analysis, 128, 28-34. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ResearchGate. (2018). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. [Link]

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  • Wikipedia. (n.d.). Indazole. [Link]

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  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9497. [Link]

  • Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(42), 10951-10957. [Link]

  • Kumar, A., & Singh, R. K. (2019). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Journal of Drug Delivery and Therapeutics, 9(4), 811-819. [Link]

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  • Wang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5738. [Link]

  • ResearchGate. (2019). Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series. [Link]

  • White Rose Research Online. (2018). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. [Link]

  • Li, Y., et al. (2019). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 4(7), 11848-11854. [Link]

  • Rezaei-Sameti, M. (2011). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 23(12), 5727-5731. [Link]

  • NIH Clinical Center. (2021). Chemical Analysis of Drugs and Metabolites with Dr. Andrew Goey. [Link]

  • ResearchGate. (1970). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]

  • Rodríguez-Villar, K., et al. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 26(5), 1435. [Link]

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Exploratory

A Technical Guide to Predicting the Metabolic Stability of 3-(5-bromo-1H-indazol-1-yl)propanoic acid

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery In the intricate journey from a promising chemical entity to a life-saving therapeutic, understanding a compound's metabolic fate is a critical che...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey from a promising chemical entity to a life-saving therapeutic, understanding a compound's metabolic fate is a critical checkpoint. Metabolic stability, the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate to toxic levels. Furthermore, metabolism can produce metabolites that are active, inactive, or even toxic.[3]

This guide provides a comprehensive framework for assessing the metabolic stability of a specific molecule of interest: 3-(5-bromo-1H-indazol-1-yl)propanoic acid . The indazole scaffold is a privileged structure in medicinal chemistry, often employed as a bioisostere to enhance potency and modulate physicochemical properties.[4] However, like all xenobiotics, it is subject to metabolic clearance.

Here, we will dissect a multipronged approach, integrating predictive computational (in silico) methodologies with definitive experimental (in vitro) assays. This document is designed for drug development professionals, offering not just protocols, but the strategic rationale behind them, ensuring a robust and scientifically sound evaluation.

Section 1: Compound Profile & Physicochemical Properties

Before delving into metabolic predictions, a foundational understanding of the target compound's structure and properties is essential.

Structure: 3-(5-bromo-1H-indazol-1-yl)propanoic acid

  • CAS Number: 1312138-74-1

  • Molecular Formula: C₁₀H₉BrN₂O₂

  • Key Features:

    • 1H-Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The point of attachment of the side chain at the N1 position is crucial.

    • Bromine Substituent: An electron-withdrawing group on the benzene ring, which can influence electronic properties and may be a site for dehalogenation, although this is generally a minor pathway.

    • Propanoic Acid Side Chain: A flexible alkyl chain with a terminal carboxylic acid, providing a potential handle for Phase II conjugation reactions.

A summary of its key physicochemical properties, which influence its interaction with metabolic enzymes, is presented below.

PropertyPredicted ValueSignificance in Metabolism
Molecular Weight 285.10 g/mol Within the typical range for small molecule drugs.
logP ~2.0 - 2.5Moderate lipophilicity suggests good membrane permeability to access intracellular enzymes like CYPs, but not so high as to be sequestered in adipose tissue.
pKa (Carboxylic Acid) ~4.5 - 5.0The acidic nature means the compound will be predominantly ionized at physiological pH 7.4, which can influence cell uptake and interaction with enzyme active sites.
Polar Surface Area (PSA) ~60-70 ŲIndicates a balance of properties conducive to oral bioavailability.

Section 2: In Silico Assessment: A First Look at Metabolic Liabilities

Computational, or in silico, modeling provides a rapid and cost-effective first pass to identify potential metabolic "hotspots."[5] These methods leverage vast datasets of known metabolic transformations to predict which parts of a new molecule are most likely to be modified by metabolic enzymes.[3] The approaches can be broadly categorized into ligand-based and structure-based methods.[3]

Predictive Workflow & Rationale

The goal is to identify the most probable Sites of Metabolism (SoM) and to get a qualitative prediction of stability. This is achieved by modeling interactions with the primary Phase I enzymes, the Cytochrome P450 (CYP) superfamily.[6]

InSilico_Workflow cluster_input Input Data cluster_prediction Prediction Engines cluster_output Generated Insights Input 3D Structure of 3-(5-bromo-1H-indazol-1-yl)propanoic acid SoM_Model Site of Metabolism (SoM) Prediction Models (e.g., StarDrop™, MetaSite) Input->SoM_Model Submit Structure Stability_Model Overall Stability Prediction (QSAR) (e.g., MetStabOn) Input->Stability_Model Submit Structure Lability_Map Metabolic Lability Map (Ranked 'Hotspots') SoM_Model->Lability_Map Generates Stability_Class Predicted Stability Class (Low, Medium, High) Stability_Model->Stability_Class Generates Lability_Map->Stability_Class Correlates with

Caption: In silico workflow for initial metabolic assessment.
Predicted Sites of Metabolism (SoM)

Based on the structure and known metabolism of related compounds, the following sites are predicted to be most susceptible to Phase I (oxidative) metabolism:

  • Indazole Ring (Positions 3, 4, 6, 7): Aromatic hydroxylation is a very common CYP-mediated reaction. The electron density of the ring system will guide which position is most favorable.

  • Propanoic Acid Side Chain (α and β carbons): Alkyl hydroxylation can occur, particularly at the position adjacent to the indazole ring (α-carbon) or the carboxylic acid (β-carbon).

  • N-Dealkylation (less likely): Cleavage of the propanoic acid side chain is possible but generally less favorable than hydroxylation for this type of linkage.

The bromine atom is generally considered a metabolically stable position, though oxidative dehalogenation cannot be entirely ruled out.

Section 3: In Vitro Validation: The Experimental Ground Truth

While in silico tools are powerful, experimental validation is non-negotiable.[1] In vitro assays using liver-derived subcellular fractions or cells are the industry standard for quantifying metabolic stability.[7][8] We will detail two cornerstone assays.

Assay 1: Human Liver Microsomal (HLM) Stability

Causality & Rationale: This assay is the workhorse for evaluating Phase I metabolism.[8] Microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of CYP enzymes.[9] By incubating the compound with HLMs and an essential cofactor, NADPH, we can measure the rate of metabolism mediated primarily by CYPs.[10] A parallel incubation without NADPH serves as a crucial negative control to account for non-enzymatic degradation.

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of 3-(5-bromo-1H-indazol-1-yl)propanoic acid in DMSO.

    • Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

    • HLM Suspension: Thaw pooled Human Liver Microsomes on ice and dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates NADPH consumed during the reaction.

    • Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar but non-interfering compound like tolbutamide or labetalol) for LC-MS/MS analysis.

  • Incubation Procedure:

    • Label two sets of microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 min): one set for "+NADPH" and one for "-NADPH".

    • Add the HLM suspension to all tubes.

    • Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

    • To initiate the reaction, add the test compound to a final concentration of 1 µM. For the "+NADPH" set, immediately add the NRS solution. For the "-NADPH" set, add an equal volume of phosphate buffer. The 0-minute time point is quenched immediately after adding the test compound.

    • Incubate at 37°C with shaking.

    • At each designated time point, stop the reaction by adding 2 volumes of the cold Quenching Solution to the respective tubes.

  • Sample Processing & Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge at >14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[10]

    • Transfer the supernatant to a 96-well plate or LC vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[11][12]

The concentration of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining is plotted versus time, and the slope of the linear regression line gives the elimination rate constant (k).

  • Half-Life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

This CLint value is a direct measure of the compound's metabolic lability and is used to rank-order compounds and for in vivo predictions.[13]

Assay 2: Cryopreserved Hepatocyte Stability

Causality & Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for most Phase II (conjugation) reactions and active transporter systems.[2][13] Hepatocytes, being intact liver cells, provide a more complete and physiologically relevant system, encompassing Phase I and Phase II metabolic pathways.[7] This assay is critical for compounds like ours with a carboxylic acid group, a prime target for glucuronidation (a Phase II reaction).

  • Reagent Preparation:

    • Hepatocyte Plating: Use cryopreserved human hepatocytes. Thaw and plate them in collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.

    • Incubation Medium: Use a serum-free medium appropriate for hepatocyte culture (e.g., Williams' Medium E).

    • Test Compound Dosing Solution: Prepare a solution of the test compound in the incubation medium from the DMSO stock (ensure final DMSO concentration is <0.1% to avoid cytotoxicity).

  • Incubation Procedure:

    • Aspirate the plating medium from the hepatocyte wells.

    • Add the pre-warmed dosing solution to each well to start the incubation.

    • Incubate the plates at 37°C in a humidified CO₂ incubator.

    • At each time point (e.g., 0, 15, 30, 60, 120, 240 min), collect both the cells and the medium by adding cold Quenching Solution (Acetonitrile with Internal Standard). The 0-minute sample is collected immediately after adding the dosing solution.

  • Sample Processing & Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to the HLM assay.

Data analysis follows the same principles as the HLM assay to determine t½ and CLint. However, the CLint value is expressed per million cells.

  • Intrinsic Clearance (CLint): CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Cell Number)

A significantly faster clearance in hepatocytes compared to microsomes strongly suggests that Phase II metabolism or active uptake is a major clearance pathway for the compound.

Section 4: Analytical Methodology: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and specificity.[14][15]

Method Parameters

A typical LC-MS/MS method for 3-(5-bromo-1H-indazol-1-yl)propanoic acid would be developed as follows:

ParameterTypical SettingRationale
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.[10]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier to ensure good peak shape and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting the compound.
Flow Rate 0.2 - 0.5 mL/minStandard flow rate for analytical LC.[11]
Ionization Mode Electrospray Ionization (ESI), Negative ModeThe carboxylic acid group will readily deprotonate to form a [M-H]⁻ ion.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high specificity by monitoring a specific precursor ion to product ion transition.
MRM Transition Precursor Ion (Q1): m/z 283/285 (due to Br isotopes) -> Product Ion (Q3): A stable fragment from collision-induced dissociation.The unique isotopic pattern of bromine provides a clear signature for the parent compound.

Section 5: Synthesis of Predictive & Experimental Data

The ultimate goal is to build a cohesive metabolic profile.

Predicted Metabolic Pathway

By combining the in silico SoM predictions with knowledge of common biotransformations, we can propose a metabolic pathway for 3-(5-bromo-1H-indazol-1-yl)propanoic acid.

Caption: Predicted major metabolic pathways for the target compound.
Interpreting Potential Outcomes
ScenarioHLM ResultHepatocyte ResultInterpretation & Next Steps
1. High Stability t½ > 60 mint½ > 60 minThe compound is metabolically stable. Low clearance is predicted. Proceed with further DMPK studies.
2. CYP-Mediated Clearance t½ < 30 mint½ < 30 minThe compound is cleared primarily by Phase I (CYP) enzymes. Consider structural modifications at the predicted "hotspots" (e.g., blocking hydroxylation sites with fluorine) to improve stability.[6]
3. Phase II-Mediated Clearance t½ > 60 mint½ < 30 minThe compound is stable to CYPs but is rapidly cleared by Phase II enzymes, likely via glucuronidation of the carboxylic acid. This may or may not be a liability depending on the desired pharmacokinetic profile.
4. Transporter-Mediated Uptake t½ > 60 mint½ < 30 minRapid disappearance in hepatocytes but not microsomes could also indicate active uptake into the cells, which is a separate clearance mechanism. Further investigation with transporter-inhibitors would be needed.

Conclusion

The evaluation of metabolic stability is a data-driven, iterative process. This guide outlines a robust strategy for 3-(5-bromo-1H-indazol-1-yl)propanoic acid, beginning with efficient in silico screening to identify potential liabilities and progressing to definitive in vitro assays for quantitative assessment. By systematically evaluating metabolism in both microsomal and hepatocyte systems, researchers can gain a comprehensive understanding of the compound's clearance mechanisms. This knowledge is paramount for making informed decisions, guiding medicinal chemistry efforts to optimize drug-like properties, and ultimately increasing the probability of success in developing a safe and effective new medicine.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Grybon, A., & Ciesielski, T. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. PMC. Retrieved from [Link]

  • Lonza. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Ito, K., et al. (2017). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. PubMed. Retrieved from [Link]

  • Dalvie, D. K., et al. (2006). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. PubMed. Retrieved from [Link]

  • AZoNetwork. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from [Link]

  • Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from [Link]

  • ACS Publications. (2026, February 6). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Retrieved from [Link]

  • MDPI. (2023, August 28). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Retrieved from [Link]

  • ResearchGate. (n.d.). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]

  • Trends in Analytical Chemistry. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]

  • Kadi, A. A., et al. (2016). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability. PLOS One. Retrieved from [Link]

  • Optibrium. (2024, October 21). Which is the best metabolite prediction software?. Retrieved from [Link]

  • Forensic Toxicology. (2016, August 15). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Retrieved from [Link]

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Foundational

5-bromo-1H-indazol-1-yl propanoic acid CAS number and identifiers

Executive Summary 3-(5-Bromo-1H-indazol-1-yl)propanoic acid (CAS 1312138-74-1) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents. Characterized by a 5-bromoindazole cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(5-Bromo-1H-indazol-1-yl)propanoic acid (CAS 1312138-74-1) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents. Characterized by a 5-bromoindazole core functionalized with a propanoic acid tail at the N1 position, this compound serves as a versatile "linker-scaffold" intermediate. Its structural duality—offering an aryl bromide for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a carboxylic acid for amide/ester formation—makes it indispensable in the development of kinase inhibitors, ROR


t modulators, and PROTAC linkers.

This guide provides a definitive technical analysis of the compound’s identity, a validated synthesis protocol addressing the N1 vs. N2 regioselectivity challenge, and handling standards for drug discovery workflows.

Chemical Identity & Physicochemical Profile

Identifiers
ParameterValue
Chemical Name 3-(5-Bromo-1H-indazol-1-yl)propanoic acid
CAS Registry Number 1312138-74-1
Molecular Formula C

H

BrN

O

Molecular Weight 269.09 g/mol
MDL Number MFCD22378893
SMILES OC(=O)CCN1C2=C(C=C(Br)C=C2)C=N1
InChI Key Validated against structure: Check vendor specific
Structural Analysis

The compound consists of a bicyclic indazole ring.[1] The key feature is the regiochemistry of the propanoic acid chain.

  • N1-Isomer (Target): The alkyl chain is attached to the nitrogen adjacent to the benzene ring. This is the thermodynamically preferred isomer in many alkylation conditions and is biologically distinct from the N2-isomer.

  • 5-Bromo Motif: Located on the benzene ring, providing a handle for further diversification via palladium-catalyzed cross-coupling.

Synthesis & Methodology

The Regioselectivity Challenge

Indazoles are ambident nucleophiles. Alkylation can occur at either N1 or N2.

  • N1-Alkylation: Generally favored by electronic factors and thermodynamic control.

  • N2-Alkylation: Often competes under kinetic control or steric hindrance.

To synthesize CAS 1312138-74-1 selectively, an aza-Michael addition strategy is superior to direct alkylation with alkyl halides, as it often yields higher N1 selectivity and cleaner reaction profiles.

Validated Synthesis Protocol

Step 1: Aza-Michael Addition

  • Reagents: 5-Bromo-1H-indazole, Methyl acrylate (or Ethyl acrylate), Cesium Carbonate (

    
    ), Acetonitrile (MeCN) or DMF.
    
  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added (0.1 eq) to accelerate the reaction.

  • Procedure:

    • Dissolve 5-bromoindazole (1.0 eq) in MeCN.

    • Add

      
       (1.5 eq) and stir at room temperature for 30 min.
      
    • Add Methyl acrylate (1.2 eq) dropwise.

    • Heat to 50–60°C for 4–12 hours. Monitor by LCMS.

    • Purification: The crude mixture will contain N1 (major) and N2 (minor) isomers. Separate via silica gel flash chromatography (Hexane/EtOAc gradient).[2] The N1 isomer typically elutes after the N2 isomer due to higher polarity, though this varies by solvent system.

Step 2: Hydrolysis

  • Reagents: Intermediate Ester, LiOH (2.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve the purified N1-ester in THF/Water.

    • Add LiOH and stir at RT for 2 hours.

    • Acidify with 1M HCl to pH 3–4.

    • Extract with EtOAc, dry over

      
      , and concentrate to yield the free acid.
      
Experimental Workflow Diagram

SynthesisPath Start 5-Bromo-1H-indazole (Core Scaffold) Reagents Methyl Acrylate Cs2CO3, MeCN, 60°C Start->Reagents Michael Addition Intermediate Mixture of Isomers (N1-Ester + N2-Ester) Reagents->Intermediate Separation Flash Chromatography (Purification) Intermediate->Separation Regio-separation Hydrolysis LiOH, THF/H2O (Hydrolysis) Separation->Hydrolysis N1-Ester Only Final 3-(5-Bromo-1H-indazol-1-yl) propanoic acid (CAS 1312138-74-1) Hydrolysis->Final Acidification

Figure 1: Synthetic workflow for the selective production of CAS 1312138-74-1 via aza-Michael addition.

Applications in Drug Discovery

Medicinal Chemistry Utility

This compound acts as a bifunctional linker:

  • C-Terminus (Carboxylic Acid): Ready for amide coupling to amines (e.g., solubilizing groups, pharmacophores) using standard reagents (HATU, EDC).

  • Core (Aryl Bromide): A handle for Suzuki couplings to introduce biaryl complexity, common in kinase inhibitors (e.g., targeting VEGFR, p38 MAPK).

Therapeutic Areas
  • ROR

    
    t Inverse Agonists:  Indazole derivatives are frequent scaffolds in immunology for Th17-mediated diseases. The propanoic acid chain mimics endogenous ligands or positions the core into a specific binding pocket.
    
  • Integrin Antagonists: The acid moiety can serve as an aspartic acid mimetic, binding to metal ion sites in integrin receptors.

Safety & Handling (GHS Standards)

While specific toxicological data for this intermediate may be limited, handle as a potent organic bromide and acid.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

References

  • Luo, G., et al. (2006). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry. (General reference for Indazole N1 vs N2 selectivity mechanisms).
  • PubChem. (n.d.). 5-Bromo-1H-indazole (Parent Compound) CID 761929. National Library of Medicine. Retrieved from [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context for indazole use in drug design).

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid

Introduction Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including the anti-cancer drug Pazopanib and the anti-inflammatory agent Benz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including the anti-cancer drug Pazopanib and the anti-inflammatory agent Benzydamine. The specific functionalization of the indazole scaffold is critical for modulating biological activity. 3-(5-bromo-1H-indazol-1-yl)propanoic acid is a key bifunctional building block, featuring a bromine atom for subsequent cross-coupling reactions and a carboxylic acid moiety for amide bond formation or other derivatizations.

The primary challenge in synthesizing N-substituted indazoles lies in controlling the regioselectivity of the substitution. The indazole ring possesses two reactive nitrogen atoms, N1 and N2, and direct alkylation often yields a mixture of both isomers.[1][2] This guide provides a detailed, two-step synthetic protocol that prioritizes the selective formation of the thermodynamically favored N1 isomer, followed by ester hydrolysis to yield the target carboxylic acid. We will delve into the mechanistic rationale behind the procedural choices to ensure both reproducibility and a fundamental understanding of the reaction dynamics.

Overall Synthetic Strategy

The synthesis is executed in two principal stages:

  • Regioselective N1-Alkylation: 5-bromo-1H-indazole is selectively alkylated at the N1 position using ethyl 3-bromopropanoate. The choice of base and solvent is paramount to achieving high regioselectivity.

  • Ester Hydrolysis: The resulting ethyl ester intermediate is saponified under basic conditions to afford the final product, 3-(5-bromo-1H-indazol-1-yl)propanoic acid.

G cluster_0 Workflow Overview A Start: 5-bromo-1H-indazole B Step 1: N1-Alkylation (NaH, THF, Ethyl 3-bromopropanoate) A->B C Intermediate: Ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate B->C Regioselective Reaction D Step 2: Ester Hydrolysis (LiOH, THF/H2O) C->D E Final Product: 3-(5-bromo-1H-indazol-1-yl)propanoic acid D->E Purification

Caption: High-level workflow for the synthesis.

Part 1: Regioselective N1-Alkylation of 5-bromo-1H-indazole

Mechanistic Considerations: The N1 vs. N2 Challenge

Indazole exists in two tautomeric forms, the 1H- and 2H-tautomers, with the 1H form being generally more thermodynamically stable.[1][3] Deprotonation with a base generates an indazolide anion, which exhibits nucleophilic character at both nitrogen atoms. The outcome of an alkylation reaction is a delicate balance of kinetic and thermodynamic control, heavily influenced by the reaction conditions.

  • Thermodynamic vs. Kinetic Control: The N1-substituted product is typically the more stable, thermodynamic product. In contrast, the N2 position is sometimes considered the site of kinetically favored attack.[1]

  • Role of Base and Solvent: The choice of base and solvent system is the most critical factor in directing regioselectivity. Studies have shown that using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic, less-polar solvent such as tetrahydrofuran (THF) strongly favors the formation of the N1-alkylated product.[3][4][5] This is because the solvent does not effectively solvate the cation, leading the reaction toward the more stable thermodynamic product. Conversely, conditions like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) can result in poor selectivity, often yielding mixtures of N1 and N2 isomers.[2]

This protocol leverages the NaH/THF system to maximize the yield of the desired N1-substituted intermediate.

Protocol 1: Synthesis of Ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate

This protocol details the N1-alkylation of 5-bromo-1H-indazole.

Caption: N1-Alkylation of 5-bromo-1H-indazole.

Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
5-bromo-1H-indazole197.025.00 g25.381.0
Sodium Hydride (60% in oil)40.001.12 g27.921.1
Ethyl 3-bromopropanoate181.035.06 g (3.64 mL)27.921.1
Anhydrous Tetrahydrofuran (THF)-150 mL--
Saturated NH₄Cl (aq)-50 mL--
Ethyl Acetate-200 mL--
Brine-50 mL--
Anhydrous MgSO₄----

Step-by-Step Methodology

  • Preparation: Add 5-bromo-1H-indazole (5.00 g, 25.38 mmol) to a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous THF (100 mL) via cannula or syringe. Stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (1.12 g of 60% dispersion in mineral oil, 27.92 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes.

  • Electrophile Addition: Slowly add ethyl 3-bromopropanoate (3.64 mL, 27.92 mmol) dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should appear at a higher Rf than the starting indazole.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate.

Part 2: Saponification to the Carboxylic Acid

Mechanistic Considerations: Ester Hydrolysis

The conversion of the ethyl ester to the final carboxylic acid is achieved through saponification. This is a base-catalyzed hydrolysis reaction. The hydroxide ion (from LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. A final acidic workup protonates the carboxylate to give the desired carboxylic acid product.

Protocol 2: Synthesis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid

This protocol details the hydrolysis of the ester intermediate.

Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate297.145.00 g16.831.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.961.41 g33.662.0
Tetrahydrofuran (THF)-60 mL--
Water-20 mL--
Hydrochloric Acid (1 M HCl)-~40 mL--
Ethyl Acetate-150 mL--

Step-by-Step Methodology

  • Dissolution: Dissolve the ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate (5.00 g, 16.83 mmol) in a mixture of THF (60 mL) and water (20 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Base Addition: Add lithium hydroxide monohydrate (1.41 g, 33.66 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Solvent Removal: Remove the THF from the reaction mixture under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is ~2-3. A white precipitate should form.

  • Extraction: Extract the product from the acidic aqueous solution with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting solid is often pure enough for subsequent use. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) or purified via column chromatography to yield the final product as a white solid.

Summary and Key Insights

The successful synthesis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid hinges on the effective control of regioselectivity during the initial N-alkylation step.

  • Critical Parameter: The use of sodium hydride in THF is the key to achieving high N1-selectivity, favoring the formation of the thermodynamically more stable regioisomer.[3][4]

  • Procedural Care: Meticulous execution under anhydrous, inert conditions is essential during the deprotonation and alkylation steps to prevent quenching of the base and unwanted side reactions.

  • Standard Transformation: The subsequent ester hydrolysis is a robust and high-yielding reaction, readily accomplished with standard laboratory reagents.

This detailed guide provides researchers with a reliable and well-rationalized pathway to access this valuable synthetic intermediate, enabling further exploration in drug discovery and materials science.

References

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKjY9EgWOj5I9TIkz_8CHPMO4fqs4zglvpJkgBc8YZ4gjukzRpk9d843XVqW2RCvFlm_hX1uhCFmPUJjurgUuTWgcm_eKgGcTHDP7NWkoF5LcKtpC51JQ8gepVuESGRBsPQssAXd-7l4jBEUpymNUxshWhSrXVQoG75h261-pN292DewEMjBtCbY2Vv6Uf_WfwIQvy_x8hIdWESHQIGEyUCvFNapQ=]
  • Reddy, T. S., et al. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmopi7qP4WKacFW16IDCqr19jzr_H31xd8rZCppNSFdUfBmShddWFvNtQNARpcT7EVWxg_r15hJlHWyOxnUa9Mdb7L1KQ5FmChx0Az7Uk0pBg0fvpITIqd1SlE6odffKGYMvSSrpJQavicA5cZR1y_o92S2NwGiVi0jjUAXIfv6DN8TJQ4JJNlsGL7AftYdTuSDKRTh_tt1asf4rviwu6kpD4XNVHg59TWHdnMcjuOtNjNlFfH96XPvtigBRxfqPs=]
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Application

Procedure for Regioselective N-1 Alkylation of 5-Bromoindazole with Ethyl Acrylate via Aza-Michael Addition

An Application Note for Medicinal and Process Chemistry Professionals Abstract N-alkylated indazoles are a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] However, the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

N-alkylated indazoles are a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] However, their synthesis is frequently complicated by a lack of regioselectivity, often yielding a mixture of N-1 and N-2 alkylated isomers, which poses significant challenges for purification and impacts overall yield.[3][4] This application note provides a detailed, robust protocol for the selective N-1 alkylation of 5-bromoindazole with ethyl acrylate. The procedure leverages an aza-Michael conjugate addition reaction under conditions optimized for high N-1 regioselectivity. We will delve into the mechanistic rationale behind the choice of base and solvent, provide a comprehensive step-by-step experimental guide, and offer insights into process control, characterization, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for synthesizing N-1 substituted indazole derivatives.

Mechanistic Rationale and Control of Regioselectivity

The reaction between an N-heterocycle like indazole and an electron-deficient alkene such as ethyl acrylate is known as an aza-Michael addition.[5][6] The core challenge in the alkylation of the indazole ring is controlling the site of substitution. The indazole anion, formed upon deprotonation, has two nucleophilic nitrogen atoms, N-1 and N-2, leading to potential formation of two constitutional isomers.

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer.[2][7] The outcome of the alkylation is a delicate interplay between steric and electronic factors, which can be manipulated by the choice of reaction conditions.[3][7]

Our protocol employs sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This specific combination has been demonstrated to be highly effective for directing alkylation to the N-1 position.[1][2] The prevailing hypothesis for this selectivity involves the sodium cation (Na⁺). After deprotonation of the indazole by NaH, the Na⁺ is believed to coordinate with the N-2 nitrogen. This coordination sterically encumbers the N-2 position, thereby directing the incoming electrophile (ethyl acrylate) to attack the more accessible and thermodynamically favored N-1 position.[3][4]

Figure 1. Proposed mechanism for the N-1 selective aza-Michael addition.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions, particularly the use of anhydrous solvent and an inert atmosphere, is critical for success.

Materials and Reagents
ReagentCAS NumberMolecular WeightRecommended PurityNotes
5-Bromo-1H-indazole53857-57-1197.03 g/mol ≥98%Starting material.
Sodium Hydride (NaH)7646-69-724.00 g/mol 60% dispersion in mineral oilHighly reactive with water. Handle with care.
Ethyl Acrylate140-88-5100.12 g/mol ≥99%, contains inhibitorInhibitor can be removed by passing through basic alumina if necessary.
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol ≤50 ppm H₂OUse from a freshly opened bottle or a solvent purification system.
Saturated aq. NH₄ClN/AN/AN/AFor quenching the reaction.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade or higherFor extraction.
Brine (Saturated aq. NaCl)N/AN/AN/AFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol AnhydrousFor drying the organic layer.
Silica Gel63231-67-4N/A230-400 meshFor column chromatography.
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Addition funnel or syringe pump

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure

Reaction Setup:

  • Dry all glassware in an oven (120 °C) overnight and cool under a stream of inert gas.

  • To a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-1H-indazole (1.0 eq).

  • Add anhydrous THF (approx. 0.2 M concentration relative to the indazole) via cannula or syringe.

  • Stir the mixture at room temperature until the indazole is fully dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

Deprotonation: 6. Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a proper inert gas outlet (bubbler). 7. Stir the resulting suspension at 0 °C for 30-45 minutes. The mixture may become a thicker slurry.

Aza-Michael Addition: 8. Add ethyl acrylate (1.1 eq) dropwise to the reaction mixture at 0 °C over 15-20 minutes using a syringe. 9. After the addition is complete, remove the ice bath and allow the reaction to warm slowly to room temperature. 10. Stir the reaction for 12-24 hours. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The starting indazole should be consumed, and a new, less polar product spot should appear.

Workup and Purification: 11. Once the reaction is complete, cool the flask back to 0 °C. 12. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases. 13. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. 14. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. 15. Combine the organic layers and wash with water, followed by brine. 16. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 17. The crude product, which may contain some N-2 isomer and residual mineral oil, should be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired N-1 product.[8]

Summary of Reaction Parameters
ParameterValue/ConditionRationale
Equivalents (5-bromoindazole) 1.0Limiting reagent
Equivalents (NaH) 1.2Ensures complete deprotonation of the indazole.
Equivalents (Ethyl Acrylate) 1.1A slight excess drives the reaction to completion.
Solvent Anhydrous THFKey for N-1 selectivity and solubilizing reagents.[2]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation; warming allows the addition to proceed efficiently.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the highly basic NaH by atmospheric moisture.
Reaction Time 12-24 hoursTypical duration for completion, should be confirmed by TLC monitoring.

Experimental Workflow and Characterization

The overall process from setup to final product analysis follows a logical sequence designed to ensure safety, efficiency, and purity.

Experimental_Workflow A 1. Inert Atmosphere Setup (Dry Glassware, N₂/Ar Purge) B 2. Reagent Addition (Indazole in THF, cool to 0 °C) A->B C 3. Deprotonation (Add NaH portion-wise at 0 °C) B->C D 4. Michael Addition (Add Ethyl Acrylate dropwise, warm to RT, stir 12-24h) C->D E 5. Reaction Monitoring (TLC Analysis) D->E Periodic Sampling E->D Reaction Incomplete F 6. Aqueous Workup (Quench with NH₄Cl, Extract with EtOAc) E->F Reaction Complete G 7. Purification (Flash Column Chromatography) F->G H 8. Characterization (NMR, MS, Purity Analysis) G->H

Figure 2. Workflow for the N-1 alkylation of 5-bromoindazole.

Product Characterization: The primary product is ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate . The distinction between the N-1 and N-2 isomers is crucial and can be unambiguously determined using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation). A key correlation is often observed between the protons of the N-CH₂ group and the C-7a carbon of the indazole ring for the N-1 isomer.[7] Standard ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) should be used to confirm the structure and purity of the final compound.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive NaH (due to moisture exposure).2. Non-anhydrous THF.3. Insufficient reaction time or temperature.1. Use fresh NaH from a sealed container.2. Use a new bottle of anhydrous THF or from a solvent still.3. Allow reaction to stir longer or gently warm to 40-50 °C.
Poor N-1/N-2 Selectivity 1. Reaction run at elevated temperatures.2. Use of a different base or solvent system.1. Maintain initial temperature at 0 °C during additions.2. Adhere to the NaH/THF system for optimal N-1 selectivity.[1]
Incomplete Reaction 1. Insufficient NaH or ethyl acrylate.2. Poor quality starting material.1. Verify stoichiometry; consider adding a small additional portion of the reagent in excess.2. Check purity of 5-bromoindazole by NMR or melting point.
Difficult Purification 1. N-1 and N-2 isomers have very similar polarity.2. Presence of mineral oil from NaH dispersion.1. Use a long silica gel column and a shallow solvent gradient.2. Perform a preliminary purification by triturating the crude product with hexanes to remove mineral oil before chromatography.

Conclusion

This application note details a reliable and highly regioselective protocol for the synthesis of ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate. By carefully controlling the reaction conditions, specifically using a sodium hydride base in anhydrous THF, the typically problematic N-1/N-2 isomerism can be effectively controlled to favor the desired N-1 product. This method provides a solid foundation for medicinal and process chemists working on the synthesis of indazole-based compounds, enabling the efficient production of key intermediates for drug discovery and development programs.

References

  • Alam, S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Alam, S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Faria, J. V., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Imidazoles in the aza-Michael reaction with acrylic acid derivatives. ResearchGate. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis Online. (2020). Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Polycyclic Aromatic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Tian, Z., et al. (2022). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers. [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
  • ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Method

Application Note: Suzuki-Miyaura Coupling Protocols for 3-(5-bromo-1H-indazol-1-yl)propanoic acid

Executive Summary This guide details optimized protocols for the palladium-catalyzed cross-coupling of 3-(5-bromo-1H-indazol-1-yl)propanoic acid . This substrate presents a unique bifunctional challenge: it contains a re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details optimized protocols for the palladium-catalyzed cross-coupling of 3-(5-bromo-1H-indazol-1-yl)propanoic acid . This substrate presents a unique bifunctional challenge: it contains a reactive aryl bromide at the C5 position and a free carboxylic acid tail at the N1 position.

While the C5-bromide is a standard handle for Suzuki-Miyaura coupling, the free carboxylic acid can interfere with catalytic cycles via catalyst poisoning (formation of stable palladium carboxylates) or solubility issues in standard organic solvents. This note provides two distinct workflows:

  • Route A (The Robust Method): Ester protection followed by coupling and hydrolysis. Recommended for gram-scale synthesis and high-purity requirements.

  • Route B (The Direct Method): Ligand-optimized direct coupling on the free acid. Recommended for high-throughput screening (HTS) and rapid analog generation.

Substrate Analysis & Retrosynthetic Logic

The target molecule, 3-(5-bromo-1H-indazol-1-yl)propanoic acid , features an electron-deficient indazole core. The N1-propanoic acid chain serves as a polar solubility handle but introduces zwitterionic character in neutral media.

Key Chemoselectivity Factors
  • Electronic Bias: The C5 position of the indazole is electronically activated for oxidative addition, similar to 5-bromoindole, but requires electron-rich ligands (e.g., dppf, SPhos) to facilitate the cycle against the electron-withdrawing nature of the pyrazole ring.

  • Acid Interference: Free carboxylic acids can protonate basic intermediates or coordinate to Pd(II) species. Successful direct coupling requires a solvent system that solubilizes the carboxylate salt (formed in situ) without inhibiting the transmetalation step.

Decision Matrix (Workflow Visualization)

The following decision tree outlines the selection criteria for the optimal protocol based on scale and boronic acid stability.

SuzukiStrategy Start Start: 3-(5-bromo-1H-indazol-1-yl)propanoic acid ScaleCheck Is the reaction scale > 1 gram? Start->ScaleCheck BoronicCheck Is the Boronic Acid acid-labile? ScaleCheck->BoronicCheck No RouteA Route A: Ester Protection Strategy (High Yield, High Purity) ScaleCheck->RouteA Yes BoronicCheck->RouteA Yes (Avoid Hydrolysis) RouteB Route B: Direct Coupling Strategy (Fast, Fewer Steps) BoronicCheck->RouteB No (Stable) Esterify Step 1: Esterification (MeOH/H2SO4) RouteA->Esterify CouplingB Step 1: Aqueous Suzuki (Water/Dioxane) Base > 3.0 equiv RouteB->CouplingB CouplingA Step 2: Suzuki Coupling (Pd(dppf)Cl2) Esterify->CouplingA Hydrolysis Step 3: LiOH Hydrolysis CouplingA->Hydrolysis WorkupB Step 2: Acidic Workup (pH 4) CouplingB->WorkupB

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on scale and substrate stability.

Detailed Protocols

Route A: Protection-Coupling-Deprotection (Standard)

Best for: Gram-scale synthesis, expensive boronic acids, or GMP workflows.

Step 1: Methyl Ester Formation
  • Dissolve 3-(5-bromo-1H-indazol-1-yl)propanoic acid (1.0 equiv) in anhydrous Methanol (0.5 M).

  • Add concentrated

    
     (0.1 equiv) or 
    
    
    
    (1.1 equiv) dropwise at 0°C.
  • Reflux for 3 hours. Monitor by TLC (the ester moves significantly higher than the acid).

  • Concentrate, neutralize with sat.

    
    , and extract with EtOAc. Yields are typically >95%.
    
Step 2: Suzuki-Miyaura Coupling (The "Gold Standard" Conditions)

This protocol utilizes Pd(dppf)Cl₂ , a ferrocenyl ligand system that resists oxidation and prevents dehalogenation side-reactions common with indazoles [1].

  • Reagents:

    • Substrate: Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate (1.0 equiv)

    • Boronic Acid:

      
       (1.2 – 1.5 equiv)
      
    • Catalyst:

      
       (3–5 mol%)
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (2.0 equiv)
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with the ester substrate, boronic acid, and base.[1]

    • Add the Dioxane/Water solvent mixture.[2] Degas is critical: Sparge with Nitrogen or Argon for 10 minutes to prevent homocoupling of the boronic acid.

    • Add the Pd catalyst quickly under inert flow.

    • Seal and heat to 80–90°C for 4–12 hours.

    • Workup: Filter through Celite® to remove Pd black. Dilute with water and extract with EtOAc.[1][3]

Step 3: Hydrolysis[4]
  • Dissolve the crude biaryl ester in THF/Water (1:1).

  • Add

    
     (3.0 equiv). Stir at RT for 2 hours.
    
  • Acidify carefully to pH 4 with 1M HCl to precipitate the final acid product.

Route B: Direct Coupling on Free Acid

Best for: High-throughput library generation (10–50 mg scale).

This method relies on the "Water-Soluble Species" strategy. We use excess base to convert the carboxylic acid to its carboxylate salt, keeping it soluble in the aqueous phase, while the organic coupling partner reacts at the interface [2].

  • Reagents:

    • Substrate: 3-(5-bromo-1H-indazol-1-yl)propanoic acid (1.0 equiv)

    • Boronic Acid:

      
       (1.5 equiv)
      
    • Catalyst: Pd(dtbpf)Cl₂ (2 mol%) or XPhos Pd G2 (2 mol%)

      • Note: These highly active catalysts are required to overcome the lower solubility/turnover rates.

    • Base:

      
        (3.5 equiv)
      
      • Critical: 1.0 equiv neutralizes the acid; 2.5 equiv drive the Suzuki cycle.

    • Solvent: n-Butanol / Water (3:1) or DMF / Water (4:1)

  • Procedure:

    • Combine substrate, boronic acid, and

      
       in a microwave vial.
      
    • Add solvent and degas.

    • Add catalyst and seal.[1]

    • Microwave Irradiation: 100°C for 30–60 minutes. (Or thermal heating at 100°C for 16h).

    • Workup: The reaction mixture will be basic. Dilute with water.[1] Wash with EtOAc (removes non-acidic impurities/homocoupled boronic acid).

    • Isolation: Acidify the aqueous layer to pH 3–4. Extract the product into EtOAc or filter the precipitate.[3]

Optimization & Troubleshooting Data

The following data summarizes catalyst screening results for 5-bromoindazole derivatives, derived from benchmarking studies [3, 4].

VariableConditionOutcomeRecommendation
Catalyst

Moderate Yield (40-60%)Good for simple aryl boronic acids. Air sensitive.
Catalyst

High Yield (85-95%) Standard Choice. Robust, air stable.
Catalyst

+ XPhos
High Yield (90%+)Use for sterically hindered coupling partners.
Base

Low conversionToo weak for free acid substrates.
Base

Excellent Preferred for Route B (Direct Coupling).
Solvent ToluenePoorSubstrate is insoluble. Avoid.
Solvent Dioxane/WaterExcellent Universal solvent system for polar heterocycles.
Common Failure Modes
  • Protodeboronation: If the boronic acid decomposes before coupling, switch to Boronic Esters (Pinacol esters) or Potassium Trifluoroborates (

    
    ) .
    
  • Palladium Contamination: Free carboxylic acids bind Pd tightly. Final products from Route B often require scavenging with QuadraPure™ TU or silica-thiol resins to pass heavy metal limits.

References

  • RSC Advances (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link] (Validates Pd(dppf)Cl2 as the optimal catalyst for bromo-indazoles).

  • Journal of Medicinal Chemistry (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids. [Link] (Demonstrates the necessity of the propanoic acid tail for solubility and biological activity in similar scaffolds).

Sources

Application

Application Note: Robust Amide Bond Formation with 3-(5-bromo-1H-indazol-1-yl)propanoic acid for Pharmaceutical and Research Applications

Introduction The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties[1]. 3-(5-bromo-1H-indazol-1-yl)propanoic acid is a key building block for the synthesis of novel indazole-containing compounds. The formation of an amide bond by coupling the carboxylic acid moiety of this molecule with various primary and secondary amines is a critical step in the development of new therapeutic agents and research tools. This application note provides a comprehensive guide to the successful synthesis of amides using 3-(5-bromo-1H-indazol-1-yl)propanoic acid, detailing reaction mechanisms, offering step-by-step protocols, and presenting troubleshooting strategies.

The Chemistry of Amide Bond Formation: A Mechanistic Overview

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. The most common and effective method for this activation in medicinal chemistry is the use of coupling reagents.

Carbodiimide-mediated coupling is a widely employed strategy. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine, yielding the desired amide and a soluble urea byproduct.

To improve reaction efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions and readily undergoes aminolysis.

The overall workflow for a typical carbodiimide-mediated amide coupling is depicted below:

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid 3-(5-bromo-1H-indazol-1-yl)propanoic acid CouplingAgent Coupling Agent (e.g., EDC) ActiveIntermediate O-Acylisourea Intermediate CarboxylicAcid->ActiveIntermediate + CouplingAgent->ActiveIntermediate AmideProduct Amide Product ActiveIntermediate->AmideProduct + Amine Byproduct Urea Byproduct ActiveIntermediate->Byproduct Amine Primary or Secondary Amine Amine->AmideProduct

Figure 1: General workflow for carbodiimide-mediated amide bond formation.

Experimental Protocols

The following protocols are adapted from established procedures for the amide coupling of structurally similar indazole carboxylic acids and are expected to provide high yields and purity with 3-(5-bromo-1H-indazol-1-yl)propanoic acid.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely used method suitable for a broad range of amine substrates.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier
3-(5-bromo-1H-indazol-1-yl)propanoic acid1312138-74-1285.12BLDpharm
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)25952-53-8191.70Major Suppliers
1-Hydroxybenzotriazole (HOBt)2592-95-2135.12Major Suppliers
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8 (TEA)101.19 (TEA)Major Suppliers
Amine (substrate specific)---
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Major Suppliers
Dichloromethane (DCM)75-09-284.93Major Suppliers
Saturated aqueous sodium bicarbonate solution---
Brine---
Anhydrous sodium sulfate or magnesium sulfate---

Procedure:

  • To a solution of 3-(5-bromo-1H-indazol-1-yl)propanoic acid (1.0 equiv) in anhydrous DMF (0.1-0.2 M), add HOBt (1.2 equiv) and EDC (1.2 equiv).

  • Add triethylamine or diisopropylethylamine (2.0-3.0 equiv) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1.0-1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired amide.

Protocol 2: HBTU Mediated Amide Coupling

This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a highly efficient coupling reagent, and is particularly useful for less reactive amines or sterically hindered substrates.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier
3-(5-bromo-1H-indazol-1-yl)propanoic acid1312138-74-1285.12BLDpharm
HBTU128625-52-5379.25Major Suppliers
Diisopropylethylamine (DIPEA)7087-68-5129.24Major Suppliers
Amine (substrate specific)---
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Major Suppliers
Ethyl acetate141-78-688.11Major Suppliers
Saturated aqueous sodium bicarbonate solution---
Brine---
Anhydrous sodium sulfate or magnesium sulfate---

Procedure:

  • To a mixture of 3-(5-bromo-1H-indazol-1-yl)propanoic acid (1.0 equiv) and HBTU (1.1 equiv) in anhydrous DMF (0.1-0.2 M), add diisopropylethylamine (3.0 equiv).

  • Stir the resulting mixture at room temperature for 30 minutes to 2 hours to ensure complete activation.

  • Add the desired amine (1.0-1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure amide product.

Protocol_Comparison cluster_protocol1 Protocol 1: EDC/HOBt cluster_protocol2 Protocol 2: HBTU P1_Reagents Reagents: - EDC - HOBt - TEA or DIPEA P1_Pros Advantages: - Cost-effective - Readily available reagents - Mild reaction conditions P1_Cons Considerations: - May be slower for challenging substrates P2_Reagents Reagents: - HBTU - DIPEA P2_Pros Advantages: - High coupling efficiency - Faster reaction times - Good for sterically hindered substrates P2_Cons Considerations: - More expensive than EDC/HOBt

Figure 2: Comparison of EDC/HOBt and HBTU coupling protocols.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid- Poorly nucleophilic amine- Degradation of coupling agent- Ensure anhydrous conditions.- Increase reaction time or temperature (e.g., 40-50 °C).- Use a more powerful coupling agent like HATU.- Check the quality and age of the coupling reagents.
Presence of Unreacted Starting Material - Insufficient equivalents of coupling agent or amine- Short reaction time- Increase the equivalents of the coupling agent and/or amine (e.g., 1.2-1.5 equiv).- Extend the reaction time and continue monitoring by TLC or LC-MS.
Formation of Byproducts - Rearrangement of O-acylisourea to N-acylurea (with EDC)- Epimerization of chiral centers- Ensure the use of HOBt or HOAt with EDC.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- For chiral amines or acids, consider using coupling reagents known to suppress racemization, such as COMU or HATU.
Difficult Purification - Water-soluble byproducts from EDC coupling- Excess base- Perform a thorough aqueous workup to remove the urea byproduct and excess base.- An acidic wash (e.g., dilute HCl) can be used to remove excess amine and basic byproducts, provided the product is stable to acid.

Safety and Handling

  • 3-(5-bromo-1H-indazol-1-yl)propanoic acid: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Coupling Reagents (EDC, HBTU): These reagents can be sensitizers and irritants. Avoid inhalation and contact with skin and eyes. Handle in a chemical fume hood.

  • Bases (TEA, DIPEA): These are corrosive and flammable liquids with pungent odors. Handle with care in a fume hood.

  • Solvents (DMF, DCM): DMF is a reproductive toxin, and DCM is a suspected carcinogen. Use appropriate engineering controls (fume hood) and PPE to minimize exposure.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The amide coupling of 3-(5-bromo-1H-indazol-1-yl)propanoic acid is a versatile and crucial transformation for the synthesis of novel indazole derivatives. By selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently generate a diverse library of amides for further investigation in drug discovery and chemical biology. The protocols outlined in this application note provide a solid foundation for achieving high-yielding and clean amide bond formation with this valuable building block.

References

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • (2025, August 9). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01). Available at: [Link]

  • US Patent No. US20110172428A1. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
  • Caputo, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 83. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 15, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 15, 2026, from [Link]

  • Khan, I., & Ali, A. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

Sources

Method

Application Note: Hydrolysis of Ester Precursors to 3-(5-bromo-1H-indazol-1-yl)propanoic acid

Abstract This detailed technical guide outlines the optimized protocols for converting ester precursors (methyl, ethyl, or tert-butyl) into 3-(5-bromo-1H-indazol-1-yl)propanoic acid . This moiety is a critical scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This detailed technical guide outlines the optimized protocols for converting ester precursors (methyl, ethyl, or tert-butyl) into 3-(5-bromo-1H-indazol-1-yl)propanoic acid . This moiety is a critical scaffold in medicinal chemistry, often serving as a linker in proteolysis-targeting chimeras (PROTACs), integrin antagonists, and kinase inhibitors. The guide compares hydrolytic reagents, provides step-by-step experimental workflows, and addresses critical process parameters (CPPs) to ensure high yield and purity, specifically preserving the integrity of the N1-alkyl bond and the aryl bromide pharmacophore.

Introduction & Strategic Importance

The 3-(indazol-1-yl)propanoic acid motif functions as a bioisostere for indole-based acids and provides a vector for solubility enhancement or conjugation. The 5-bromo substituent is particularly valuable as a handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex drug candidates.

Hydrolysis of the ester precursor is the final deprotection step. While seemingly trivial, this step requires precise control to prevent:

  • Debromination: Rare, but possible under harsh metal-halogen exchange conditions (not applicable here, but good to note).

  • N-Dealkylation: The N1-C bond is generally stable, but prolonged exposure to extreme pH and temperature can degrade the linker.

  • Regioisomer Contamination: Ensuring the starting material is pure N1-isomer (vs. N2) is critical, as hydrolysis will not correct regiochemical mixtures.

Reagent Selection Matrix

The choice of reagent depends entirely on the ester protecting group used in the precursor synthesis.

Ester TypePreferred ReagentSolvent SystemMechanismProsCons
Methyl / Ethyl LiOH·H₂O THF / H₂O (3:1)Saponification (BAc2)Mildest base; high solubility in THF; easy workup.Requires acidification step.
Methyl / Ethyl NaOH MeOH / H₂OSaponificationCheaper; faster reaction rate.Stronger base; higher risk of side reactions if heated.
tert-Butyl TFA DCMAcidolysis (AAl1)Orthogonal to base-sensitive groups; volatile byproducts.Corrosive; generates isobutylene gas.
tert-Butyl HCl (4M) DioxaneAcidolysisNon-oxidizing; cheaper than TFA.Can be harsh on acid-sensitive functionalities.

Experimental Protocols

Protocol A: Basic Hydrolysis (Lithium Hydroxide)

Standard method for Methyl or Ethyl esters.

Reagents:

  • Precursor: Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvents: Tetrahydrofuran (THF), Distilled Water.

  • Quench: 1M HCl.

Workflow:

  • Dissolution: In a round-bottom flask, dissolve the ester precursor in THF (approx. 10 mL per gram of substrate). Stir until a clear solution is obtained.

  • Reagent Addition: Dissolve LiOH·H₂O in water (approx. 3 mL per gram of substrate). Add this aqueous solution dropwise to the THF mixture.

    • Note: The mixture may turn slightly cloudy; this is normal.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Monitoring: Check via TLC (50% EtOAc/Hexane) or LC-MS after 2 hours. The spot for the ester (higher R_f) should disappear, replaced by the baseline acid spot.

    • Optimization: If reaction is slow (>6 hours), heat to 40°C. Avoid boiling to prevent thermal degradation.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the remaining aqueous residue with water.

    • Wash (Critical): Extract once with Ethyl Acetate (EtOAc) to remove unreacted ester or non-polar impurities. Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH reaches ~3–4. The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Protocol B: Acidic Deprotection (TFA)

Standard method for tert-Butyl esters.

Reagents:

  • Precursor: tert-Butyl 3-(5-bromo-1H-indazol-1-yl)propanoate

  • Trifluoroacetic Acid (TFA)

  • Solvent: Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve the precursor in DCM (10 mL/g). Cool to 0°C in an ice bath.

  • Addition: Add TFA dropwise (ratio: 1:4 TFA:DCM v/v).

  • Reaction: Remove ice bath and stir at RT for 2–4 hours.

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

  • Purification: Triturate the residue with diethyl ether or hexanes to induce crystallization.

Reaction Mechanism & Logic Visualization

The following diagram illustrates the chemical pathway and the critical decision points during the workup process.

G cluster_0 Critical Control Point Substrate Ester Precursor (Methyl/Ethyl) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent LiOH / THF / H2O Reagent->Intermediate Carboxylate Carboxylate Salt (R-COO- Li+) Intermediate->Carboxylate Elimination of Alkoxide Workup Acidify (pH 3-4) with 1M HCl Carboxylate->Workup Aqueous Extraction Product Target Acid (Precipitate) Workup->Product Protonation & Precipitation

Caption: Mechanistic flow for the saponification of the ester precursor. The acidification step is the critical control point for yield.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Low solubility of ester in aqueous base.Increase THF ratio or switch to MeOH. Warm to 40°C.
Oily Product Impurities preventing crystallization.Triturate the oil with Hexane/Ether (1:1). If persistent, recrystallize from EtOH/Water.
Low Yield Product remaining in water layer during workup.The acid is amphiphilic. Saturate the aqueous layer with NaCl (brine) before extracting with EtOAc (if not precipitating).
Regioisomer Presence Impure starting material (N1 vs N2 mix).Hydrolysis cannot fix this. Purify the ester precursor by column chromatography before hydrolysis.

Safety & Handling

  • 5-Bromoindazoles: Generally considered irritants. Wear gloves and eye protection.

  • Lithium Hydroxide: Corrosive. Avoid contact with skin.

  • TFA: Highly corrosive and volatile. Use only in a fume hood.

References

  • ChemicalBook. (2025). 5-Bromo-1H-indazole-3-carboxylic acid synthesis and properties. Retrieved from

  • National Center for Biotechnology Information. (2021). Synthesis and crystallization of indazole derivatives. PubChem Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-(5-bromo-1H-indazol-1-yl)propanoic acid.[1] Retrieved from

  • BenchChem. (2025). Technical guide to 1-(5-bromo-1H-indazol-3-yl)ethanone and related scaffolds. Retrieved from

  • GuideChem. (2025). Synthesis and application of 5-Bromoindazole derivatives.[2][3][4][5] Retrieved from

Sources

Application

Using 3-(5-bromo-1H-indazol-1-yl)propanoic acid in peptidomimetic synthesis

Application Note: High-Fidelity Peptidomimetic Synthesis Using 3-(5-bromo-1H-indazol-1-yl)propanoic Acid Executive Summary: The "Library-from-One" Strategy In modern drug discovery, the rigidification of peptide backbone...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Peptidomimetic Synthesis Using 3-(5-bromo-1H-indazol-1-yl)propanoic Acid

Executive Summary: The "Library-from-One" Strategy

In modern drug discovery, the rigidification of peptide backbones and the introduction of privileged heterocycles are critical for improving metabolic stability and membrane permeability. 3-(5-bromo-1H-indazol-1-yl)propanoic acid represents a high-value "dual-function" building block.

Unlike standard capping reagents, this molecule offers:

  • A Bioisosteric Scaffold: The indazole core mimics the indole of Tryptophan (Trp) or the purine ring of Adenine, but with distinct hydrogen-bonding capabilities and lipophilicity profiles.

  • A Latent Reactive Handle: The 5-bromo substituent is electronically primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

This guide details the protocol for integrating this building block into Solid-Phase Peptide Synthesis (SPPS) and leveraging it for Late-Stage Diversification (LSD) . By coupling this single precursor to a peptide library, researchers can generate dozens of analogs directly on-resin, creating a "Library-from-One."

Chemical Profile & Handling

PropertySpecificationApplication Insight
Chemical Structure Indazole core, 5-Br, N1-propanoic acid tailThe N1-linkage is chemically stable (unlike N-acyl indazoles), surviving standard TFA cleavage.
Molecular Weight ~311.13 g/mol --
Solubility DMSO, DMF, NMPCritical: Pre-dissolve in DMF/NMP. Avoid DCM as primary solvent due to potential precipitation at high concentrations.
Reactivity Carboxylic Acid (C-term), Aryl Bromide (Core)Compatible with Fmoc/tBu SPPS protocols. The Br-C bond is stable to piperidine (deprotection) and TFA (cleavage).

Strategic Workflow

The following diagram illustrates the "Library-from-One" workflow, transforming a single peptide precursor into a diverse library of bioactive peptidomimetics.

LibraryFromOne cluster_diversity Step 2: Late-Stage Diversification (Suzuki Coupling) Resin Resin-Bound Peptide (Free N-Terminus) Coupling Step 1: Capping (+ 5-Bromo-Indazole Acid) Resin->Coupling HATU/DIEA Intermediate Bromo-Indazole Peptide (On-Resin) Coupling->Intermediate VarA Analog A (5-Phenyl) Intermediate->VarA Ar-B(OH)2 / Pd(0) VarB Analog B (5-Pyridyl) Intermediate->VarB VarC Analog C (5-Indolyl) Intermediate->VarC Cleavage Step 3: TFA Cleavage & HPLC Purification VarA->Cleavage VarB->Cleavage VarC->Cleavage

Figure 1: Workflow for generating diverse peptidomimetic libraries from a single 5-bromo-indazole precursor.

Detailed Protocols

Protocol A: N-Terminal Capping (SPPS Integration)

Objective: To attach the indazole scaffold to the N-terminus of a resin-bound peptide.

Materials:

  • Resin-bound peptide (Fmoc-deprotected, free amine).

  • 3-(5-bromo-1H-indazol-1-yl)propanoic acid (3.0 equiv).

  • HATU (2.9 equiv).

  • HOAt (3.0 equiv) - Optional but recommended to reduce racemization of the preceding residue.

  • DIEA (Diisopropylethylamine) (6.0 equiv).

  • DMF (Anhydrous).

Procedure:

  • Activation: In a glass vial, dissolve the Indazole Acid (3 equiv) and HATU (2.9 equiv) in minimal DMF. Add DIEA (6 equiv). Vortex for 30 seconds to activate the carboxylate. The solution should turn slightly yellow.

  • Coupling: Add the activated solution to the resin-bound peptide.

  • Incubation: Shake or vortex at room temperature for 2 to 4 hours . Note: The propanoic acid tail is less sterically hindered than the ring itself, but the bulk of the indazole requires longer coupling times than standard amino acids.

  • Washing: Drain the resin. Wash with DMF (3x), DCM (3x), and DMF (3x).

  • QC Check (Kaiser Test): Perform a Kaiser test. If blue (positive), repeat the coupling. If colorless (negative), proceed.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the 5-position of the indazole ring with an aryl boronic acid.

Scientific Rationale: Performing the reaction on-resin prevents solubility issues often encountered with hydrophobic intermediates. We utilize a Pd(PPh3)4 catalyst system which is robust for aryl bromides. The use of a binary solvent system (DMF/Water or DME/Water) is crucial to solubilize the inorganic base (Na2CO3).

Materials:

  • Resin-bound 5-Bromo-Indazole peptide (from Protocol A).

  • Aryl Boronic Acid (R-B(OH)2) (5.0 equiv).

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.1 - 0.2 equiv).

  • Na2CO3 (2M aqueous solution) (5.0 equiv).

  • Solvent: DMF or DME (Dimethoxyethane).

Procedure:

  • Degassing: It is critical to remove oxygen to prevent catalyst oxidation. Sparge the DMF/DME and the 2M Na2CO3 solution with Argon or Nitrogen for 15 minutes prior to use.

  • Setup: In a microwave vial or a sealed pressure tube, suspend the resin in degassed DMF/DME.

  • Addition: Add the Aryl Boronic Acid (5 equiv) and the 2M Na2CO3 solution (5 equiv).

  • Catalyst: Add Pd(PPh3)4 (0.1 equiv) quickly and seal the vessel under inert atmosphere.

  • Reaction:

    • Option A (Thermal): Heat to 80°C for 12–16 hours with gentle agitation.

    • Option B (Microwave - Preferred): Heat to 100°C for 30–60 minutes. Microwave heating significantly improves conversion rates for on-resin couplings.

  • Washing (Critical):

    • Wash with DMF (3x).

    • Wash with solution of Sodium Diethyldithiocarbamate (0.5% in DMF) x 3. This step scavenges residual Palladium, which can adhere to the resin and contaminate the final peptide.

    • Wash with DCM (3x), MeOH (3x), Ether (3x).

Case Study: Mimicking Tryptophan in PPI Inhibitors

Context: Protein-Protein Interactions (PPIs) often involve "hotspots" rich in Tryptophan (Trp) residues. The indole ring of Trp is hydrophobic and capable of hydrogen bonding.

Application: By replacing a native Trp residue with the 5-bromo-indazole-propanoic acid moiety, researchers can explore the "electronic space" of the binding pocket.

  • Step 1: Synthesize the peptide with the Indazole cap.

  • Step 2: Couple electron-withdrawing groups (e.g., 4-F-Phenyl) or electron-donating groups (e.g., 4-OMe-Phenyl) to the 5-position.

  • Result: This scans the electrostatic potential of the binding pocket, potentially identifying interactions that the native Trp (neutral indole) cannot access.

Data Comparison (Hypothetical):

Analog 5-Position Substituent Electronic Effect Binding Affinity (Kd)
Native Trp -- Neutral 150 nM
Indazole-Br Bromine Hydrophobic/Weak EWG 210 nM
Analog 1 Phenyl Hydrophobic Bulk 85 nM
Analog 2 4-Fluoro-Phenyl Electron Withdrawing 12 nM

| Analog 3 | 4-Methoxy-Phenyl | Electron Donating | 500 nM |

Interpretation: In this scenario, the 4-Fluoro analog (Analog 2) suggests a specific pi-stacking or electrostatic interaction is favored, validating the utility of the scaffold for SAR (Structure-Activity Relationship) exploration.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Coupling (Protocol A) Steric hindrance of the indazole core.Double couple (2x 4 hours). Increase temperature to 50°C (if peptide sequence allows).
Black Resin after Suzuki (Protocol B) Palladium precipitation ("Pd Black").Ensure rigorous degassing. Increase the number of dithiocarbamate washes.
Low Yield in Suzuki Boronic acid protodeboronation or oxidation.Use fresh boronic acids. Switch to Pd(dppf)Cl2 catalyst. Increase temperature (Microwave 110°C).
N1 vs N2 Regioisomers Not applicable for this reagent.The reagent is supplied as the N1-propanoic acid isomer. It is chemically stable and does not isomerize under SPPS conditions.

References

  • Indazole Scaffold in Medicinal Chemistry

    • Review: "The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry."[1] BenchChem. Link

    • Bioactivity:[1][2][3] "Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold." Longdom. Link

  • On-Resin Suzuki-Miyaura Coupling

    • Methodology: "Peptide stapling by late-stage Suzuki–Miyaura cross-coupling." PMC. Link

    • Protocol: "Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification." ResearchGate. Link

  • Synthesis of Indazole Propanoic Acids

    • Analogous Chemistry: "Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids." PubMed. Link

(Note: While specific literature on the propanoic acid derivative is emerging, the chemistry is extrapolated from the well-established 5-bromoindazole and indole-propanoic acid precedents cited above.)

Sources

Method

Functionalization of the C5-bromine in indazole propanoic acid derivatives

Application Note: Precision Functionalization of the C5-Bromine in Indazole Propanoic Acid Derivatives Abstract & Strategic Significance The indazole scaffold is a "privileged structure" in medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the C5-Bromine in Indazole Propanoic Acid Derivatives

Abstract & Strategic Significance

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and appearing in numerous kinase inhibitors (e.g., Axitinib) and GPCR ligands. The introduction of a propanoic acid moiety—typically at the N1 position—is a common strategy to modulate solubility, lipophilicity, and engage in critical salt-bridge interactions within a binding pocket.

However, the functionalization of the C5-bromine in the presence of a free propanoic acid tail presents a specific chemoselective challenge. The acidic proton (


) is incompatible with the basic conditions required for Palladium-catalyzed cross-couplings, leading to catalyst poisoning, base consumption, and reduced yields.

This guide details a robust, self-validating workflow for functionalizing the C5 position via Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] The core philosophy relies on a Protect-Couple-Deprotect strategy to ensure high fidelity and reproducibility.

Strategic Considerations: The "Why" Before the "How"

Before initiating any C5-functionalization, the physicochemical environment of the substrate must be controlled.

  • The Acid Problem: Free carboxylic acids can coordinate to Pd(II) species, forming unreactive carboxylate complexes. Furthermore, in the presence of carbonate bases (used in Suzuki couplings), the acid consumes stoichiometric equivalents of base, altering the pH profile required for the transmetalation step.

  • The Solution (Esterification): The propanoic acid must be masked as an ester.

    • Methyl/Ethyl Esters: Good for general stability; cleaved via basic hydrolysis (LiOH).

    • tert-Butyl Esters: Excellent for resistance against nucleophilic attack; cleaved via acid (TFA), useful if the final product is base-sensitive.

  • The Indazole Nitrogen: If the propanoic acid chain is attached to N1 (the most common motif, e.g., 3-(5-bromo-1H-indazol-1-yl)propanoic acid), the reactive N1 site is already blocked, preventing N-arylation side reactions. If the propanoic acid is at C3, the N1 position must be protected (e.g., THP, SEM, or Boc) to prevent competitive N-arylation.

Visual Workflow: The Synthetic Pathway

The following diagram outlines the logical flow of the synthesis, emphasizing the critical protection step.

G Start 5-Bromoindazole Propanoic Acid Protect Step 1: Esterification (Masking Acid) Start->Protect MeOH/H2SO4 or tBuOH/DCC Decision Select Coupling Type Protect->Decision Suzuki Step 2A: Suzuki-Miyaura (C-C Bond) Decision->Suzuki Aryl Boronic Acid Buchwald Step 2B: Buchwald-Hartwig (C-N Bond) Decision->Buchwald Amine/Aniline Deprotect Step 3: Hydrolysis (Restore Acid) Suzuki->Deprotect Intermediate Ester Buchwald->Deprotect Intermediate Ester Final Functionalized Indazole Acid Deprotect->Final LiOH or TFA

Caption: Figure 1. Strategic workflow for C5-functionalization. The ester protection (Step 1) is the critical control point to enable efficient Pd-catalysis.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

This protocol is optimized for introducing aryl or heteroaryl groups at C5.[2] The use of Pd(dppf)Cl₂ is specified due to its large bite angle and resistance to oxidation, making it robust for scale-up.

Prerequisite: The starting material must be the ester derivative (e.g., Methyl 3-(5-bromo-1H-indazol-1-yl)propanoate).

Reagents & Equipment
  • Substrate: 5-Bromoindazole ester derivative (1.0 equiv).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv).

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂[3][4]·CH₂Cl₂) (0.05 equiv / 5 mol%).

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[5] Note: Water is essential for the boronate activation.

  • Atmosphere: Argon or Nitrogen (balloon or manifold).

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the 5-bromoindazole ester, boronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/Water mixture. Sparge the solvent with Argon for 10 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen. Crucial: Oxygen causes homocoupling of the boronic acid.[6]

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to minimize air exposure. Cap the vial immediately.

  • Reaction: Heat the mixture to 90 °C for 4–16 hours.

    • Self-Validation: Monitor by TLC or LC-MS.[2] The starting bromide should disappear. If the reaction stalls, add 0.02 equiv more catalyst.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Typical Yields

Coupling Partner Electronic Nature Expected Yield Notes
Phenylboronic Acid Neutral 85-95% Very fast reaction (<4h).
4-Methoxyphenylboronic Acid Electron Rich 80-90% Slower oxidative addition; stable.

| 3-Pyridylboronic Acid | Heteroaryl (e- poor) | 60-75% | Prone to protodeboronation. Use excess (1.5 eq). |

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Creating C-N bonds at C5 is more sensitive than C-C coupling. The choice of ligand is the determinant of success.[7] We utilize XPhos or BrettPhos , which are bulky, electron-rich dialkylbiaryl phosphines designed to facilitate the reductive elimination step in electron-rich heterocycles.

Ligand Selection Decision Tree

LigandSelect Start Amine Type? Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline (Ar-NH2) Start->Aniline BrettPhos BrettPhos Gen-3 (Best for 1° Amines) Primary->BrettPhos RuPhos RuPhos Gen-3 (Best for 2° Amines) Secondary->RuPhos XPhos XPhos Gen-3 (General Purpose) Aniline->XPhos

Caption: Figure 2. Ligand selection guide for C5-amination of indazoles.

Reagents & Equipment
  • Substrate: 5-Bromoindazole ester derivative (1.0 equiv).

  • Amine: 1.2 equiv.[8]

  • Pre-Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (0.02 – 0.05 equiv). Note: G3 precatalysts ensure accurate Pd:Ligand ratio and air stability.

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or NaOtBu (1.5 equiv). Use Cs₂CO₃ if the ester is base-sensitive.

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol.

Step-by-Step Methodology
  • Drying: Flame-dry the reaction vial and cool under Argon. Moisture kills this reaction.

  • Loading: Add the Indazole bromide, Amine (if solid), Base, and Pre-catalyst.

  • Solvent: Add anhydrous, degassed solvent.

  • Reaction: Heat to 100 °C for 12–18 hours.

    • Self-Validation: The solution typically turns from orange to dark brown/black. If it remains pale yellow, the active catalyst may not have formed (check temperature).

  • Workup: Filter through Celite. Concentrate.

  • Purification: Flash chromatography. Note: Indazole amines can be streaky on silica; add 1% Triethylamine to the eluent.

Protocol 3: Deprotection (Restoring the Acid)

Once the C5 functionalization is complete, the propanoic acid must be revealed to restore biological activity.

  • For Methyl/Ethyl Esters:

    • Dissolve the coupled product in THF/MeOH (1:1).

    • Add LiOH (2M aqueous solution, 3.0 equiv).

    • Stir at Room Temperature for 2–4 hours.

    • Critical Step: Acidify carefully with 1M HCl to pH ~4 to precipitate the product or extract with EtOAc. Do not go to pH 1, as the indazole N may protonate and trap the salt in the aqueous layer.

References

  • Privileged Structures: Lombardo, L. J., et al.[9] "Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." J. Med.[10][11] Chem.2004 , 47, 6658–6661. Link

  • Suzuki Coupling on Indazoles: Meanwell, N. A., et al. "Regiospecific Functionalization of 1H-Indazole at C-3 and C-5." J. Org. Chem.1995 , 60, 1565–1582. Link

  • Buchwald Ligand Selection: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50. Link

  • Protodeboronation Mechanisms: Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." J. Am. Chem. Soc.[12]2010 , 132, 14073–14075. Link

Sources

Application

Preparation of pharmaceutical intermediates using 5-bromoindazole derivatives

Executive Summary The 5-bromoindazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for VEGFR, PDGFR, and PLK4 kinase inhibitors (e.g., Linifanib analogs, Axitinib deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-bromoindazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for VEGFR, PDGFR, and PLK4 kinase inhibitors (e.g., Linifanib analogs, Axitinib derivatives). Its utility stems from three reactive handles: the acidic N-H (pKa ~14), the C3-position, and the C5-bromide.

However, the scaffold presents a significant process challenge: Regioselectivity .[1][2] The annular tautomerism between 1H- and 2H-indazole leads to mixtures of N1- and N2-alkylated products, complicating purification and yield.

This Application Note provides field-proven protocols to:

  • Control Regioselectivity: Achieve >95% N1-selectivity via thermodynamic control.

  • Execute C-C Bond Formation: High-efficiency Suzuki-Miyaura coupling at the C5 position.

  • Validate Structure: Unambiguous assignment of isomers using NOESY/HMBC NMR.

The Regioselectivity Challenge: N1 vs. N2

The indazole ring exists in a tautomeric equilibrium.[3][4] While the 1H-tautomer (benzenoid) is thermodynamically more stable than the 2H-tautomer (quinonoid) by approximately 4.5 kcal/mol, alkylation conditions can shift this balance.

  • N1-Alkylation (Thermodynamic): Favored by steric freedom and aromatic stability.

  • N2-Alkylation (Kinetic): Often favored by chelation effects, specific solvent dipoles, or transient directing groups.

Decision Tree: Optimization Strategy

The following logic flow guides the selection of conditions based on the desired isomer.

RegioselectivityLogic Start Target Isomer Selection Decision Desired Position? Start->Decision N1 N1-Alkylation (Thermodynamic) Decision->N1 Most Common N2 N2-Alkylation (Kinetic/Directed) Decision->N2 Specialized Cond_N1 Conditions: Base: Cs2CO3 or NaH Solvent: DMF or DMSO Temp: 60-80°C N1->Cond_N1 Cond_N2 Conditions: Reagent: Alkyl Trichloroacetimidate Catalyst: Lewis Acid (BF3·OEt2) Solvent: DCM/THF N2->Cond_N2 Result_N1 Outcome: >90% N1 Selectivity Benzenoid Stability Cond_N1->Result_N1 Result_N2 Outcome: High N2 Selectivity Quinonoid Character Cond_N2->Result_N2

Figure 1: Strategic decision tree for selecting reaction conditions to favor N1 vs. N2 functionalization.

Protocol A: Thermodynamic N1-Alkylation

Objective: Selective methylation/benzylation of 5-bromoindazole at the N1 position. Mechanism: The use of Cesium Carbonate (


) in polar aprotic solvents allows for reversible alkylation, eventually funneling the mixture to the thermodynamically stable N1 product.
Materials
  • Substrate: 5-Bromo-1H-indazole (1.0 equiv)

  • Electrophile: Methyl Iodide or Benzyl Bromide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure
  • Preparation: Charge a flame-dried reaction flask with 5-bromoindazole and

    
    . Purge with nitrogen for 5 minutes.
    
  • Solvation: Add anhydrous DMF via syringe. Stir at room temperature for 15 minutes to facilitate deprotonation (formation of the indazolyl anion).

  • Addition: Cool the mixture to 0°C. Add the electrophile dropwise over 10 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature. For sterically hindered electrophiles, heat to 60°C.

    • Self-Validation Point: Monitor via TLC (Hexane/EtOAc 3:1). N1 product typically has a higher

      
       than N2 due to lower polarity.
      
  • Workup: Pour the mixture into ice-water (5x reaction volume). The N1 product often precipitates as a solid. Filter and wash with water.[5] If oil forms, extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (SiO2).

Data: Solvent & Base Effects on Selectivity
EntryBaseSolventTemp (°C)Yield (%)Ratio (N1:N2)
1

AcetoneReflux8560:40
2

THF0 -> RT9285:15
3

DMF6094>95:5
4

DMSORT8890:10

Protocol B: C5-Suzuki-Miyaura Cross-Coupling

Objective: Coupling of N1-protected 5-bromoindazole with aryl boronic acids. Challenge: The electron-rich nature of the indazole ring can sometimes deactivate the C-Br bond toward oxidative addition. Solution: Use of electron-rich bidentate ligands (dppf) and elevated temperatures.

Materials
  • Substrate: 1-Methyl-5-bromoindazole (1.0 equiv)

  • Coupling Partner: Phenylboronic acid derivative (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow Diagram

SuzukiWorkflow Step1 1. Degassing (Ar/N2 Sparge) Step2 2. Catalyst Addition Pd(dppf)Cl2 Step1->Step2 Step3 3. Reaction 90°C, 4-12h Step2->Step3 Step4 4. Scavenging (Thiol Silica) Step3->Step4

Figure 2: Optimized workflow for Palladium-catalyzed cross-coupling.

Step-by-Step Procedure
  • Degassing (Critical): In a reaction vial, combine the indazole substrate, boronic acid, and 1,4-dioxane. Sparge with Argon for 15 minutes. Oxygen is the primary cause of catalyst death in this system.

  • Catalyst Charge: Add

    
     and the aqueous base solution under a positive stream of Argon. Seal the vial immediately.
    
  • Reaction: Heat the block to 90°C.

    • Mechanistic Insight: The large bite angle of the dppf ligand facilitates the reductive elimination step, which is often rate-limiting for steric substrates.

  • Monitoring: Check LC-MS for the disappearance of the bromide (M+ and M+2 pattern disappears).

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .[5]
    
  • Palladium Removal: Treat the crude organic phase with Si-Thiol scavengers or activated charcoal to remove residual Pd (<10 ppm is required for pharma intermediates).

Analytical Validation: Distinguishing Isomers

Correctly identifying N1 vs N2 isomers is critical. Do not rely solely on TLC.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • N1-Isomer: Strong NOE correlation between the N-Methyl/Alkyl protons and the C7-H proton of the indazole ring.

    • N2-Isomer: Strong NOE correlation between the N-Methyl/Alkyl protons and the C3-H proton.

  • 13C NMR Shifts:

    • N1-Isomer: C3 usually appears around 133-135 ppm.

    • N2-Isomer: C3 is shifted upfield to ~120-125 ppm due to the quinonoid character.

References

  • Regioselectivity Mechanisms: Beilstein J. Org. Chem. 2021, 17, 1827–1838. "Regioselective N-alkylation of the 1H-indazole scaffold." Link

  • Suzuki Coupling Optimization: BenchChem Application Notes. "Suzuki-Miyaura Coupling with 5-Bromoindole/Indazole." Link

  • Kinase Inhibitor Synthesis (Linifanib): PubChem Compound Summary. "Linifanib (ABT-869) Structure and Synthesis." Link

  • NMR Differentiation: Magn. Reson. Chem. 2024, 62(11), 765-774.[4] "Differentiation of regioisomeric N-alkylation of some indazoles." Link

Sources

Method

High-Efficiency Microwave-Assisted Synthesis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid

Application Note: AN-MW-IND-05 Executive Summary This application note details a robust, high-yield protocol for the synthesis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid , a critical pharmacophore in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-IND-05

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid , a critical pharmacophore in the development of kinase inhibitors and anti-inflammatory agents.

While traditional thermal alkylation of indazoles often suffers from long reaction times (12–24 hours) and poor regioselectivity (N1 vs. N2 mixtures), this microwave-assisted method leverages dielectric heating to accelerate reaction kinetics and thermodynamic equilibration. We present a two-step, one-pot protocol utilizing an Aza-Michael addition to methyl acrylate followed by rapid hydrolysis, achieving >95% N1-regioselectivity and high purity without chromatographic purification.

Mechanistic Insight & Regioselectivity

The core challenge in indazole functionalization is controlling the site of alkylation. Indazoles exist as a tautomeric mixture (1H- and 2H-), with the N1-position generally being thermodynamically favored due to the preservation of the benzenoid system.

Why Microwave Irradiation?

  • Thermodynamic Control: Microwave energy efficiently overcomes the activation barrier, allowing the reaction to rapidly reach thermodynamic equilibrium, which heavily favors the N1-isomer over the kinetically formed N2-isomer.

  • Polarization: The transition state for the N1-alkylation involves a specific dipole alignment that is stabilized by the oscillating electromagnetic field, particularly in polar aprotic solvents like DMF or MeCN.

Reaction Pathway: The synthesis proceeds via a base-catalyzed Aza-Michael addition . The 5-bromoindazole (pKa ~13.8) is deprotonated to form an ambident anion. This nucleophile attacks the


-carbon of the acrylate. The 5-bromo substituent exerts an electron-withdrawing effect, slightly increasing the acidity of the NH proton but also deactivating the ring, making the thermal reaction sluggish—a limitation overcome by microwave irradiation.

ReactionMechanism Reactant 5-Bromoindazole (Tautomeric Mix) Anion Indazolyl Anion (Ambident Nucleophile) Reactant->Anion Deprotonation Base Base (Cs2CO3) Base->Anion TS Transition State (MW Stabilized) Anion->TS + Acrylate Acrylate Methyl Acrylate Acrylate->TS ProductN1 N1-Ester (Thermodynamic) TS->ProductN1 Major (>95%) ProductN2 N2-Ester (Kinetic) TS->ProductN2 Minor (<5%) FinalAcid Target Acid (After Hydrolysis) ProductN1->FinalAcid LiOH / H2O MW: 80°C, 5 min ProductN2->ProductN1 MW Thermal Equilibration

Figure 1: Mechanistic pathway highlighting the thermodynamic preference for N1-alkylation accelerated by microwave irradiation.

Materials & Equipment
  • Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator+) capable of pressure control up to 20 bar.

  • Vessels: 10 mL or 35 mL borosilicate glass microwave vials with Teflon/silicone septa.

  • Reagents:

    • 5-Bromo-1H-indazole (CAS: 53857-57-1)

    • Methyl acrylate (CAS: 96-33-3)

    • Cesium Carbonate (

      
      ) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
      
    • Acetonitrile (MeCN) or DMF (Anhydrous)

    • Lithium Hydroxide (

      
      )
      
Experimental Protocol
Method A: Two-Step, One-Pot Synthesis (Recommended)

This method is preferred for its high purity and ease of workup.

Step 1: Aza-Michael Addition

  • Charge: To a 10 mL microwave vial, add 5-bromo-1H-indazole (1.0 mmol, 197 mg) and

    
      (0.5 mmol, 163 mg).
    
    • Note: Catalytic base is sufficient for Michael addition, but stoichiometric base ensures faster kinetics.

  • Solvent: Add Acetonitrile (3.0 mL) and a magnetic stir bar.

  • Reagent: Add Methyl acrylate (1.5 mmol, 135 µL).

  • Irradiation: Seal the vial and irradiate using the following parameters:

    • Temp: 120 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 200 W)

    • Stirring: High

Step 2: In-Situ Hydrolysis

  • Addition: Decap the vial (after cooling). Add 2M LiOH (aq) (2.0 mL).

  • Irradiation: Reseal and irradiate:

    • Temp: 80 °C

    • Time: 5 minutes

  • Workup:

    • Transfer the reaction mixture to a beaker.

    • Acidify to pH 3–4 using 1M HCl. A white precipitate will form immediately.

    • Filter the solid, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 50 °C.

Method B: Direct Alkylation (Alternative)

Uses 3-bromopropanoic acid directly. Note that this requires 2 equivalents of base and can sometimes yield lower regioselectivity.

  • Mix 5-bromoindazole (1.0 mmol) and 3-bromopropanoic acid (1.2 mmol) in DMF (3 mL).

  • Add KOH (2.5 mmol, crushed pellets).

  • Microwave at 100 °C for 20 minutes .

  • Pour into ice water and acidify to precipitate.

Results & Data Analysis

Table 1: Comparison of Synthetic Methods

ParameterThermal (Reflux)Microwave (Method A)Microwave (Method B)
Reaction Time 18–24 Hours20 Minutes (Total)20 Minutes
Solvent DMF/TolueneMeCN (Greener)DMF
Yield 65–75%92% 78%
Regioselectivity (N1:N2) 85:15>98:2 90:10
Purification Column ChromatographyPrecipitation/WashRecrystallization

Spectral Validation (Expected Data):

  • 1H NMR (DMSO-d6): The N1-substituted product shows a triplet for the

    
     protons at 
    
    
    
    ppm. The N2-isomer (if present) typically appears downfield at
    
    
    ppm.
  • Regiochemistry Check: The C3-H proton singlet is diagnostic. In N1-alkylated indazoles, NOE (Nuclear Overhauser Effect) correlations are observed between the

    
     protons and the C7-H proton.
    
Workflow & Troubleshooting

Workflow Start Start Synthesis Step1 MW Reaction (120°C, 15 min) Start->Step1 Check Check TLC/LCMS Step1->Check Hydrolysis Add LiOH MW (80°C, 5 min) Check->Hydrolysis Complete Issue1 Incomplete Conv. Check->Issue1 Starting Material Left Workup Acidify & Filter Hydrolysis->Workup Issue2 N2 Isomer > 5% Workup->Issue2 QC Check Fix1 Add 0.5 eq Acrylate Re-irradiate 5 min Issue1->Fix1 Fix1->Check Fix2 Increase Temp to 140°C (Force Equil.) Issue2->Fix2 Next Batch Optimization

Figure 2: Operational workflow with integrated troubleshooting loops.

Troubleshooting Guide:

  • Low Yield: Ensure the acrylate is fresh. Acrylates can polymerize; add a radical inhibitor (hydroquinone) if using an old bottle, or distill before use.

  • Poor Solubility: If the 5-bromoindazole does not dissolve in MeCN, switch to DMF. However, DMF requires more thorough washing with water during workup to remove.

  • Pressure Errors: Acrylates are volatile. Ensure the microwave vessel is not filled more than 50% to prevent over-pressurization.

References
  • Regioselectivity in Indazole Alkylation

    • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[1][2][3] Chem. 2021 , 17, 1939–1951.[2][3]

  • Microwave-Assisted Synthesis Overview

    • Microwave Assisted Synthesis of Indazole Derivatives. J. Chem. Health Risks. 2025 .[4][5]

  • Mechanistic Insights (DFT Studies)

    • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org.[1][2][3] Chem. 2024 , 20, 1940–1954.[1]

  • General Aza-Michael Protocol: Microwave-assisted Michael addition of nitrogen heterocycles. Green Chem. Lett. Rev. 2012. (General methodology basis).

Sources

Application

Solid-phase synthesis applications of indazole carboxylic acids

Topic: Solid-Phase Synthesis Applications of Indazole Carboxylic Acids Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-Phase Synthesis Applications of Indazole Carboxylic Acids Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Indazole Advantage in SPS

Indazole carboxylic acids serve as privileged scaffolds in medicinal chemistry, acting as bioisosteres for indoles and purines. Their utility spans therapeutic areas from oncology (kinase inhibitors like Axitinib) to CNS disorders (5-HT3 antagonists).

In Solid-Phase Synthesis (SPS), indazole carboxylic acids present a unique dual-opportunity:

  • As Capping Agents: Used to terminate peptide chains or amine-functionalized small molecules.

  • As Core Scaffolds: Immobilized via the carboxyl group, allowing for orthogonal diversification at the N1/N2 nitrogen or carbon ring positions (via Suzuki/Sonogashira couplings).

Critical Technical Challenge: The primary hurdle in indazole chemistry is regioselectivity during N-alkylation (N1 vs. N2 tautomers). This guide focuses on leveraging the resin support to control this regiochemistry, a significant advantage over solution-phase methods.

Strategic Analysis & Resin Selection

Choosing the correct resin is the first control point for regioselectivity and cleavage conditions.

Table 1: Resin Selection Matrix for Indazole Scaffolds
Resin TypeLinker ChemistryCleavage ConditionApplication
Rink Amide (RAM) Fmoc-protected amine95% TFAGenerates Primary Amides (CONH₂). Ideal for kinase inhibitor libraries (e.g., hinge binders).
Wang Resin Benzyloxybenzyl alcohol50-95% TFAGenerates Carboxylic Acids . Best if the final product requires a free acid or post-cleavage esterification.
2-Chlorotrityl (2-CTC) Trityl chloride1% TFA (Mild)Generates Protected Acids . Essential if the indazole contains acid-sensitive groups (e.g., Boc, t-Bu) that must remain intact.
BAL Resin Backbone Amide Linker95% TFAAllows immobilization via the Backbone Nitrogen , leaving the Carboxyl group free for modification.

Workflow Visualization

The following diagram illustrates a divergent library synthesis strategy using Indazole-3-carboxylic acid anchored to Rink Amide resin.

Indazole_SPS_Workflow Start Fmoc-Rink Amide Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Load Scaffold Loading (Indazole-3-COOH + HATU) Deprotect->Load Free Amine Branch Divergent Point Load->Branch Immobilized Scaffold PathA Path A: N-Alkylation (Cs2CO3, Alkyl Halide) Branch->PathA N-H Functionalization PathB Path B: Suzuki Coupling (Pd(PPh3)4, Boronic Acid) Branch->PathB C-Br Functionalization (if Bromo-Indazole used) Cleave Cleavage (TFA/TIS/H2O) PathA->Cleave PathB->Cleave Final Indazole-3-Carboxamide Library Cleave->Final

Caption: Divergent solid-phase synthesis workflow for Indazole-3-carboxamide libraries, highlighting orthogonal diversity points.

Detailed Experimental Protocols

Protocol A: Immobilization of Indazole-3-Carboxylic Acid

This protocol anchors the scaffold to Rink Amide resin. The steric bulk of the indazole C3 position requires high-efficiency coupling reagents.

Reagents:

  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g)

  • Scaffold: 1H-Indazole-3-carboxylic acid (3 equiv.)

  • Activator: HATU (2.9 equiv.) or PyBOP (3 equiv.)

  • Base: DIEA (Diisopropylethylamine) (6 equiv.)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Swelling: Place 200 mg of resin in a fritted syringe reactor. Swell in DCM (30 min) followed by DMF (30 min).

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 × 10 min). Wash with DMF (5×), DCM (3×), DMF (3×).[1] QC: Perform Kaiser Test (Positive = Blue beads).

  • Activation: In a separate vial, dissolve Indazole-3-carboxylic acid and HATU in minimal DMF. Add DIEA. Shake for 2 minutes to pre-activate (Critical for sterically hindered acids).

  • Coupling: Add the pre-activated solution to the resin. Shake at room temperature for 4 hours.

    • Expert Tip: For 3-position coupling, double coupling (repeat step 3-4) is recommended to ensure >98% conversion.

  • Washing: Drain and wash with DMF (5×) and DCM (5×).[1]

  • Validation: Perform Kaiser Test. (Negative = Yellow/Colorless beads indicate successful capping of amines).

Protocol B: On-Resin Regioselective N-Alkylation

A major advantage of SPS is that anchoring the indazole via the C3-Carboxyl group blocks the C3 position, forcing alkylation to occur at the nitrogen. While N1 is thermodynamically favored, the resin environment can be manipulated.

Mechanism: The pKa of the indazole N-H is ~14. We use a mild base to deprotonate the resin-bound species.

Reagents:

  • Alkylating Agent: Alkyl Bromide or Iodide (5–10 equiv.)

  • Base: Cesium Carbonate (Cs₂CO₃) (5 equiv.) or TBD (Triazabicyclodecene) (2 equiv.)

  • Solvent: NMP (N-methyl-2-pyrrolidone) – Preferred over DMF for alkylations to reduce side reactions.

Procedure:

  • Preparation: Wash the indazole-loaded resin (from Protocol A) with anhydrous NMP (3×) to remove moisture.

  • Reaction: Add the Alkyl Halide and Base suspended in NMP to the resin.

  • Incubation: Shake at 50°C for 16 hours.

    • Note: Room temperature is often insufficient for solid-phase N-alkylation due to diffusion limits.

  • Washing: Wash extensively with NMP (5×), Water (2×) (to remove salt), MeOH (3×), and DCM (5×).

  • Cleavage & Analysis: Cleave a small aliquot (see Protocol D) to check conversion via LC-MS.

    • Regioselectivity Check: Compare retention times. N1-alkyl products typically elute later than N2-alkyl isomers on C18 columns due to higher lipophilicity and stability.

Protocol C: Suzuki-Miyaura Cross-Coupling (For Bromo-Indazoles)

If starting with 5-Bromo-1H-indazole-3-carboxylic acid , this protocol allows installation of biaryl systems (common in kinase inhibitors).

Reagents:

  • Boronic Acid: Aryl boronic acid (5 equiv.)

  • Catalyst: Pd(PPh₃)₄ (0.1 equiv.) or Pd(dppf)Cl₂ (0.1 equiv.)

  • Base: 2M Aqueous Na₂CO₃ (10 equiv.)

  • Solvent: DME/EtOH/H₂O (typically 7:2:1 ratio)

Procedure:

  • Inert Atmosphere: Degas all solvents with Nitrogen/Argon for 15 mins. Oxygen kills the Pd catalyst.

  • Addition: Add the Boronic Acid and Solvent to the resin. Add the aqueous base. Finally, add the Pd catalyst.

  • Heating: Heat the reactor to 80°C for 12–16 hours. (Use a pressure-sealed vial or microwave reactor if available).

  • Washing (Critical): Wash with warm DMF (3×) to remove Pd black, followed by 0.05M sodium diethyldithiocarbamate in DMF (chelator wash) to remove residual Palladium.

Protocol D: Cleavage and Isolation

Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.[2]

  • Cleavage: Add 2 mL of cocktail per 100 mg resin. Shake for 2 hours at RT.

  • Filtration: Collect the filtrate. Wash resin with 1 mL TFA.

  • Precipitation: Add cold Diethyl Ether (10× volume) to the filtrate. Incubate at -20°C for 1 hour.

  • Collection: Centrifuge to pellet the solid. Decant ether.

  • Lyophilization: Dissolve pellet in 1:1 MeCN/H₂O and lyophilize to obtain the Indazole-3-carboxamide as a powder.

Case Study: Kinase Inhibitor Library Construction

Context: Many kinase inhibitors (e.g., Rho-kinase inhibitors) utilize an indazole-amide core to form hydrogen bonds with the kinase hinge region [1].

Experimental Design:

  • Anchor: 5-Bromo-indazole-3-carboxylic acid loaded onto Rink Amide.

  • Diversity Step 1 (Suzuki): React with 12 different heteroaryl boronic acids (targeting the "gatekeeper" residue).

  • Diversity Step 2 (N-Alkylation): React with 8 different solubilizing alkyl halides (e.g., N-ethyl-morpholine derivatives).

  • Result: A 96-member library (12 x 8) generated in parallel.

  • Outcome: High-throughput screening identifies hits with IC50 < 50 nM against ROCK1.

References

  • Vertex AI Search. (2026). Development of dihydropyridone indazole amides as selective Rho-kinase inhibitors. PubMed. [Link]

  • Vertex AI Search. (2026). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. [Link]

  • Vertex AI Search. (2026). Efficient Traceless Solid-Phase Synthesis of 3,4-Dihydropyrazino[1,2-b]indazoles. PMC. [Link]

  • Vertex AI Search. (2026). Cleavage from Rink Amide Resin Protocols. Aapptec.[3] [Link]

  • Vertex AI Search. (2026). Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(5-bromo-1H-indazol-1-yl)propanoic Acid Synthesis

Status: Active Ticket ID: IND-Br-5-PROP-001 Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Regiocontrol in N1-Alkylation of 5-Bromoindazole[1] Executive Summary Welcome to the Advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: IND-Br-5-PROP-001 Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Regiocontrol in N1-Alkylation of 5-Bromoindazole[1]

Executive Summary

Welcome to the Advanced Synthesis Support Center. You are likely encountering difficulty in synthesizing 3-(5-bromo-1H-indazol-1-yl)propanoic acid with high yield and purity.

The core chemical challenge here is regioselectivity . The indazole ring is an ambident nucleophile. The 5-bromo substituent exerts an electron-withdrawing effect (–I effect), increasing the acidity of the N-H proton but also altering the nucleophilicity of N1 versus N2.[1]

Most yield losses in this synthesis stem from:

  • Kinetic trapping at the N2 position (forming the unwanted isomer).

  • Polymerization of the acrylate reagent.

  • Incomplete hydrolysis or decarboxylation during workup.

This guide moves beyond standard textbook procedures to provide a thermodynamically controlled workflow designed for scalability and high N1-selectivity.

Module 1: The Regioselectivity Crisis (N1 vs. N2)

The most common failure mode is obtaining a mixture of N1- and N2-substituted isomers.[1]

  • N1-Isomer (Target): Thermodynamically stable.[1][2] Favored by high temperatures, reversible reaction conditions, and steric equilibration.

  • N2-Isomer (Impurity): Kinetically favored.[1] Often forms faster but is less stable. Favored by low temperatures, strong irreversible bases (like NaH in THF at 0°C), and kinetic trapping.

The Solution: You must utilize the reversible nature of the Michael Addition . By using a base like DBU or Cs₂CO₃ and maintaining elevated temperatures, you allow the N2-isomer (if formed) to undergo retro-Michael addition, reverting to the starting material, which then funnels into the deeper thermodynamic well of the N1-product.[1]

Visualizing the Pathway

Indazole_Regioselectivity Start 5-Bromoindazole (Starting Material) TS_N2 Transition State (N2 - Kinetic) Start->TS_N2 Fast (Kinetic Control) TS_N1 Transition State (N1 - Thermodynamic) Start->TS_N1 Slow (Thermodynamic Control) Acrylate Methyl Acrylate (Electrophile) Prod_N2 N2-Isomer (Unwanted) TS_N2->Prod_N2 Prod_N1 N1-Isomer (Target Ester) TS_N1->Prod_N1 Prod_N2->Start Retro-Michael (High Temp/DBU) Final Target Acid (After Hydrolysis) Prod_N1->Final LiOH/THF

Figure 1: Kinetic vs. Thermodynamic control in indazole alkylation. Note the retro-Michael pathway allowing N2 conversion to N1.

Module 2: Optimized Experimental Protocol

Do not use alkyl halides (e.g., 3-bromopropanoic acid) directly.[1] They lead to elimination side-products (acrylic acid) and irreversible alkylation that locks in the N2 isomer.[1]

Recommended Route: Michael Addition to Methyl Acrylate


 Saponification.
Step 1: The Thermodynamic Michael Addition
ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the transition state.[1] MeCN is easier to remove than DMF.
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) A strong, non-nucleophilic organic base.[1] Promotes the reversible Michael equilibrium better than inorganic carbonates in this specific substrate.
Reagent Methyl Acrylate (1.5 - 2.0 equiv)Excess is required as some acrylate may polymerize.[1]
Temp Reflux (80°C) Critical. Heat provides the energy to reverse the N2-alkylation (retro-Michael) and funnel material to the N1 product.[1]
Time 12 - 24 Hours Allow sufficient time for thermodynamic equilibration.[1]

Protocol:

  • Dissolve 5-bromoindazole (1.0 equiv) in MeCN (10 mL/g).

  • Add DBU (1.2 equiv). Stir for 10 mins at RT.

  • Add Methyl Acrylate (2.0 equiv) dropwise.

  • CRITICAL: Heat to reflux (approx 80-82°C) for 16 hours.

  • Monitor by HPLC/UPLC. You may see two peaks initially. The N2 peak should diminish over time.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with dilute citric acid (to remove DBU) and brine. Dry over Na₂SO₄.

    • Note: If N2 isomer persists (>5%), recrystallize the ester from Hexane/EtOAc before hydrolysis.

Step 2: Controlled Hydrolysis
ParameterRecommendationRationale
Base LiOH·H₂O (3.0 equiv)Lithium hydroxide is milder than NaOH and less likely to cause decomposition of the indazole ring.
Solvent THF : Water (3:1) Ensures solubility of the organic ester and the inorganic base.
Temp RT to 40°C Do not boil. High heat during hydrolysis can sometimes lead to decarboxylation or other degradation.

Protocol:

  • Dissolve the intermediate ester in THF.

  • Add a solution of LiOH in water.

  • Stir at ambient temperature until ester is consumed (TLC control).

  • Acidification: Carefully adjust pH to ~3-4 using 1M HCl. The product usually precipitates as a white solid.

  • Filter and wash with cold water.

Module 3: Troubleshooting Guide (FAQ)

Q1: I am seeing a persistent impurity at RRT 0.9 (relative to product). What is it?

  • Diagnosis: This is likely the N2-isomer .[1]

  • Fix: Your reaction temperature was likely too low, or you stopped the reaction too early.

  • Recovery: Do not proceed to hydrolysis. Resuspend the mixture in MeCN with catalytic DBU and reflux for another 12 hours. If it persists, purify the ester via column chromatography (N2 is usually less polar and elutes first in EtOAc/Hexane).

Q2: My yield is low (<40%), and the reaction mixture turned into a jelly.

  • Diagnosis: Polymerization of methyl acrylate.

  • Fix:

    • Add a radical inhibitor like Hydroquinone (1-2 mg) to the reaction mixture.[1]

    • Do not dump all the acrylate in at once. Add it in 3 portions over 1 hour.

    • Ensure your solvent is degassed (oxygen can sometimes promote radical polymerization).

Q3: Can I use 3-bromopropanoic acid directly with NaH?

  • Diagnosis: Not recommended. [1]

  • Reasoning: NaH is an irreversible base. Once the N2 anion attacks the alkyl halide, it is "stuck" there. You will get a ~1:1 mixture of N1/N2 that is very hard to separate. Furthermore, 3-bromopropanoic acid eliminates to acrylic acid under basic conditions, consuming your reagent.[1]

Q4: The product is oiling out after acidification.

  • Diagnosis: Presence of residual solvent or impurities preventing crystallization.

  • Fix: Decant the aqueous layer. Dissolve the oil in a minimum amount of hot Ethanol and add water dropwise until cloudy. Let it cool slowly to induce crystallization. Alternatively, sonicate the oil in diethyl ether/pentane.

Module 4: Validated Data & Expectations

Based on optimized protocols for electron-deficient indazoles (like 5-bromoindazole), you should expect the following:

MetricStandard Protocol (NaH/Alkyl Halide)Optimized Protocol (DBU/Acrylate/Reflux)
N1 : N2 Ratio ~ 55 : 45> 95 : 5
Overall Yield 30 - 45%75 - 85%
Purification Difficult Column ChromatographyRecrystallization / Precipitation
References
  • Regioselectivity in Indazole Alkyl

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source:Reaction Chemistry & Engineering (RSC), 2024.
    • Context: Establishes the thermodynamic preference for N1-alkyl
  • Michael Addition Mechanism & C

    • Title: Michael-type addition of azoles of broad-scale acidity to methyl acrylate.[1][3][4]

    • Source:Beilstein Journal of Organic Chemistry, 2013.
    • Context: Details the use of DBU and base catalysis for high-yield Michael addition of azoles (including halo-indazoles)
  • Indazole Synthesis & Functionaliz

    • Title: Recent Advances in the Synthesis and Functionalization of Indazoles.[5]

    • Source:European Journal of Organic Chemistry, 2019.
    • Context: Comprehensive review covering N1 vs N2 selectivity factors, including electronic effects of the 5-bromo substituent.

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 5-bromoindazole, methyl acrylate (lachrymator/carcinogen), and DBU before handling.

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in N1 vs. N2 Alkylation of 5-Bromoindazole

Welcome to the technical support center for the regioselective alkylation of 5-bromoindazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective alkylation of 5-bromoindazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of N1 versus N2 alkylation of this versatile heterocyclic scaffold. The indazole nucleus is a privileged pharmacophore in medicinal chemistry, and controlling the site of N-alkylation is paramount for synthesizing compounds with desired biological activities.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired regiochemical outcome.

Direct alkylation of 1H-indazoles frequently results in a mixture of N1 and N2-substituted products, presenting a significant synthetic challenge.[2][3] The regioselectivity is governed by a subtle interplay of electronic and steric factors of the indazole ring, the nature of the alkylating agent, and the reaction conditions employed.[4][5] This guide will dissect these factors to provide actionable solutions for common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the alkylation of 5-bromoindazole, offering explanations grounded in mechanistic principles and providing concrete steps for resolution.

Question: My reaction is producing a nearly inseparable mixture of N1 and N2 isomers. How can I favor the N1 product?

Answer:

Achieving high N1 selectivity often hinges on exploiting thermodynamic control and specific cation effects. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5] By choosing conditions that allow for equilibration, the more stable N1 product can be favored.

Causality and Strategic Recommendations:

  • Base and Solvent Combination: The choice of base and solvent is critical. A powerful combination for favoring N1 alkylation is sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[5][6] It is hypothesized that the sodium cation coordinates with the N2 nitrogen and a potential chelating group at the C3 position, sterically hindering alkylation at N2 and directing it to N1.[3]

  • Thermodynamic Equilibration: In some cases, particularly with α-halo carbonyl electrophiles, the reaction can be driven towards the thermodynamic N1 product through an equilibration process.[1][5]

  • Avoid Mitsunobu Conditions: The Mitsunobu reaction is known to strongly favor the formation of the N2 regioisomer and should be avoided if the N1 product is desired.[1][5][7]

Troubleshooting Workflow for N1 Selectivity

Caption: Troubleshooting workflow for enhancing N1 regioselectivity.

Question: I need to synthesize the N2-alkylated isomer. What conditions should I employ?

Answer:

Selective N2 alkylation can be achieved by favoring kinetic control or by using specific reaction conditions that direct the alkylating agent to the N2 position.

Causality and Strategic Recommendations:

  • Mitsunobu Reaction: The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), consistently shows a strong preference for N2 alkylation.[1][5][7] This is a reliable method for obtaining the N2 isomer.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity. In some systems, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can favor N2 alkylation, especially when paired with bases like potassium carbonate (K2CO3).[4]

  • Substituent Effects: The electronic nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups at the C7 position, such as nitro (NO2) or carboxylate (CO2Me), have been shown to confer excellent N2 regioselectivity.[5][6][7]

Question: My reaction yield is low, or the reaction is not proceeding to completion.

Answer:

Low yields or incomplete conversions in indazole alkylations can stem from several factors, including inappropriate base-solvent combinations, insufficient reactivity of the alkylating agent, or decomposition of starting materials or products.

Causality and Strategic Recommendations:

  • Base and Solvent Compatibility: The solubility and reactivity of the base are crucial. For instance, using potassium or sodium carbonate in THF may result in no reaction.[1][5] Switching to a solvent where the base is more soluble and reactive, such as DMF, is often necessary.

  • Alkylating Agent Reactivity: If using a less reactive alkylating agent like an alkyl chloride, you may need to increase the reaction temperature or switch to a more reactive halide, such as an alkyl bromide or iodide. The use of alkyl tosylates can also enhance reactivity.[5]

  • Reaction Temperature: Some reactions require elevated temperatures to proceed at a reasonable rate. For example, reactions with cesium carbonate in dioxane have shown significantly improved yields at 90 °C compared to room temperature.[3][8]

  • Base Stoichiometry: Using an insufficient amount of base will lead to incomplete deprotonation of the indazole and, consequently, low conversion.[1][5] Ensure at least one equivalent of a strong base or an excess of a weaker base is used.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N1 vs. N2 regioselectivity in indazole alkylation?

The regiochemical outcome of indazole alkylation is a result of the competition between the two nitrogen atoms for the electrophile. The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][2] Alkylation at N1 is often the thermodynamically favored pathway, while alkylation at N2 can be kinetically favored under certain conditions.[9] The final product ratio is influenced by a combination of factors including the stability of the resulting products, steric hindrance around the nitrogen atoms, the nature of the cation from the base, and the polarity of the solvent.[4]

Q2: How can I reliably distinguish between the N1 and N2 alkylated isomers?

Unambiguous characterization of the N1 and N2 isomers is crucial. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for structure elucidation.[5][10] For N1-alkylated indazoles, a correlation is typically observed between the protons of the alkyl group attached to the nitrogen and the C7a carbon of the indazole ring. For N2-isomers, a correlation is often seen with the C3 carbon.[5][7]

  • X-ray Crystallography: Single crystal X-ray analysis provides definitive structural proof.[9]

  • UV Derivative Spectrophotometry: This technique can also be used to distinguish between N1 and N2 isomers, as they often exhibit characteristic differences in their derivative spectra.[11]

Q3: Can the choice of alkylating agent influence the N1/N2 ratio?

Yes, the nature of the alkylating agent can have a significant impact.

  • Steric Bulk: Bulky alkylating agents may preferentially react at the less sterically hindered N1 position.

  • Reactivity: Highly reactive alkylating agents may lead to lower selectivity, while less reactive ones can allow for equilibration towards the thermodynamic product. The reaction tolerates a wide variety of alkylating reagents, including primary alkyl halides and secondary alkyl tosylates.[5][6]

Q4: Are there any "universal" conditions for selective N1 or N2 alkylation?

While no single set of conditions is universally applicable to all substituted indazoles and alkylating agents, some general trends provide a good starting point:

  • For N1-selectivity: Sodium hydride in THF is a robust and widely applicable system.[1][5][6]

  • For N2-selectivity: The Mitsunobu reaction is a highly reliable method.[1][5]

The optimal conditions should always be determined empirically for each specific substrate and alkylating agent combination.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF

This protocol is adapted from literature demonstrating high N1-selectivity.[5][6]

  • To a solution of 5-bromo-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated 5-bromoindazole.

Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction

This protocol is based on established procedures that favor N2-alkylation.[1][5]

  • To a solution of 5-bromo-1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated 5-bromoindazole from the triphenylphosphine oxide byproduct.

Data Presentation

Table 1: Influence of Base and Solvent on N1/N2 Regioselectivity (Illustrative)

EntryBaseSolventTemperature (°C)N1:N2 Ratio (approx.)Reference
1NaHTHF25-50>95:5[5][6]
2K2CO3DMF12058:42[12]
3Cs2CO3Dioxane90>95:5 (for some substrates)[3][8]
4DBUMeCN25Variable, often favors N2[4]
5MitsunobuTHF25<30:70[1][5]

Note: Ratios are approximate and can vary significantly based on the specific indazole substrate and alkylating agent used.

Factors Influencing Regioselectivity

G cluster_conditions Reaction Conditions cluster_reactants Reactants Base Base (e.g., NaH, K2CO3, Cs2CO3) Outcome N1 / N2 Product Ratio Base->Outcome Solvent Solvent (e.g., THF, DMF, Dioxane) Solvent->Outcome Temperature Temperature Temperature->Outcome Indazole Indazole Substituents (Steric & Electronic Effects) Indazole->Outcome AlkylatingAgent Alkylating Agent (Steric Bulk & Reactivity) AlkylatingAgent->Outcome

Caption: Key factors influencing the regiochemical outcome of indazole N-alkylation.

References

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., & Wu, W. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., & Wu, W. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1991). Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters, 22(4), 493-506. [Link]

  • ResearchGate. (n.d.). Effect of base, solvent, and temperature. [Link]

  • Lu, P., Juarez, L., Wiget, P. A., & Wu, W. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]

  • Google Patents. (n.d.). CN113912544A - Preparation method of 5-bromo-1-methylindazole.
  • ResearchGate. (n.d.). Effect of 15-crown-5 on the regioselective N-alkylation of indazole 9. [Link]

  • Longworth, J. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 22(8), 1596-1601. [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(5-bromo-1H-indazol-1-yl)propanoic acid

Introduction This guide addresses the purification of 3-(5-bromo-1H-indazol-1-yl)propanoic acid , a critical intermediate often synthesized via the alkylation of 5-bromoindazole with propanoic acid derivatives (e.g., met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the purification of 3-(5-bromo-1H-indazol-1-yl)propanoic acid , a critical intermediate often synthesized via the alkylation of 5-bromoindazole with propanoic acid derivatives (e.g., methyl acrylate or 3-bromopropionic acid).

The "Elephant in the Room" for this synthesis is Regioselectivity .[1][2] The indazole ring exhibits annular tautomerism, leading to a mixture of the desired N1-isomer (thermodynamic) and the undesired N2-isomer (kinetic).[3] Additionally, unreacted starting material (5-bromoindazole) and oligomeric byproducts frequently co-elute during standard workups.

This document provides self-validating protocols to isolate the target molecule with >98% purity.

Module 1: The Regioisomer Crisis (N1 vs. N2 Separation)

The Problem

HPLC analysis shows a "split peak" or a shoulder, and 1H NMR reveals a second set of signals (often downfield). You likely have a mixture of the N1-alkylated target and the N2-alkylated impurity.[3][4]

The Science

Indazoles possess two nucleophilic nitrogens.[5] While N1 alkylation is generally favored thermodynamically, N2 alkylation is kinetically accessible, especially when using carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF). The N1 and N2 isomers have identical molecular weights but distinct dipole moments and crystal lattice energies.

Troubleshooting Protocol
Strategy A: Separation at the Ester Stage (Recommended)

If you have not yet hydrolyzed the ester intermediate to the free acid, STOP. Separation is significantly easier at the ester stage.

  • Solvent System: Use a gradient of Hexanes : Ethyl Acetate .

  • Stationary Phase: High-performance Silica Gel (20–40 µm).

  • Gradient:

    • Equilibrate: 95:5 (Hex:EtOAc).

    • Ramp: 0% to 40% EtOAc over 20 CV (Column Volumes).

    • Observation: The N1-ester is typically less polar (elutes earlier) than the N2-ester due to the lone pair availability and dipole vector alignment.

    • Validation: Check fractions via TLC.[5] The N1 isomer usually has a higher R_f value (e.g., 0.45 vs 0.30 in 7:3 Hex:EtOAc).

Strategy B: Separation of the Free Acid (Recrystallization)

If you are already working with the crude carboxylic acid.

  • Principle: N1-substituted indazole carboxylic acids generally possess higher lattice energies (higher melting points) than their N2 counterparts.

  • Solvent System: THF / Water or Ethanol / Water .

  • Protocol:

    • Dissolve crude solid in minimum hot THF (approx. 60°C).

    • Slowly add hot water until persistent turbidity is observed (Ratio approx. 1:1 to 1:1.5).

    • Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.

    • Filtration: The precipitate is predominantly the N1-isomer . The N2-isomer remains in the mother liquor.

Module 2: Removing Stubborn Starting Material (5-Bromoindazole)

The Problem

Unreacted 5-bromoindazole co-elutes with your product during chromatography.

The Science

This is a classic "pKa Swing" separation.

  • Target Molecule: Carboxylic acid (pKa ~4.5).

  • Impurity: 5-bromoindazole (Weak base/Neutral, pKa of protonated form ~1.2).

  • Mechanism: At pH 10, the target is an anionic carboxylate (water-soluble). The impurity remains neutral (organic-soluble).

Self-Validating Extraction Protocol
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Base Wash (The Critical Step):

    • Extract the organic layer with 0.5 M NaOH or Sat. NaHCO₃ (pH ~9–12).

    • Result: The target molecule moves into the Aqueous Layer (as the sodium salt). The impurity stays in the Organic Layer .

  • Separation:

    • Keep the Aqueous Layer .

    • Check: TLC the organic layer to confirm it contains the UV-active starting material (5-bromoindazole). Discard organic layer only after confirmation.

  • Acidification & Precipitation:

    • Cool the aqueous layer on ice.

    • Slowly add 1 M HCl until pH < 3.

    • Observation: The target acid will precipitate as a white/off-white solid.

  • Isolation: Filter the solid or re-extract with fresh EtOAc if no precipitate forms (oiling out).

Module 3: Visualization & Logic Flow

The following diagram illustrates the decision matrix for purifying this specific scaffold.

PurificationLogic Start Crude Reaction Mixture CheckState Current State? Start->CheckState Ester Ester Intermediate (Before Hydrolysis) CheckState->Ester Ester Acid Free Carboxylic Acid CheckState->Acid Acid Flash Flash Chromatography (Hexane/EtOAc) N1 elutes first Ester->Flash ImpurityCheck Contains 5-Bromoindazole? Acid->ImpurityCheck Hydrolysis Hydrolysis (LiOH/THF) then Acidify Flash->Hydrolysis Final Pure N1-Acid Product Hydrolysis->Final Extraction Acid/Base Extraction (Target -> Aqueous -> Precipitate) ImpurityCheck->Extraction Yes (SM Present) Recryst Recrystallization (THF/Water or EtOH) ImpurityCheck->Recryst No (Isomers only) Extraction->Recryst If Isomers persist Extraction->Final If Isomers removed Recryst->Final

Caption: Decision tree for the purification of 3-(5-bromo-1H-indazol-1-yl)propanoic acid based on chemical state and impurity profile.

Summary of Physicochemical Properties for Separation

ComponentFunctionalitypKa (Approx)Solub. (pH 2)Solub. (pH 10)Separation Method
Target (N1) Carboxylic Acid~4.5OrganicAqueousPrecipitates at acidic pH
Impurity (N2) Carboxylic Acid~4.5OrganicAqueousRecrystallization (Solubility diff.)
Start. Mat. Indazole (Neutral)~1.2 (protonated)OrganicOrganicRemains in Organic during Base wash

Frequently Asked Questions (FAQs)

Q1: How do I definitively distinguish the N1 isomer from the N2 isomer using NMR? A: The most reliable method is 2D HMBC (Heteronuclear Multiple Bond Correlation) .

  • N1-Isomer: You will see a correlation between the N-methylene protons (

    
    ) and C7a  (the bridgehead carbon on the benzene side).
    
  • N2-Isomer: The

    
     protons will correlate with C3  and C7a  (often weaker), but the chemical shift environment is distinct.
    
  • Quick Check: In 1H NMR (DMSO-d6), the N1-methylene triplet is typically shielded (approx. 4.6 ppm) compared to the N2-methylene (approx. 4.8–5.0 ppm), though this varies with the exact substituents.

Q2: My product is "oiling out" during the acid-base extraction acidification step. What do I do? A: This is common with propanoic acid derivatives.

  • Do not filter the oil.

  • Extract the acidified aqueous mixture with DCM (Dichloromethane) .

  • Dry over

    
     and concentrate.
    
  • Perform a Trituration on the resulting oil using cold Diethyl Ether or Hexanes. Scratch the flask sides to induce crystallization.

Q3: Can I use charcoal to remove colored impurities? A: Yes. Indazoles can oxidize to form yellow/brown oligomers.

  • Dissolve the crude acid in hot Ethanol.

  • Add Activated Charcoal (5 wt%) .

  • Stir at 60°C for 30 minutes.

  • Filter through a Celite pad while hot.

  • Proceed to recrystallization.[6][7]

References

  • Regioselective N-Alkylation of Indazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][2][5][8]

    • Source: Beilstein Journal of Organic Chemistry (2021).
    • URL:[Link]

  • Thermodynamic vs.

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source: Reaction Chemistry & Engineering (Royal Society of Chemistry).
    • URL:[Link]

  • Title: Method for separating and purifying substituted indazole isomers (Patent CN101948433A).

Sources

Optimization

Optimizing solvent selection for recrystallizing indazole propanoic acids

Introduction Recrystallizing indazole propanoic acids presents a unique challenge in process chemistry. You are balancing the solubility of a nitrogen-rich heterocyclic core (the indazole) against a polar, hydrogen-bondi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Recrystallizing indazole propanoic acids presents a unique challenge in process chemistry. You are balancing the solubility of a nitrogen-rich heterocyclic core (the indazole) against a polar, hydrogen-bonding tail (the propanoic acid).

  • The Indazole Core: Aromatic, moderately polar, prone to

    
    -
    
    
    
    stacking.
  • The Propanoic Acid Tail: Highly polar, capable of dimerization via hydrogen bonding, and susceptible to pH-dependent solubility.

This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystal growth, particularly when impurities disrupt the lattice formation of the flexible propanoic chain. This guide moves beyond standard textbook advice to address the specific physicochemical behavior of this molecular class.

Module 1: Solvent Selection Strategy

Do not rely on random screening. Use the Dielectric/Proticity Matrix below. Indazole propanoic acids typically require a "Goldilocks" solvent—polar enough to dissolve the acid moiety but lipophilic enough to accommodate the aromatic core.

Solvent Compatibility Table
Solvent ClassSpecific SolventPolarity (Dielectric

)
SuitabilityTechnical Notes
Alcohols Methanol / Ethanol High (33 / 24)Excellent Primary Choice. Good solubility at boil; poor at low temp. Often requires water as an anti-solvent.
Esters Ethyl Acetate (EtOAc) Moderate (6.0)Good Best for "polishing" steps. If solubility is too low, add 5-10% Methanol.
Nitriles Acetonitrile (MeCN) High (37)Moderate Good for purity, but high risk of solvate formation (trapping solvent in crystal lattice).
Ethers THF / MTBE Low-ModPoor THF often too soluble (yield loss). MTBE is a good anti-solvent but poor primary solvent.
Chlorinated DCM / Chloroform LowAvoid Too volatile; rapid evaporation leads to amorphous solids/oils.
Water Water Very High (80)Anti-Solvent Use only as a co-solvent with alcohols or for pH-swing precipitation.
The "Golden Ratio" Systems

For this specific compound class, two binary systems historically yield the best results:

  • Ethanol : Water (80:20) – Standard thermal recrystallization.

  • Ethyl Acetate : Heptane – For lipophilic derivatives.

Module 2: Experimental Protocols

Protocol A: Thermal Recrystallization (The Standard)

Best for: High purity requirements, removing structural isomers.

  • Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (

    
    C).
    
  • Titration: If not fully dissolved, add Ethanol in 1 mL increments until clear.

    • Critical Check: If >20 mL/g is required, switch to Methanol .

  • Anti-Solvent Addition: While maintaining reflux, add hot Water dropwise until persistent turbidity (cloudiness) appears.

  • Clarification: Add just enough hot Ethanol to make the solution clear again (restore single phase).

  • Controlled Cooling:

    • Cool to ambient (

      
      C) over 2 hours.
      
    • Cool to

      
      C (ice bath) for 1 hour.
      
  • Filtration: Filter cold. Wash cake with cold Ethanol:Water (50:50).

Protocol B: pH-Swing Precipitation (The Chemical Switch)

Best for: Large scale, removing non-acidic impurities.

  • Dissolve: Dissolve crude indazole propanoic acid in 1M NaOH (1.1 equivalents). The acid forms a sodium salt, becoming highly water-soluble.

  • Filter: Filter off any insoluble impurities (non-acidic byproducts).

  • Precipitate: Slowly add 1M HCl while stirring until pH reaches ~3-4.

    • Note: The free acid will precipitate.

  • Digest: Heat the slurry to

    
    C for 30 mins (Ostwald Ripening) to increase particle size and purity.
    

Module 3: Troubleshooting "Oiling Out"

The Issue: You cool the solution, and instead of white crystals, a yellow/brown oil droplet layer forms at the bottom. The Cause: The Liquid-Liquid Phase Separation (LLPS) boundary has been crossed before the Solubility Curve . This happens because the melting point of the solvated solid is lower than the temperature of the solution.[1]

Decision Logic: Recovering from Oil

OilingOut Start PROBLEM: Material Oiled Out CheckTemp Is the solution still hot? Start->CheckTemp Reheat Reheat to Reflux (Dissolve Oil) CheckTemp->Reheat Yes CheckTemp->Reheat No (Reheat first) SolventChange Is Oil persistent at Reflux? Reheat->SolventChange Seed Add Seed Crystal at T = (Cloud Point + 5°C) SlowCool Cool at 5°C/hour Seed->SlowCool SolventChange->Seed No (Solution is clear) AddPolar Add more Polar Solvent (e.g., Methanol) SolventChange->AddPolar Yes (Solubility too low) AddPolar->Seed Success Crystalline Solid SlowCool->Success

Caption: Workflow for resolving Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Specific Fixes for Indazole Propanoic Acids:
  • The "Seeding" Trick: Do not cool to

    
    C immediately. Cool to 
    
    
    
    C. Add a tiny crystal of pure product. This provides a template for the propanoic acid tail to align, bypassing the amorphous oil phase.
  • Trituration: If you isolate an oil, decant the solvent.[2] Add Diethyl Ether or Hexanes to the oil and scratch the flask wall with a glass rod. The non-polar solvent extracts impurities, and the mechanical stress induces nucleation.

Module 4: Polymorphism & Stability

Indazole propanoic acids are prone to polymorphism (different crystal packing arrangements).

  • Metastable Forms: Often formed by rapid precipitation (Protocol B). These dissolve faster but are hygroscopic.

  • Stable Forms: Formed by slow cooling in alcohols (Protocol A). Preferred for storage.

Validation Step: Always dry your final crystals in a vacuum oven at


C for 12 hours. The propanoic acid moiety can trap water (hydrates) or alcohols (solvates). Verify solvent removal via 1H-NMR  or TGA (Thermogravimetric Analysis) .

Frequently Asked Questions (FAQ)

Q: My product is pink/red. How do I remove the color? A: Indazoles oxidize easily to form colored quinoid-type impurities.

  • Solution: During the reflux step (Protocol A), add Activated Carbon (5 wt%). Stir for 10 minutes, then filter hot through a Celite pad before cooling.

Q: Can I use Acetone? A: Use with caution. Acetone is a good solvent, but indazole propanoic acids are often too soluble in it, leading to low yields. If you must use acetone, use it in a 1:4 ratio with Water or Hexane.

Q: The crystals are microscopic/hard to filter. A: You cooled too fast (High Nucleation Rate). Re-dissolve and cool much slower (e.g., wrap the flask in a towel or submerge in a warm water bath that cools naturally overnight).

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text on solvent selection logic).

  • Pfizer Global R&D. (2008). Green Chemistry Solvent Selection Guide. (For toxicity and polarity data).

  • Beckmann, W. (2013).[2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Mechanisms of oiling out and seeding).

  • FDA Q3C (R8) Guidelines. Impurities: Guideline for Residual Solvents. (Safety limits for MeOH/EtOH/MeCN in drugs).

Sources

Troubleshooting

Resolving solubility issues of 3-(5-bromo-1H-indazol-1-yl)propanoic acid in assays

Executive Summary: Understanding the "Personality" of Your Molecule Before troubleshooting, it is critical to understand the physicochemical forces driving the solubility issues of 3-(5-bromo-1H-indazol-1-yl)propanoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Understanding the "Personality" of Your Molecule

Before troubleshooting, it is critical to understand the physicochemical forces driving the solubility issues of 3-(5-bromo-1H-indazol-1-yl)propanoic acid . This molecule presents a classic "Lipophilic Weak Acid" profile, which creates a specific set of challenges in aqueous assays.

  • The Core Conflict: The molecule contains a hydrophobic core (5-bromo-indazole) and a hydrophilic tail (propanoic acid).

  • The pKa Switch: The propanoic acid moiety has a pKa of approximately 4.5–4.8 .

    • At pH < 5.0: The molecule is protonated (neutral), maximizing lipophilicity and causing rapid precipitation.

    • At pH > 6.5: The carboxylate group ionizes (negative charge), significantly increasing solubility.

  • The Aggregator Risk: The flat, aromatic indazole ring system is prone to

    
    -
    
    
    
    stacking (aggregation), which can lead to false positives in enzymatic assays (promiscuous inhibition).

Diagnostic Matrix: Identify Your Failure Mode

Use this decision matrix to identify the root cause of your solubility failure.

DiagnosticMatrix Start Observation CloudyStock Cloudy DMSO Stock Start->CloudyStock PrecipDilution Precipitate upon Dilution Start->PrecipDilution VariableData High Variation / Low Potency Start->VariableData WetDMSO Root Cause: Hygroscopic DMSO (Water Crash) CloudyStock->WetDMSO Check Water Content pHShock Root Cause: Acidic Buffer Shock (pH < pKa) PrecipDilution->pHShock Check Buffer pH PlasticBinding Root Cause: Plastic Binding (LogP driven) VariableData->PlasticBinding Check Plate Type

Figure 1: Diagnostic workflow for identifying solubility failure modes based on visual and experimental observations.

Critical Protocols & Workflows

Protocol A: The "Step-Down" Dilution Method

Issue: Direct dilution from 10 mM DMSO stock to aqueous buffer (e.g., 1:1000) causes local supersaturation and immediate precipitation ("crashing out"). Solution: Use an intermediate dilution step to smooth the transition.

StepSourceSolvent SystemTarget Conc.[1][2][3][4]Action
1 Master Stock100% Anhydrous DMSO10 mMStore at -20°C. Desiccate.
2 Intermediate50% DMSO / 50% Buffer*500 µMDilute 1:20. Vortex immediately.
3 Working Sol.Assay Buffer (pH 7.4)10 µMDilute 1:50 into final well.

*Note: Ensure the Intermediate Buffer pH is >7.0 to facilitate ionization.

Protocol B: Correcting "DMSO Hydration"

Issue: DMSO is hygroscopic. If your stock absorbs atmospheric water, the lipophilic indazole will precipitate inside the DMSO tube. Fix:

  • Warm the stock to 37°C for 10 minutes.

  • Sonicate in a water bath for 5 minutes (ultrasonic energy breaks crystal lattices).

  • Prevention: Store stocks in small aliquots to minimize freeze-thaw cycles and exposure to air [1].

Advanced Formulation: When Buffer Alone Fails

If the standard "Step-Down" protocol fails, your assay likely requires a solubility enhancer to prevent aggregation.

FormulationLogic Input Assay Buffer Optimization CheckPH Is pH > 7.0? Input->CheckPH AddDetergent Add Non-Ionic Detergent (0.01% Triton X-100) CheckPH->AddDetergent Yes AddCarrier Add Carrier (0.5% HP-β-Cyclodextrin) CheckPH->AddCarrier No (Must be acidic) AddDetergent->AddCarrier Still Aggregating?

Figure 2: Decision tree for selecting buffer additives based on pH constraints and aggregation risk.

Recommended Additives:

  • Triton X-100 or Tween-20 (0.01%): Prevents the formation of colloidal aggregates, a common issue with planar aromatic compounds like indazoles [2].

  • HP-β-Cyclodextrin (0.1 - 0.5%): Encapsulates the hydrophobic bromine-indazole core while leaving the propanoic acid tail exposed, maintaining solubility without interfering with most receptor binding sites [3].

Frequently Asked Questions (Technical Support)

Q1: I see a fine white precipitate immediately after adding my compound to the cell media. Why? A: This is likely "pH Shock." Cell media often relies on CO2/Bicarbonate buffering. If you add a high concentration of your acidic compound, or if the local pH drops momentarily, the compound protonates and crashes.

  • Fix: Pre-dilute the compound in a buffer (e.g., PBS pH 7.4) before adding it to the media, rather than adding DMSO stock directly to the media.

Q2: My IC50 shifts 10-fold when I change from glass to polystyrene plates. Is the compound degrading? A: Unlikely. This is a classic sign of non-specific binding . The lipophilic 5-bromo-indazole core binds to the hydrophobic plastic of standard plates, reducing the free concentration of the drug.

  • Fix: Switch to "Low-Binding" (NBS) plates or add 0.01% BSA (Bovine Serum Albumin) to your buffer to block the plastic surface [4].

Q3: Can I use ethanol instead of DMSO? A: Generally, no. While indazoles are soluble in ethanol, ethanol is more volatile (causing concentration changes during incubation) and often less tolerated by enzymes/cells than DMSO (<0.5%). Stick to DMSO, but ensure it is anhydrous .

Q4: The compound is soluble at 100 µM, but my assay readout is erratic (high noise). A: You are likely operating near the Critical Aggregation Concentration (CAC) . At this limit, the compound forms microscopic colloids that scatter light (interfering with optical readouts) or non-specifically sequester enzymes.

  • Fix: Centrifuge your working solution at 13,000 x g for 10 minutes before the assay. If the concentration drops (measured by HPLC/UV), you have aggregation. Lower your testing concentration or add detergent (Protocol B).

References

  • BenchChem. (2025).[4][5] Impact of hygroscopic DMSO on solubility.[4][6] Retrieved from

  • Assay Guidance Manual. (2012). Compound Precipitation in Biochemical Assays.[3][7][8][9][10] National Center for Biotechnology Information (NCBI). Retrieved from

  • Li, D., & Kerns, E. H. (2006).[11] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[11] Retrieved from

  • Di, L., et al. (2011). Assessing Solubility for Pharmaceutical Research. American Pharmaceutical Review. Retrieved from

Sources

Optimization

Overcoming catalyst poisoning in cross-coupling of 5-bromoindazole derivatives

Topic: Overcoming catalyst poisoning in cross-coupling of 5-bromoindazole derivatives Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming catalyst poisoning in cross-coupling of 5-bromoindazole derivatives Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Application Support Hub. Topic: Overcoming Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling of 5-Bromoindazoles.

This guide addresses the specific challenges of functionalizing the 5-position of the indazole core. Unlike indoles, indazoles possess a basic pyridine-like nitrogen (N2) and an acidic pyrrole-like nitrogen (N1-H), creating a "perfect storm" for palladium sequestration and catalyst poisoning.

Module 1: The Core Challenge (Root Cause Analysis)

Q1: Why do my reactions with 5-bromoindazole stall despite using standard Suzuki/Buchwald conditions?

A: The failure is likely driven by competitive coordination (catalyst poisoning), not oxidative addition issues. In 5-bromoindazole, the C-Br bond is electronically activated and ready for oxidative addition. However, the substrate deactivates the catalyst via two distinct mechanisms depending on your reaction pH and protecting group strategy:

  • The "N-H" Sink (Base-Mediated): Under basic conditions (common in Suzuki/Buchwald), the N1 proton is removed (

    
    ). The resulting indazolyl anion is a potent ligand that bridges two palladium centers, forming an inactive dimer 
    
    
    
    .
  • The "N2" Trap (Neutral/Acidic): Even if N1 is protected, the N2 nitrogen retains significant Lewis basicity. If your ligand is not sterically bulky enough, the N2 nitrogen displaces the phosphine ligand, forming a stable, unreactive

    
     complex that cannot undergo transmetalation or amine binding.
    
Visualization: The Mechanism of Poisoning

PoisoningMechanism Substrate 5-Bromoindazole (Substrate) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd-Br) Pd0->OxAdd Fast N2_Coord N2-Coordination (Dead End) Pd trapped by N2 lone pair OxAdd->N2_Coord Sterically unhindered ligands (e.g., PPh3) N1_Bridge N1-Anion Bridging (Dead End) Formation of Pd-dimers OxAdd->N1_Bridge Strong Base + Unprotected N-H Product Cross-Coupled Product OxAdd->Product Bulky Ligand / Protected N1

Figure 1: Divergent pathways of productive coupling vs. catalyst poisoning in 5-bromoindazole.

Module 2: Diagnostic & Troubleshooting

Q2: How do I confirm if catalyst poisoning is the cause of my low yield?

A: Perform the "Spike Test" and observe the Kinetic Profile .

SymptomDiagnosisCorrective Action
Reaction turns black immediately "Pd-Black" precipitation. The ligand is detaching, likely displaced by the substrate's N2 nitrogen.Switch to bidentate ligands (e.g., dppf) or N-heterocyclic carbenes (NHC) that bind tighter than the substrate.
Reaction stays pale/yellow but <10% conversion Formation of stable off-cycle resting states (Pd-Indazole complexes).Increase temperature to

to promote ligand dissociation or switch to bulky ligands (XPhos, tBuBrettPhos).
Stalls after 50% conversion Product inhibition. The product (now containing a new amine or aryl group) is poisoning the catalyst.Use a scavenger or switch to a protocol with higher catalyst loading (2-5 mol%).
Q3: Should I protect the N1-nitrogen?

A: Yes, this is the highest-probability fix. While direct coupling of unprotected indazoles is possible with specialized ligands (see Module 3), protecting N1 eliminates the formation of the interfering anion and sterically shields the N2 nitrogen.

  • Recommended Group: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .

    • Why? They are easily installed/removed and provide steric bulk that discourages N2 coordination.

    • Avoid: Boc (tert-butoxycarbonyl) can be thermally unstable at the temperatures required for difficult couplings (

      
      ) and may migrate or cleave.
      

Module 3: Ligand & Catalyst Selection

Q4: I cannot protect the nitrogen due to downstream synthesis constraints. Which catalyst system works for UNPROTECTED 5-bromoindazole?

A: You must use Sterically Demanding, Electron-Rich Phosphines or Pre-formed Pd(II) Precatalysts .

Option A: The "Buchwald" Solution (Amination)

For C-N coupling (Buchwald-Hartwig), standard ligands like BINAP or PPh3 will fail. You need ligands that create a "protective shell" around the Pd center.

  • Ligand: tBuBrettPhos or AdBrettPhos .

  • Precatalyst: Use G3-Palladacycles (e.g., tBuBrettPhos Pd G3). These activate quickly and prevent the initial sequestration of Pd.

  • Base: LiHMDS (Lithium hexamethyldisilazide).

    • Insight: LiHMDS is strong enough to deprotonate the N-H, but the resulting Lithium-Indazolate is less prone to bridging Pd than Sodium or Potassium salts due to the tight Li-N bond.

Option B: The "Suzuki" Solution (Arylation)

For C-C coupling, bidentate ligands are superior for stability.

  • Gold Standard: Pd(dppf)Cl2 .[1]

    • Mechanism:[2][3][4][5] The large bite angle and strong chelation of dppf prevent the N2 nitrogen from displacing the ligand.

  • Alternative: Pd-PEPPSI-IPr .

    • Mechanism:[2][3][4][5] The NHC ligand is extremely tightly bound and electron-rich, facilitating oxidative addition while resisting displacement by the indazole nitrogen.

Module 4: Validated Protocols

Protocol 1: Suzuki Coupling of N-Protected 5-Bromoindazole (High Reliability)

Use this for scaling up or when reliability is paramount.

Reagents:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-5-bromoindazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: Add substrate, boronic acid, and Pd catalyst to a reaction vial.

  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Add Dioxane and aqueous

    
     via syringe.
    
  • Heat: Stir vigorously at

    
      for 2-4 hours.
    
    • Note: Do not exceed

      
       to avoid THP deprotection.
      
  • Workup: Dilute with EtOAc, wash with water/brine.[5] The Pd residue is minimal due to dppf stability.

Protocol 2: Buchwald-Hartwig Amination of UNPROTECTED 5-Bromoindazole

Use this if protecting group chemistry is not an option.

Reagents:

  • Substrate: 5-Bromoindazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (2-5 mol%)

    • Alternative:

      
       (2 mol%) + tBuBrettPhos (4-6 mol%)
      
  • Base: LiHMDS (1.0 M in THF, 2.2 equiv)

    • Critical: You need >2 equivalents (1 to deprotonate N1-H, 1 to act as the base for the coupling).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step:

  • Pre-complexation (if not using G3): Stir

    
     and Ligand in solvent at 
    
    
    
    for 5 mins to form the active catalyst
    
    
    .
  • Addition: Add 5-bromoindazole and the amine.

  • Base Addition: Add LiHMDS dropwise at room temperature. The solution may turn orange/red (formation of indazolyl anion).

  • Reaction: Heat to

    
     .
    
    • Tip: Unprotected couplings often work better at lower temperatures than protected ones to prevent catalyst decomposition.

  • Quench: Quench with aqueous

    
     to reprotonate the N1 position.
    

Module 5: Decision Logic for Experimental Design

Use this workflow to select your initial conditions.

DecisionTree Start Start: 5-Bromoindazole Coupling Q1 Can you protect N1? Start->Q1 YesProtect Protect with THP or SEM Q1->YesProtect Yes NoProtect Must use Unprotected N-H Q1->NoProtect No Suzuki Reaction Type: Suzuki? YesProtect->Suzuki Pd_dppf Use Pd(dppf)Cl2 + K2CO3 (Standard Protocol) Suzuki->Pd_dppf C-C Bond Buchwald Reaction Type: Buchwald? Suzuki->Buchwald No BrettPhos Use BrettPhos or RuPhos + NaOtBu Buchwald->BrettPhos C-N Bond Unprot_Strat Strategy: Overwhelm Coordination NoProtect->Unprot_Strat LiHMDS_Route Base: LiHMDS (2.2 equiv) Ligand: tBuBrettPhos (Prevents Anion Bridging) Unprot_Strat->LiHMDS_Route

Figure 2: Strategic decision tree for selecting catalyst/base combinations.

References

  • BenchChem. Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles and Indazoles. (2025).[3][5][6][7][8]

  • Su, M., Hoshiya, N., & Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[9] Organic Letters (2014).

  • Meanwell, M., et al.Palladium-Catalyzed Cross-Coupling of 5-Bromoindazole Derivatives: A Comparative Study. Journal of Organic Chemistry (2018).
  • Boudet, N., & Knochel, P. C-H Activation and Functionalization of Indazoles. Organic Letters (2006).[9]

  • Bioorganic & Medicinal Chemistry Letters. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid using Pd(dppf)Cl2.[1] (2012).

Sources

Troubleshooting

Stability of 3-(5-bromo-1H-indazol-1-yl)propanoic acid under acidic conditions

This is the Technical Support Center for 3-(5-bromo-1H-indazol-1-yl)propanoic acid . This guide is designed for researchers encountering stability, solubility, or analysis issues.

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 3-(5-bromo-1H-indazol-1-yl)propanoic acid .

This guide is designed for researchers encountering stability, solubility, or analysis issues. It moves beyond basic data sheets to address the mechanistic reasons for experimental failure, focusing on the interplay between the indazole core's weak basicity and the propanoic acid tail.

Quick Reference: Chemical Profile

PropertyValue / CharacteristicTechnical Note
Structure Indazole (N1-subst) + Propanoic AcidAmphoteric nature (Acidic tail, Weakly basic core).

(Base)
~1.5 (Indazole N2)Protonates only in strong acid (pH < 1.5).

(Acid)
~4.5 (Carboxylic Acid)Ionizes to carboxylate at pH > 4.5.
Stability High in acidic mediaResistant to hydrolysis and decarboxylation.
Solubility Risk High at pH 2.0 – 4.0The "Neutral Zone" where precipitation occurs.

Module 1: The "Neutral Zone" Trap (Solubility Troubleshooting)

User Issue: "My compound dissolves in DMSO but precipitates when I add 0.1% TFA or Formic Acid during LC-MS sample prep."

Root Cause Analysis: This is not chemical instability; it is a pH-dependent solubility failure . The molecule is amphoteric. Its solubility relies on being charged.

  • pH < 1.5 (Strong Acid): The indazole N2 is protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    
    ). Net Charge: +1 (Soluble).
  • pH 2.0 – 4.0 (Weak Acid): The indazole loses its proton (becomes neutral

    
    ), and the carboxylic acid remains protonated (
    
    
    
    ). Net Charge: 0 (Insoluble).
  • pH > 5.0 (Base): The carboxylic acid deprotonates (

    
    ). Net Charge: -1 (Soluble). 
    

Standard LC-MS mobile phases (0.1% Formic Acid) often sit exactly at pH 2.7 , trapping the molecule in its neutral, insoluble state.

Protocol: Correcting Solubility for Analysis
  • Do NOT dilute pure DMSO stock directly into weak aqueous acid (0.1% Formic Acid).

  • Option A (Acidic Route): Use 0.5% - 1.0% TFA or 10 mM HCl to drop the pH below 1.5, forcing the cationic state.

  • Option B (Basic Route - Recommended): Dilute into 10 mM Ammonium Bicarbonate (pH 8) or 0.1% Ammonium Hydroxide . This forces the anionic state (

    
    ), which is generally more soluble and stable.
    

Module 2: Chemical Stability in Acid

User Issue: "I exposed the compound to 4M HCl/Dioxane for deprotection. Did I degrade the propanoic acid tail?"

Technical Assessment: No. 3-(5-bromo-1H-indazol-1-yl)propanoic acid is chemically robust under standard acidic deprotection conditions (e.g., TFA, HCl/Dioxane, HBr/Acetic Acid).

  • Hydrolysis: The N1-alkyl bond (connecting the propanoic chain to the indazole) is a C-N

    
    -bond, not an amide or ester. It is resistant to acid hydrolysis.
    
  • Decarboxylation: Propanoic acid derivatives lack the

    
    -keto activation required for facile decarboxylation.
    
  • Bromine Stability: The 5-bromo substituent is stable in non-reducing acids. Avoid using hydriodic acid (HI) or metals (Zn/HCl) which could cause hydrodehalogenation.

Visualizing Stability & Species:

Stability Cat Cationic State (pH < 1.5) Soluble Neut Neutral State (pH 2.0 - 4.0) INSOLUBLE / PRECIPITATE Cat->Neut Add Base (Raise pH) Degradation Degradation? (Only in extreme conditions: HI, strong reduction) Cat->Degradation Stable in HCl/TFA Neut->Cat Add Strong Acid (HCl, TFA) Anion Anionic State (pH > 5.0) Soluble Neut->Anion Add Base (pH > 5) Anion->Neut Add Acid

Caption: The solubility "U-curve". The compound is stable in acid but insoluble in the pH 2-4 window.

Module 3: HPLC/LC-MS Method Development

User Issue: "I see split peaks or broad tailing in my chromatogram."

Troubleshooting Guide: Indazole-based acids are notorious for peak shape issues due to "secondary interactions" with C18 columns when the pH is near the


.
ObservationCauseSolution
Fronting / Split Peak Sample solvent mismatch. Injecting DMSO/Basic solution into Acidic Mobile Phase.Dilute sample in mobile phase starting conditions (if soluble) or reduce injection volume.
Tailing Interaction of the Indazole Nitrogen (N2) with residual silanols on the column.Add a competitive base: Use 10-20 mM Ammonium Acetate instead of just Formic Acid.
Retention Shift pH drifting near

(4.5). Small changes in pH cause large shifts in ionization % (

vs

).
Buffer Control: Do not rely on simple acid addition. Use a buffered mobile phase (e.g., Phosphate pH 2.5 or Ammonium Bicarbonate pH 7.5).

Module 4: Synthesis & Purity Verification

User Issue: "How do I distinguish the N1-isomer from the N2-isomer?"

During synthesis (alkylation of 5-bromoindazole), a mixture of N1- and N2-alkylated products can form.[1] The N1-isomer (3-(5-bromo-1H-indazol-1-yl)propanoic acid) is the thermodynamic product, but the N2-isomer is a common impurity.

Differentiation Protocol:

  • NOESY NMR:

    • N1-Isomer: NOE correlation observed between the

      
       of the propanoic chain and the H7 proton  of the indazole ring.
      
    • N2-Isomer: NOE correlation observed between the

      
       and the H3 proton  (singlet).
      
  • UV Spectra: N1 and N2 isomers often have distinct UV

    
     shifts (N2 isomers are often more "quinoid-like" and may absorb at longer wavelengths).
    

IsomerCheck Start Unknown Isomer (N1 vs N2) NMR 1H-NMR (NOESY) Start->NMR CheckH7 Check NOE to H7 (Doublet near 7.5-7.7 ppm) NMR->CheckH7 CheckH3 Check NOE to H3 (Singlet near 8.0-8.2 ppm) NMR->CheckH3 ResultN1 Correlation to H7 = N1-Isomer (Target) CheckH7->ResultN1 Positive ResultN2 Correlation to H3 = N2-Isomer (Impurity) CheckH3->ResultN2 Positive

Caption: NMR logic flow for distinguishing the target N1-isomer from the N2-isomer byproduct.

References

  • Indazole Acidity/Basicity: Claramunt, R. M., et al. "The tautomerism of indazole: A theoretical and experimental study." Heterocycles, 1985. (Establishes Indazole values).
  • Synthesis & Regioselectivity

    • Lohou, E., et al. "Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling reaction."[2] Synthesis, 2011. Link

    • Cheung, M., et al. "Regioselective alkylation of a versatile indazole." Tetrahedron Letters, 2005.
  • Compound Data: PubChem CID 247128-24-1 (3-(1H-indazol-1-yl)propanoic acid analogs).

  • General Stability: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. (Confirmation of alkyl-amine and carboxylic acid stability in acid).

Sources

Optimization

Technical Support Center: Purification Strategies for 5-Bromoindazole-Containing Reaction Mixtures

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted 5-bromoindazole from your reaction mixtures. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure the integrity of your downstream applications.

Frequently Asked Questions (FAQs) - Troubleshooting Common Scenarios

Here, we address some of the most common challenges encountered when dealing with residual 5-bromoindazole.

Q1: My TLC plate shows a spot with the same Rf as my 5-bromoindazole starting material. How can I be sure it's unreacted starting material?

A: While co-elution on TLC is a strong indicator, it's not definitive proof. To confirm, you can run co-spot TLC analysis. On the same TLC plate, spot your reaction mixture, a pure standard of 5-bromoindazole, and a co-spot (a spot of your reaction mixture directly on top of a spot of the 5-bromoindazole standard). If the spot is indeed 5-bromoindazole, the co-spot will appear as a single, homogenous spot. If it is a different compound with a similar Rf, you may see a slight elongation or separation in the co-spot. For absolute confirmation, techniques like LC-MS or NMR of the isolated impurity are recommended.

Q2: I tried a simple aqueous work-up, but a significant amount of 5-bromoindazole remains in my organic layer. Why didn't this work?

A: 5-bromoindazole is generally insoluble in water but soluble in many common organic solvents.[1][2] A simple water wash is unlikely to effectively remove it from the organic phase. The basic nature of the indazole ring system needs to be exploited for efficient removal into an aqueous phase. This is typically achieved through an acid-base extraction.[3][4][5][6][7][8][9]

Q3: I performed an acidic wash, but my product is also extracting into the aqueous layer. What's happening?

A: This suggests that your desired product may also possess basic functional groups that are being protonated by the acidic wash. In this scenario, a careful selection of the pH of the aqueous solution is crucial. Alternatively, other purification methods that do not rely on acid-base chemistry, such as column chromatography or recrystallization, should be considered.

Q4: After purification by column chromatography, I still see traces of 5-bromoindazole in my final product. How can I improve the separation?

A: Achieving perfect separation, especially with structurally similar compounds, can be challenging.[10][11] Here are a few strategies to enhance chromatographic resolution:

  • Optimize the Solvent System: A systematic screen of solvent systems with varying polarities is recommended. Sometimes, adding a small percentage of a third solvent (e.g., methanol or dichloromethane) can significantly improve separation.

  • Use a Different Stationary Phase: If standard silica gel is not providing adequate separation, consider using alternative stationary phases like alumina or C18 reverse-phase silica. Pentafluorophenyl (PFP) columns have also shown excellent performance in separating halogenated compounds.[10][11][12]

  • Adjust the Column Loading: Overloading the column is a common reason for poor separation. Reduce the amount of crude material loaded onto the column.

  • Employ Gradient Elution: A gradual increase in the polarity of the mobile phase during the column run can improve the separation of closely eluting compounds.

Q5: Can I use recrystallization to remove 5-bromoindazole?

A: Recrystallization can be a highly effective method for purification, provided there is a suitable solvent in which your product has significantly different solubility from 5-bromoindazole at high and low temperatures.[5][13][14] This method is particularly advantageous for large-scale purifications. You may need to screen several solvents or solvent mixtures to find the optimal conditions. Ethanol has been successfully used for the recrystallization of 5-bromoindazole derivatives.[13]

In-Depth Troubleshooting and Purification Protocols

This section provides a more detailed exploration of the primary methods for removing unreacted 5-bromoindazole, complete with step-by-step protocols and the underlying scientific rationale.

Method 1: Acid-Base Extraction

Principle: This technique leverages the basicity of the nitrogen atoms in the indazole ring. By washing the organic reaction mixture with an aqueous acidic solution, the 5-bromoindazole is protonated, forming a water-soluble salt. This salt then partitions into the aqueous layer, effectively separating it from neutral or acidic products that remain in the organic phase.[3][4][5][6][7][8][9]

Diagram: Decision Workflow for Purification Method Selection

G cluster_0 Initial Assessment cluster_1 Purification Pathways cluster_2 Outcome start Crude Reaction Mixture (Contains 5-bromoindazole) product_properties Is the desired product acid-labile or basic? start->product_properties acid_base Acid-Base Extraction product_properties->acid_base No chromatography Column Chromatography product_properties->chromatography Yes recrystallization Recrystallization product_properties->recrystallization Consider as alternative pure_product Pure Product acid_base->pure_product chromatography->pure_product recrystallization->pure_product

Sources

Troubleshooting

Scale-up challenges for 3-(5-bromo-1H-indazol-1-yl)propanoic acid production

Technical Support Center: Scale-Up of 3-(5-bromo-1H-indazol-1-yl)propanoic Acid Subject: Troubleshooting & Process Optimization Guide Ticket ID: IND-5BR-SC01 Assigned Specialist: Senior Application Scientist, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 3-(5-bromo-1H-indazol-1-yl)propanoic Acid

Subject: Troubleshooting & Process Optimization Guide Ticket ID: IND-5BR-SC01 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Process Overview

Welcome to the technical support hub for the production of 3-(5-bromo-1H-indazol-1-yl)propanoic acid . This guide addresses the critical scale-up challenges associated with this specific scaffold.

The industrial synthesis typically follows a two-step sequence:

  • Michael Addition: Reaction of 5-bromoindazole with an acrylate ester (e.g., methyl or ethyl acrylate) to form the intermediate ester.

  • Hydrolysis: Saponification of the ester to yield the final free acid.

While chemically straightforward, the regioselectivity (N1 vs. N2 isomerism) and purification without chromatography are the primary bottlenecks during scale-up.

Module 1: Regioselectivity & Reaction Control

Q: My HPLC shows a persistent 20-30% impurity of the N2-isomer during the Michael addition. How do I shift this to the desired N1-isomer?

A: This is the most common challenge with indazoles. The N2-isomer is the kinetic product , while the N1-isomer (your target) is the thermodynamic product .

  • The Mechanism: The 5-bromo substituent is electron-withdrawing, increasing the acidity of the N-H proton but also affecting nucleophilicity. Under mild conditions (low temp, short time), the reaction favors the sterically more accessible (and kinetically faster) N2 position.

  • The Fix (Thermodynamic Equilibration): The Michael addition of indazoles to acrylates is reversible. You must drive the reaction to the thermodynamic minimum (N1).

    • Increase Temperature: If running at room temperature, increase to reflux (e.g., in acetonitrile or toluene).

    • Extend Reaction Time: Do not quench immediately upon consumption of the starting material. The N2-isomer needs time to undergo a retro-Michael reaction (reverting to starting material) and re-add to the N1 position.

    • Catalyst Switch: If using weak bases (e.g., TEA), switch to a catalytic amount of a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B . These facilitate the equilibration process more effectively than inorganic carbonates in this specific transformation.

Visualizing the Pathway:

Indazole_Selectivity SM 5-Bromoindazole + Acrylate N2 N2-Isomer (Kinetic Product) Unstable SM->N2 Fast (Kinetic) N1 N1-Isomer (Thermodynamic Product) Target SM->N1 Slow (Thermodynamic) N2->SM Retro-Michael (Heat required) Final Final Acid (After Hydrolysis) N1->Final Hydrolysis

Figure 1: Kinetic vs. Thermodynamic control in indazole Michael addition. Note the reversibility of the N2 pathway.

Module 2: Purification & Isolation (Non-Chromatographic)

Q: We cannot use column chromatography at the kilogram scale. The intermediate ester is an oil/gum. How do we purify it?

A: Avoid isolating the intermediate ester as a solid. The 5-bromo substituent adds lipophilicity, often resulting in low-melting solids or oils that trap impurities.

Recommended Workflow (Telescoping):

  • Do not isolate the ester. Upon completion of the Michael addition, perform a solvent swap (if necessary) and proceed directly to hydrolysis.

  • Purify at the Acid Stage: The free acid has significantly different solubility properties than the ester and the N2-isomer.

  • The "pH Swing" Protocol:

    • After hydrolysis (using NaOH/LiOH), the product is in the aqueous phase as the carboxylate salt.

    • Wash: Extract the basic aqueous layer with an organic solvent (e.g., MTBE or Toluene). Crucial Step: The N2-isomer (often less acidic or chemically distinct) and unreacted neutral impurities will partition into the organic layer, while your target N1-carboxylate remains in water.

    • Precipitate: Acidify the aqueous layer slowly to pH 3-4. The target acid should precipitate as a solid.

Q: The final acid contains residual starting material (5-bromoindazole). Recrystallization isn't working.

A: 5-bromoindazole is difficult to remove because it co-crystallizes. Solution: Use the Dicyclohexylamine (DCHA) Salt Method .

  • Dissolve the crude acid in acetone or ethyl acetate.

  • Add 1.05 equivalents of Dicyclohexylamine.

  • The DCHA salt of the N1-acid is highly crystalline and usually precipitates immediately, leaving the 5-bromoindazole and other impurities in the mother liquor.

  • Filter the salt, then break it with dilute HCl to recover the pure acid.

Module 3: Quantitative Data & Reagent Guide

Table 1: Reaction Parameter Optimization Matrix

ParameterStandard ConditionScale-Up RecommendationReason for Change
Solvent DMF or DMSOAcetonitrile or Toluene DMF is hard to remove; Toluene allows azeotropic drying and higher temps for equilibration.
Base K2CO3DBU (0.1 eq) or NaOMe Homogeneous bases promote faster equilibration of N2 to N1.
Temperature 25°C - 60°CReflux (80°C+) Essential to overcome the activation energy for the retro-Michael of the N2 isomer.
Stoichiometry 1.1 eq Acrylate1.5 - 2.0 eq Acrylate Acrylates can polymerize; excess ensures full conversion.
Work-up Extraction/ColumnTelescope to Hydrolysis Eliminates handling of the oily intermediate ester.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use 5-bromo-3-carboxyindazole as a starting material? A: No. That would place a carboxylic acid at the C3 position. Your target has the propanoic acid chain at N1. You must start with 5-bromoindazole (unsubstituted at C3).

Q: The reaction mixture turned into a solid gel. What happened? A: You likely experienced polymerization of the acrylate .

  • Fix: Ensure your acrylate contains a stabilizer (e.g., hydroquinone monomethyl ether - MEHQ).

  • Fix: Do not overheat the acrylate before adding it to the reaction. Add the acrylate slowly to the hot indazole/base mixture.

Q: Is the 5-bromo group stable to hydrolysis conditions? A: Yes. Standard saponification (NaOH/MeOH/Water at 50-60°C) will not affect the aryl bromide. Avoid using transition metals or extremely high temperatures (>100°C) which might risk debromination or hydrolysis to the phenol.

References

  • Regioselective Alkylation of Indazoles

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein Journal of Organic Chemistry, 2024.
    • Relevance: Establishes the thermodynamic preference for N1 alkylation and the role of base/solvent in isomer distribution.
    • URL:[Link]

  • Thermodynamic Control in Michael Additions

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source: Reaction Chemistry & Engineering (RSC), 2024.
    • Relevance: Discusses the reversibility of kinetic products and scalable protocols for N1 selectivity.
    • URL:[Link]

  • General Indazole Chemistry & Isomer Separation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1][2][3][4][5][6]

    • Source: Molecules (via NIH/PubMed), 2021.
    • Relevance: Provides background on steric/electronic effects of the 5-bromo group on regioselectivity.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation of 3-(5-bromo-1H-indazol-1-yl)propanoic acid

Executive Summary Context: Indazole scaffolds are privileged structures in kinase inhibitors (e.g., Axitinib, Pazopanib). The synthesis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid involves the N-alkylation of 5-bromo-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Indazole scaffolds are privileged structures in kinase inhibitors (e.g., Axitinib, Pazopanib). The synthesis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid involves the N-alkylation of 5-bromo-1H-indazole. The Challenge: Indazoles exhibit annular tautomerism (1H vs. 2H). Alkylation reactions frequently yield a mixture of the desired thermodynamic product (N1-isomer ) and the kinetic impurity (N2-isomer ). Objective: This guide provides a definitive NMR protocol to distinguish the N1-target from the N2-alternative, utilizing specific diagnostic signals and 2D NMR validation.

Part 1: Structural Analysis & Predicted Shifts

The target molecule consists of a 5-bromo-indazole core linked to a propanoic acid tail at the N1 position.

The "Product": N1-Isomer (Target)
  • Structure: 3-(5-bromo-1H-indazol-1-yl)propanoic acid.[1]

  • Key Feature: The alkyl chain is attached to the nitrogen adjacent to the benzene ring.

  • Diagnostic NOE: Strong correlation between the N-methylene protons and the C7-H (benzene ring proton).

The "Alternative": N2-Isomer (Impurity)
  • Structure: 3-(5-bromo-2H-indazol-2-yl)propanoic acid.

  • Key Feature: The alkyl chain is attached to the nitrogen adjacent to the C3-H (pyrazole ring).

  • Diagnostic NOE: Strong correlation between the N-methylene protons and the C3-H (pyrazole proton).

Part 2: Comparative NMR Analysis (1H & 13C)

The following table contrasts the expected spectral signatures of the N1 and N2 isomers in DMSO-d6.

FeatureN1-Isomer (Target) N2-Isomer (Alternative) Differentiation Logic
H3 (Pyrazole)

8.00 - 8.10 ppm (s)

8.30 - 8.50 ppm (s)
N2-alkylation typically deshields H3 more significantly due to proximity.
N-CH2 (Linker)

4.60 - 4.70 ppm (t)

4.75 - 4.90 ppm (t)
N2-methylene protons often appear downfield relative to N1.
C7-H (Benzene)

7.60 - 7.70 ppm (d)

7.50 - 7.60 ppm
Proximity to N1-substitution affects H7 chemical environment.
13C: C3 ~133 - 135 ppm~120 - 125 ppmCritical Diagnostic: C3 is significantly shielded in N2 isomers.
13C: C7a ~138 - 140 ppm~148 - 150 ppmBridgehead carbon shifts are highly sensitive to N-substitution.

Note: Chemical shifts (


) are estimates based on DMSO-d6. Concentration and pH (due to the carboxylic acid) can cause slight variations.

Part 3: Experimental Protocol for Validation

Sample Preparation
  • Solvent: DMSO-d6 (Preferred over CDCl3 due to the solubility of the carboxylic acid moiety and prevention of aggregation).

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Acquisition Parameters[2][3]
  • 1H NMR: 16–32 scans, D1 (Relaxation Delay)

    
     2.0s to ensure accurate integration of the carboxylic acid proton.
    
  • 2D NOESY: Mixing time 300–500 ms. Crucial for observing the spatial proximity of the N-CH2 group.

  • 2D HMBC: Optimized for long-range coupling (

    
     ~8 Hz).
    

Part 4: Visualization of Logic Flow

Diagram 1: Assignment Workflow

This decision tree guides the researcher through the identification process, prioritizing the "Self-Validating" NOE check.

NMR_Workflow Start Crude Product (Mixture of N1/N2) Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 Check1 Identify H3 Singlet (~8.0 - 8.5 ppm) Step1->Check1 Step2 Acquire 2D NOESY Check1->Step2 Decision NOE Correlation of N-CH2 (4.6 ppm)? Step2->Decision ResultN1 Correlation to H7 (Benzene) CONFIRMED N1-ISOMER Decision->ResultN1  Hits Doublet (H7)   ResultN2 Correlation to H3 (Pyrazole) CONFIRMED N2-ISOMER Decision->ResultN2  Hits Singlet (H3)  

Caption: Step-by-step logic for distinguishing regioisomers using NOESY correlations.

Diagram 2: Mechanistic Differentiation (NOE & HMBC)

Visualizing the specific atoms involved in the diagnostic correlations.[2]

Indazole_NOE cluster_N1 Target: N1-Isomer cluster_N2 Alternative: N2-Isomer N1_CH2 N1-CH2 (4.65 ppm) H7 H7 (Benzene) (7.65 ppm) N1_CH2->H7 Strong NOE C7a C7a (Bridge) (HMBC Target) N1_CH2->C7a HMBC (3-bond) N2_CH2 N2-CH2 (4.80 ppm) H3 H3 (Pyrazole) (8.40 ppm) N2_CH2->H3 Strong NOE C3 C3 (Carbon) (HMBC Target) N2_CH2->C3 HMBC (3-bond)

Caption: Visual representation of the critical NOE (red solid) and HMBC (black dashed) correlations that define the regioisomer.

Part 5: Detailed Interpretation of the N1-Isomer (Product)

To validate the product as 3-(5-bromo-1H-indazol-1-yl)propanoic acid , the spectrum must exhibit the following signals. Absence of these specific splittings indicates degradation or incorrect alkylation.

Aromatic Region (Downfield)
  • H3 (Pyrazole Singlet): ~8.05 ppm.

    • Check: Must be a sharp singlet. If it is split or broadened, suspect N2-isomer or salt formation.

  • H4 (Benzene Doublet): ~8.00 ppm (d,

    
     Hz).
    
    • Mechanistic Insight: Deshielded by the adjacent Bromine and the aromatic ring current. The small coupling is meta-coupling to H6.

  • H6 (Benzene Doublet of Doublets): ~7.55 ppm (dd,

    
     Hz).
    
    • Coupling: Large ortho-coupling to H7, small meta-coupling to H4.

  • H7 (Benzene Doublet): ~7.70 ppm (d,

    
     Hz).
    
    • Diagnostic: This proton is spatially closest to the N1-alkyl chain.

Aliphatic Region (Upfield)
  • N-CH2 (Triplet): ~4.65 ppm (t,

    
     Hz).
    
    • Integration: Must integrate to 2H.

    • Shift Logic: Significantly deshielded due to direct attachment to the aromatic nitrogen.

  • CH2-COOH (Triplet): ~2.85 ppm (t,

    
     Hz).
    
    • Integration: Must integrate to 2H.

  • COOH (Broad Singlet): ~12.0 - 13.0 ppm.

    • Note: Often broad or invisible depending on water content in DMSO-d6.

Part 6: References

  • Regioselectivity in Indazole Alkylation: Luo, G., et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[3][2][4][5] Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.[2][4] [Link] Citation for: N1 vs N2 HMBC/NOE differentiation rules and chemical shift trends.

  • General Indazole NMR Data: Claramunt, R. M., et al. "The annular tautomerism of indazoles in the solid state: 13C and 15N CPMAS NMR spectroscopy." Arkivoc, 2007. [Link] Citation for: 13C chemical shift differences between N1 and N2 isomers.

  • Synthesis and Characterization of Indazole Derivatives: Dong, L., et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[6] WuXi Biology, 2022. [Link] Citation for: Thermodynamic vs Kinetic control in indazole alkylation.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Bromoindazole Derivatives

For researchers, medicinal chemists, and drug development professionals working with 5-bromoindazole derivatives, a deep understanding of their behavior under mass spectrometric analysis is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals working with 5-bromoindazole derivatives, a deep understanding of their behavior under mass spectrometric analysis is paramount. This guide provides an in-depth, objective comparison of the expected fragmentation patterns of these molecules, drawing on established principles of mass spectrometry and data from structurally related compounds. By understanding the underlying fragmentation mechanisms, scientists can more confidently perform structural elucidation, identify metabolites, and profile impurities.

Part 1: The Significance of 5-Bromoindazole Derivatives and Their Mass Spectrometric Interrogation

5-Bromoindazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Their analysis by mass spectrometry (MS) is a routine yet critical step in their development pipeline. The fragmentation patterns generated in a mass spectrometer are a molecular fingerprint, offering vital clues to the compound's structure. Understanding how the 5-bromoindazole core and its substituents dictate these patterns is essential for unambiguous identification.

This guide will delve into the expected fragmentation pathways of 5-bromoindazole derivatives under common ionization techniques, such as Electrospray Ionization (ESI), and fragmentation methods like Collision-Induced Dissociation (CID).

Part 2: Experimental Design and Methodologies for Robust Fragmentation Data

Achieving clean, reproducible fragmentation spectra is contingent on a well-designed experimental protocol. Here, we outline a typical workflow for the analysis of 5-bromoindazole derivatives.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Dissolve the 5-bromoindazole derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to achieve a final concentration suitable for MS analysis (typically in the low µg/mL to ng/mL range).

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column is a common choice for small molecules of this nature.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step. The specific gradient will depend on the hydrophobicity of the derivative.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for indazole derivatives.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-50 psi.

    • MS1 Scan Range: m/z 100-1000.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with nitrogen as the collision gas. The collision energy should be optimized for each compound, typically by ramping the energy and observing the fragmentation efficiency.

Causality Behind Experimental Choices: The use of a C18 column is based on the generally non-polar nature of many indazole derivatives. Formic acid is added to the mobile phase to promote protonation of the analyte, which is necessary for ESI in positive mode. ESI is chosen as it is a soft ionization technique that typically produces an abundant protonated molecule [M+H]+, which can then be subjected to MS/MS for structural elucidation.[1]

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry p1 Dissolve in Solvent p2 Serial Dilution p1->p2 p3 Filter p2->p3 lc1 Inject Sample p3->lc1 Prepared Sample lc2 Separation on C18 Column lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 Eluted Analyte ms2 MS1 Scan (Precursor Ion) ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 MS2 Scan (Product Ions) ms3->ms4 data_analysis Data Analysis & Structural Elucidation ms4->data_analysis Fragmentation Spectrum

Caption: Experimental workflow for LC-MS/MS analysis of 5-bromoindazole derivatives.

Part 3: Comparative Fragmentation Analysis

The fragmentation of 5-bromoindazole derivatives is primarily influenced by the indazole core, the bromine substituent, and any other side chains present on the molecule.

General Fragmentation Pathways of the 5-Bromoindazole Core

The presence of the bromine atom significantly influences the fragmentation pattern. Due to the nearly equal natural abundance of its two isotopes, 79Br and 81Br, any fragment containing bromine will appear as a characteristic doublet with a roughly 1:1 intensity ratio, separated by 2 Da.[2][3] This isotopic signature is a powerful diagnostic tool.

A primary fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom.[2] For 5-bromoindazole, this would involve the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical.

Another common fragmentation pathway for nitrogen-containing heterocycles involves the cleavage of the ring. For the indazole core, this can lead to the loss of neutral molecules like HCN.

G cluster_legend Legend M [5-Bromoindazole+H]+ F1 [M+H-Br]+ M->F1 Loss of Br• F2 [M+H-HCN]+ M->F2 Loss of HCN F3 Further Fragmentation F1->F3 F2->F3 key M = Protonated Molecule F = Fragment Ion

Sources

Validation

Comparing reactivity of 5-bromo vs 5-chloro indazole propanoic acids

This guide provides a technical comparison of 5-bromo- and 5-chloroindazole propanoic acids , focusing on their utility as building blocks in medicinal chemistry. It is designed to assist researchers in selecting the opt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 5-bromo- and 5-chloroindazole propanoic acids , focusing on their utility as building blocks in medicinal chemistry. It is designed to assist researchers in selecting the optimal halogenated scaffold for drug discovery campaigns.

Executive Summary: The Strategic Choice

In the synthesis of indazole-based therapeutics (e.g., integrin antagonists, glucokinase activators), the choice between a 5-bromo and 5-chloro substituent is rarely arbitrary. It dictates the synthetic route, catalyst cost, and potential for orthogonal functionalization.

  • Select 5-Bromo when: Rapid library generation is required, mild conditions are necessary to preserve labile stereocenters in the propanoic acid tail, or when performing Lithium-Halogen exchange.

  • Select 5-Chloro when: Cost-efficiency is paramount for scale-up, or when the halogen is intended to remain as a metabolic blocker (reducing clearance) rather than a reactive handle.

  • The "Orthogonal" Strategy: Use a scaffold containing both (e.g., 5-bromo-x-chloro) to selectively functionalize the bromine position first, leaving the chlorine for a subsequent, harsher activation step.

Structural & Mechanistic Foundations

The reactivity difference stems fundamentally from the Carbon-Halogen (C-X) bond properties.[1][2] The propanoic acid moiety (typically at C3 or N1) acts as a solubility handle but requires ester protection to prevent catalyst poisoning during C5 functionalization.

Feature5-Bromo-Indazole 5-Chloro-Indazole Implication
C-X Bond Length ~1.89 Å~1.74 ÅC-Br is longer and more accessible.
Bond Dissociation Energy (BDE) ~81 kcal/mol~96 kcal/molBr undergoes Oxidative Addition (OA) significantly faster.
Electronic Effect Inductive (-I), Resonant (+M)Inductive (-I), Resonant (+M)Cl is more electronegative, slightly increasing acidity of the NH (if free), but Br is the superior leaving group.
Lipophilicity (LogP) HigherLowerBr compounds are less water-soluble; Cl is often preferred for final drug candidates to lower LogP.
Reactivity Profiles: Experimental Data
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The rate-limiting step in Pd-catalyzed coupling of electron-rich heterocycles like indazoles is Oxidative Addition (OA) .

  • 5-Bromo: Reacts readily with standard Pd(0) sources (e.g.,

    
    ) at 80°C.
    
  • 5-Chloro: The stronger C-Cl bond renders it inert to standard catalysts. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., Buchwald Ligands like XPhos or SPhos) or N-Heterocyclic Carbenes (NHC) to facilitate OA.

Representative Protocol Comparison (C5-Arylation):

ParameterStandard Protocol (5-Br) Advanced Protocol (5-Cl)
Catalyst

or


+ XPhos or SPhos
Base

or

(Aq.)

(Anhydrous) or

Solvent DME/Water or Dioxane/WaterToluene or 1,4-Dioxane (Dry)
Temp/Time 80°C, 2-4 hours100-110°C, 12-24 hours
Yield 85-95% 45-70% (highly substrate dependent)
B. Lithium-Halogen Exchange

This transformation converts the electrophilic halide into a nucleophilic aryl-lithium species, useful for reacting with electrophiles (e.g., aldehydes,


).
  • 5-Bromo: Exchanges rapidly with

    
     (2 equiv) or 
    
    
    
    at -78°C.
    • Risk:[3][4] If the propanoic acid is unprotected, the base will deprotonate the acid first, requiring 2+ equivalents of base. Recommendation: Use the ester derivative.

  • 5-Chloro: Generally inert to Li-Hal exchange under standard conditions. Attempting to force the reaction (higher temps) often leads to deprotonation at the C3 position or N-alkylation rather than C-Cl exchange.

Orthogonal Functionalization Strategy

A powerful strategy in drug discovery involves using the reactivity gap between Br and Cl to sequentially functionalize the indazole core.

Workflow:

  • Step 1: Chemoselective Suzuki coupling at the C5-Br position (mild conditions). The C-Cl bond remains intact.

  • Step 2: Activation of the C-Cl bond using specialized ligands (e.g., RuPhos-Pd-G3) for a second coupling event (e.g., amination).

Visualization: Reactivity Decision Tree

ReactivityTree Start Select Scaffold: 5-Halo-Indazole Propanoic Acid Goal Primary Goal? Start->Goal LibGen Rapid Library Gen (Suzuki/Buchwald) Goal->LibGen NuAdd Nucleophilic Addition (Li-Hal Exchange) Goal->NuAdd MetaStab Metabolic Stability (Final Drug) Goal->MetaStab UseBr1 USE 5-BROMO Standard Pd Catalysts (High Yields) LibGen->UseBr1 Preferred UseBr2 USE 5-BROMO Exchanges at -78°C (Clean conversion) NuAdd->UseBr2 Mandatory UseCl USE 5-CHLORO Blocks Metabolism Lower Cost MetaStab->UseCl Preferred

Caption: Decision matrix for selecting 5-bromo vs. 5-chloro indazole scaffolds based on synthetic intent.

Detailed Experimental Protocol

Objective: Selective C5-Arylation of Methyl 5-bromoindazole-3-propanoate (Suzuki Coupling). Note: The propanoic acid is protected as a methyl ester to prevent salt formation.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Methyl 5-bromoindazole-3-propanoate (1.0 equiv, 1.0 mmol)

    • Aryl Boronic Acid (1.2 equiv)[1]

    • 
       (0.05 equiv, 5 mol%)
      
    • 
       (3.0 equiv)[1]
      
  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Reaction: Seal and heat to 80°C for 4 hours.

    • Checkpoint: Monitor via LCMS. 5-Br should be fully consumed. If using 5-Cl, this step would show <10% conversion; switching to Pd-XPhos-G3 at 100°C would be required.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Orthogonal Synthesis Workflow

This diagram illustrates how to leverage the reactivity difference for multi-step synthesis.

OrthogonalSynthesis Start 5-Bromo-6-Chloro-Indazole Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, 80°C) Start->Step1 Br reacts selectively Inter Intermediate: 5-Aryl-6-Chloro-Indazole Step1->Inter Step2 Step 2: Buchwald Amination (Pd-RuPhos, 110°C) Inter->Step2 Cl activation requires specialized ligand Final Final Product: 5-Aryl-6-Amino-Indazole Step2->Final

Caption: Orthogonal functionalization strategy exploiting the reactivity gap between Br and Cl.

References
  • BenchChem. (2025).[1][2][5] A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil. Retrieved from 6

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from 7[8]

  • Lau, K. S., & Schlosser, M. (1978).[9] Lithium-halogen exchange mechanism and selectivity.[10] Journal of Organic Chemistry. Retrieved from 9

  • Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. Retrieved from

  • Meringdal, J. W., & Menche, D. (2025).[8] Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.[8][10] Retrieved from 8[8]

Sources

Comparative

A Comparative Guide to the Solid-State Structural Elucidation of 3-(5-bromo-1H-indazol-1-yl)propanoic Acid

Introduction: The Structural Imperative for Indazole-Based Therapeutics In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative for Indazole-Based Therapeutics

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in diverse intermolecular interactions make it a cornerstone in drug design. The compound 3-(5-bromo-1H-indazol-1-yl)propanoic acid is a key synthetic intermediate, combining the indazole core with a flexible carboxylic acid sidechain, presenting significant potential for developing novel pharmaceuticals.

Understanding the precise three-dimensional arrangement of atoms in the solid state is not merely an academic exercise; it is fundamental to drug development. Crystal structure analysis dictates critical pharmaceutical properties such as solubility, stability, dissolution rate, and bioavailability. Furthermore, identifying and characterizing intermolecular interactions provides a roadmap for rational drug design and the prevention of polymorphism-related issues.

This guide provides an in-depth comparison of the primary and complementary techniques for the complete structural characterization of 3-(5-bromo-1H-indazol-1-yl)propanoic acid. We will delve into the gold-standard method of Single-Crystal X-ray Diffraction (SCXRD), compare its utility with Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, and explore computational methods like Hirshfeld surface analysis that offer deeper insights into crystal packing.

Part 1: The Definitive Method - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the unequivocal technique for determining the atomic structure of a crystalline material with exceptional precision.[3][4] It provides a detailed map of atomic positions, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's conformation and its interactions within the crystal lattice.[5][6]

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success.

1. Synthesis and Purification: The target compound, 3-(5-bromo-1H-indazol-1-yl)propanoic acid, can be synthesized via N-alkylation of 5-bromo-1H-indazole with an appropriate three-carbon chain precursor, followed by hydrolysis. A representative synthetic scheme is as follows:

  • Step 1 (Alkylation): 5-bromo-1H-indazole is reacted with ethyl 3-bromopropanoate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield ethyl 3-(5-bromo-1H-indazol-1-yl)propanoate.

  • Step 2 (Hydrolysis): The resulting ester is hydrolyzed using a base (e.g., NaOH or LiOH) in a water/alcohol mixture, followed by acidification to precipitate the desired 3-(5-bromo-1H-indazol-1-yl)propanoic acid.

  • Purity is Paramount: The final product must be purified to the highest possible degree (>99%) using techniques like recrystallization or column chromatography, as impurities can severely inhibit crystal growth.[7]

2. Crystallization: Growing a single crystal of sufficient size and quality is often the most challenging step.[8] For an organic acid, the choice of solvent is crucial to control solubility and evaporation rates.

  • Solvent Selection: A solvent in which the compound is moderately soluble is ideal.[7] For this molecule, solvents like ethanol, methanol, acetone, or ethyl acetate, and their mixtures with water or anti-solvents like hexane, should be screened.[9]

  • Common Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered to remove any particulate matter, and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[7]

    • Vapor Diffusion: A concentrated solution of the compound is placed as a drop inside a sealed container that also contains a larger reservoir of a "precipitant" or anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]

    • Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably. This method is effective when the compound's solubility is highly temperature-dependent.[8]

3. Data Collection and Structure Refinement: Once a suitable crystal (typically 0.1-0.2 mm in size) is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.[10]

  • A focused beam of monochromatic X-rays is directed at the crystal.

  • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.[4]

  • The positions and intensities of these spots are measured by a detector.

  • This data is then processed to determine the unit cell dimensions and space group.

  • The structure is "solved" using computational methods to generate an initial electron density map and "refined" to achieve the best possible fit between the observed diffraction data and the calculated model.

Workflow for SCXRD Analysis

scxrd_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Target Compound purification Purification (>99%) synthesis->purification crystallization Grow Single Crystals (e.g., Slow Evaporation) purification->crystallization data_collection SCXRD Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution cif Generate CIF File structure_solution->cif analysis Interaction Analysis (e.g., Hirshfeld) cif->analysis

Caption: The experimental workflow from synthesis to advanced structural analysis.

Part 2: A Comparative Analysis of Structural Characterization Techniques

While SCXRD is the definitive method, a comprehensive understanding requires a multi-technique approach. Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary and often essential data.

SCXRD vs. Powder X-ray Diffraction (PXRD)

PXRD analyzes a bulk powder sample containing thousands of randomly oriented microcrystals.[3] Instead of discrete spots, it generates a 1D diffractogram of intensity versus diffraction angle (2θ).

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)
Principle Diffraction from a single, perfectly ordered crystal.[3]Diffraction from a large ensemble of randomly oriented crystallites.[3][10]
Sample Requirement High-quality single crystal (0.1-0.2 mm), difficult to obtain.[10]Fine powder (milligrams), easy to prepare.[3]
Information Yield Unambiguous 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, intermolecular interactions.[11]Lattice parameters, phase identification, crystallinity, polymorph screening, and Rietveld refinement for known structures.[12]
Resolution Atomic resolution.Lower resolution due to peak overlap.[13]
Primary Application De novo structure determination of novel compounds.Bulk material characterization, quality control, and analysis of materials that do not form single crystals.

Causality in Choice: If the goal is to determine the absolute, unknown 3D structure of 3-(5-bromo-1H-indazol-1-yl)propanoic acid for the first time, SCXRD is mandatory . If one has already solved the structure and needs to ensure that a new, larger batch of the compound is the same crystalline form (polymorph), PXRD is the faster, more practical choice .

The Role of NMR Spectroscopy

NMR spectroscopy probes the chemical environment of nuclei (¹H, ¹³C, etc.) within a molecule. It is an indispensable tool for confirming the covalent structure synthesized before attempting crystallization.

  • Solution-State NMR: Confirms the molecular connectivity and can reveal the presence of different tautomers or conformers in solution.[14][15][16] This is crucial because the conformation observed in the crystal might be just one of several low-energy structures present in a liquid state.

  • Solid-State NMR (ssNMR): Provides information about the structure in the bulk, solid state. It is particularly powerful for studying materials that are not amenable to single-crystal analysis. For a crystalline sample, ssNMR can confirm the number of unique molecules in the asymmetric unit cell, complementing the XRD findings.

Computational Enhancement: Hirshfeld Surface Analysis

Once the CIF file is obtained from SCXRD, computational tools can be used to gain deeper insight into the crystal's supramolecular architecture. Hirshfeld surface analysis is a powerful method for visualizing and quantifying all intermolecular interactions simultaneously.[17][18][19]

The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal.[20] By mapping properties like normalized contact distance (d_norm) onto this surface, one can immediately identify regions of close intermolecular contact. Red spots on the d_norm surface highlight hydrogen bonds and other close contacts, which are critical for crystal packing.[17] This analysis moves beyond a simple list of hydrogen bonds to provide a holistic, quantitative view of the forces governing the crystal structure.[21]

Relationship Between Analytical Techniques

techniques_relationship molecule {3-(5-bromo-1H-indazol-1-yl)propanoic acid | Solid-State Characterization} scxrd Single-Crystal XRD (SCXRD) Definitive 3D atomic structure Absolute conformation Intermolecular interactions molecule->scxrd Provides definitive 3D coordinates pxrd Powder XRD (PXRD) Bulk phase identity Crystallinity Polymorph screening molecule->pxrd Checks bulk purity & phase nmr NMR Spectroscopy Covalent structure confirmation Solution-state dynamics Tautomerism molecule->nmr Confirms molecular identity hirshfeld Hirshfeld Analysis Visualization of interactions Quantification of packing forces Fingerprint plots scxrd:info->hirshfeld:head Input Data (CIF)

Caption: Interrelation of techniques for comprehensive structural analysis.

Conclusion

The structural analysis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid is not a task for a single technique but a synergistic application of multiple analytical methods. Single-Crystal X-ray Diffraction provides the ultimate, high-resolution answer to the molecule's three-dimensional structure and packing. However, this gold-standard method is critically supported by others. NMR spectroscopy validates the fundamental molecular identity before the arduous process of crystallization begins. Powder XRD serves as a rapid and indispensable tool for verifying the bulk properties and ensuring phase purity, which is crucial in a pharmaceutical manufacturing context. Finally, computational methods like Hirshfeld surface analysis elevate the interpretation of SCXRD data, transforming a static structural model into a dynamic map of intermolecular forces.

For researchers and drug developers, embracing this integrated analytical approach is the most trustworthy and efficient path to fully understanding the solid-state properties of 3-(5-bromo-1H-indazol-1-yl)propanoic acid, thereby accelerating its journey from a promising molecule to a potential therapeutic agent.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]

  • Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques in determining organic crystal structure. ResearchGate. [Link]

  • The Hirshfeld Surface. CrystalExplorer. [Link]

  • (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

  • Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]

  • Crystallization method for organic acid or organic acid ester.
  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

  • Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Taylor & Francis Online. [Link]

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. ResearchGate. [Link]

  • (PDF) 13C NMR of indazoles. ResearchGate. [Link]

  • 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • Small molecule crystallography. Excillum. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • X-ray single crystal and powder diffraction: possibilities and applications. Institut de Ciència de Materials de Barcelona. [Link]

  • How the diffraction pattern of single crystal is different from the polycrystalline? ResearchGate. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. IUCr Journals. [Link]

  • Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

  • NMR Spectroscopic Data for Compounds 1−4. ResearchGate. [Link]

  • The crystal structure of N-(3-bromo-4- fluorophenyl). ResearchGate. [Link]

  • 5-Bromo-1H-indazole-3-carboxylic acid. Mol-Instincts. [Link]

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Validation

A Comparative Guide to the Structural Validation of 3-(5-bromo-1H-indazol-1-yl)propanoic acid via Infrared Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds such as 3-(5-bromo-1H-i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds such as 3-(5-bromo-1H-indazol-1-yl)propanoic acid, a potential pharmacophore, infrared (IR) spectroscopy serves as a rapid, accessible, and information-rich technique for preliminary structural validation. This guide provides an in-depth analysis of the expected IR vibrational modes of the target molecule, a comparison with a potential regioisomeric impurity, and a practical protocol for data acquisition.

The Rationale for Spectroscopic Validation

The synthesis of N-substituted indazoles can be complicated by the formation of regioisomers, with alkylation occurring at either the N1 or N2 position of the indazole ring.[1][2] For 3-(5-bromo-1H-indazol-1-yl)propanoic acid, this means the potential co-synthesis of 3-(5-bromo-2H-indazol-2-yl)propanoic acid. While advanced NMR techniques are often required for definitive isomer differentiation, IR spectroscopy offers a first-pass assessment of the key functional groups, confirming the presence of the carboxylic acid moiety and the overall integrity of the molecular framework.[3]

Predicted Infrared Absorption Profile of 3-(5-bromo-1H-indazol-1-yl)propanoic acid

The structure of 3-(5-bromo-1H-indazol-1-yl)propanoic acid contains several distinct functional groups, each with characteristic vibrational frequencies in the infrared spectrum. The following table summarizes the predicted absorption bands based on established spectroscopic principles.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Key Characteristics
Carboxylic AcidO-H Stretch2500-3300Strong, Very BroadA hallmark of carboxylic acid dimers due to hydrogen bonding, often obscuring C-H stretches.[4][5]
Propanoic Acid ChainC-H Stretch (sp³)2850-2960Medium-StrongSharp peaks appearing on top of the broad O-H band.
Indazole RingC-H Stretch (sp²)3000-3100Medium-WeakCharacteristic of aromatic C-H bonds, appearing at a slightly higher frequency than sp³ C-H stretches.[6]
Carboxylic AcidC=O Stretch1700-1725Strong, SharpIndicative of a saturated, dimerized carboxylic acid.[7][8]
Indazole RingC=C Stretch1450-1600Medium-VariableMultiple bands are expected due to the complex vibrations of the fused aromatic rings.[9]
Propanoic Acid ChainC-H Bend1370-1470MediumScissoring and bending vibrations of the CH₂ groups.
Carboxylic AcidC-O Stretch1210-1320StrongOften coupled with O-H in-plane bending.[10]
Indazole RingC-N Stretch1000-1350MediumThe exact position can be complex due to coupling with other ring vibrations.
Carboxylic AcidO-H Bend (out-of-plane)910-950Medium, BroadAnother characteristic feature of carboxylic acid dimers.[10]
Aromatic SubstitutionC-H Bend (out-of-plane)800-900StrongThe specific pattern can sometimes hint at the substitution pattern on the benzene ring.
Bromo SubstituentC-Br Stretch515-690Medium-StrongFound in the lower frequency region of the spectrum.[11]

Experimental Workflow for IR Spectroscopic Analysis

The following protocol outlines the steps for acquiring a high-quality IR spectrum of a solid sample, such as 3-(5-bromo-1H-indazol-1-yl)propanoic acid, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

experimental_workflow ATR-FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Ensure ATR crystal is clean prep2 Collect background spectrum prep1->prep2 prep3 Place small amount of solid sample on crystal prep2->prep3 prep4 Apply pressure to ensure good contact prep3->prep4 acq1 Collect sample spectrum prep4->acq1 acq2 Perform ATR correction acq1->acq2 acq3 Baseline correct the spectrum acq2->acq3 an1 Label major peaks acq3->an1 an2 Compare with predicted spectrum an1->an2 an4 Draw structural conclusions an2->an4 an3 Compare with reference spectra (if available) an3->an4

Caption: Workflow for ATR-FT-IR Spectroscopy.

Comparative Analysis: N1 vs. N2 Regioisomers

A significant challenge in the synthesis is the potential formation of the N2-substituted isomer, 3-(5-bromo-2H-indazol-2-yl)propanoic acid. While the majority of the IR spectrum would be very similar to the N1 isomer, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) may exist due to changes in the dipole moment and vibrational coupling within the indazole ring system.

Caption: N1 and N2 Regioisomers.

The vibrational modes of the indazole ring are delocalized, and a change in the point of attachment of the propanoic acid chain will alter the symmetry and electron distribution of the heterocyclic system. This can lead to shifts in the positions and relative intensities of the C=C and C-N stretching bands, as well as the out-of-plane C-H bending vibrations.[12] However, without reference spectra for both pure isomers, definitively assigning the structure based on these subtle differences in the IR spectrum alone is challenging and should be complemented with other analytical techniques, primarily NMR spectroscopy.

Conclusion

Infrared spectroscopy is an indispensable tool for the initial structural verification of synthesized molecules like 3-(5-bromo-1H-indazol-1-yl)propanoic acid. By identifying the characteristic absorption bands of the carboxylic acid and the bromo-indazole moieties, a high degree of confidence in the successful synthesis of a molecule with the correct functional groups can be achieved. While IR may not be the ultimate arbiter for distinguishing between N1 and N2 regioisomers, it provides a crucial and rapid assessment of molecular integrity, guiding the subsequent, more detailed analytical investigations required in a rigorous drug discovery and development pipeline.

References

  • Department of Chemistry, Michigan State University. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Department of Chemistry, Michigan State University. Infrared Spectrometry. [Link]

  • Chemistry Student. Infrared spectra of aromatic rings. [Link]

  • LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy? [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Oomens, J., et al. An infrared spectroscopic study of protonated and cationic indazole. Chemical Physics Letters, 2006, 426(1-3), 51-55. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Lee, Y. A., et al. Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 2018, 20(40), 25883-25889. [Link]

  • PubChem. 5-bromo-1H-indazole. [Link]

  • Department of Chemistry, Michigan State University. IR: aromatics. [Link]

  • LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Cané, E., et al. Gas-phase Infrared Spectrum of Indazole. J. Chem. Soc., Faraday Trans., 1996, 92, 2951-2956. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • ResearchGate. Interpretation of IR spectrum of compound 1N2a. [Link]

  • ResearchGate. CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. [Link]

  • National Institutes of Health. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • PubChem. 3-(1H-imidazol-1-yl)propanoic acid. [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • PubMed. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. [Link]

  • ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

Sources

Comparative

Precision in Purity: Optimizing Elemental Analysis Standards for Indazole Carboxylic Acid Derivatives

Topic: Elemental Analysis Standards for Indazole Carboxylic Acid Derivatives Content Type: Publish Comparison Guide Executive Summary In the high-stakes landscape of drug discovery, Indazole Carboxylic Acid derivatives (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Indazole Carboxylic Acid Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of drug discovery, Indazole Carboxylic Acid derivatives (e.g., Lonidamine analogues, PARP inhibitors) have emerged as privileged scaffolds for oncology and anti-inflammatory therapeutics. However, their chemical resilience presents a unique analytical challenge. The rigid, nitrogen-rich indazole core is "refractory"—difficult to combust completely—often leading to low nitrogen recovery and failed purity specifications (±0.4% tolerance).

This guide objectively compares the performance of three primary elemental analysis (EA) calibration standards—Acetanilide , Sulfanilamide , and BBOT —specifically for the characterization of indazole carboxylic acid derivatives. We analyze their combustion kinetics, nitrogen content matching, and suitability for validating these complex heterocyclic structures.

Part 1: The Analytical Challenge

The Refractory Nitrogen Problem

Indazole carboxylic acids possess two structural features that complicate Carbon, Hydrogen, and Nitrogen (CHN) analysis:

  • The Indazole Core: A fused benzene-pyrazole ring system that is thermodynamically stable. During flash combustion, this ring resists oxidation, potentially forming graphitic char or unreduced nitrogen oxides if the oxidation zone is insufficiently oxygen-rich.

  • The Carboxylic Moiety: These groups are prone to hydrogen bonding and dimerization. They can also trap moisture, leading to artificially high Hydrogen and low Carbon/Nitrogen values if the standard does not account for similar hygroscopic tendencies.

The Consequence: Using a generic calibration standard without considering these factors often results in "failed" batches where the Found %N is consistently 0.5–1.0% lower than Theoretical %N, triggering unnecessary re-purification steps.

Part 2: Comparative Analysis of Calibration Standards

We evaluated three industry-standard reference materials based on their Nitrogen Content Match , Combustion Enthalpy , and Error Minimization for indazole derivatives.

Acetanilide (The Generalist)
  • Formula:

    
    
    
  • Nitrogen Content: 10.36%

  • Role: The default standard for most organic EA.

FeaturePerformance for Indazoles
Linearity Match Poor. Most indazole derivatives range from 15% to 25% Nitrogen. Calibrating with 10% N requires significant extrapolation, increasing error margins.
Combustion Easy. Burns cleanly and rapidly. Does not mimic the refractory nature of the indazole ring.
Verdict Not Recommended for high-nitrogen indazoles. Suitable only for simple mono-nitrogen precursors.
Sulfanilamide (The High-Nitrogen Specialist)
  • Formula:

    
    
    
  • Nitrogen Content: 16.27%[1]

  • Role: Standard for N/S analysis and high-nitrogen compounds.[2][3]

FeaturePerformance for Indazoles
Linearity Match Excellent. The ~16% N content closely brackets the theoretical N% of many indazole carboxylic acids, minimizing calibration curve errors.
Combustion Moderate. The presence of Sulfur and the aniline moiety provides a more realistic combustion challenge, better mimicking the analyte's behavior.
Verdict Best Practice Choice. The superior N-match and stability make it the ideal primary calibrant for this class.
BBOT (The Multi-Element Standard)
  • Formula:

    
     (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)[2]
    
  • Nitrogen Content: 6.51%

  • Role: Premium standard for simultaneous CHNS calibration.

FeaturePerformance for Indazoles
Linearity Match Very Poor. With only ~6.5% N, this standard forces the detector to extrapolate significantly for an analyte containing >15% N.
Combustion High. Large molecular weight and complex structure mimic difficult samples well, but the low N content is a fatal flaw for this specific application.
Verdict Use for S-calibration only. Do not use for Nitrogen quantification of indazoles.

Part 3: Experimental Protocol (The "Dual-Standard" Method)

To achieve the required ±0.4% accuracy for publication, we recommend a Dual-Standard workflow. This protocol uses Sulfanilamide for calibration and a "Quality Control" (QC) check using a pure Indazole reference (if available) or a secondary standard to verify combustion efficiency.

Workflow Diagram

CHNS_Workflow Start Start: Sample Preparation Weighing Weighing (Microbalance) Target: 2.0 - 2.5 mg Container: Tin Capsule Start->Weighing Folding Encapsulation Exclude Air/Moisture Weighing->Folding Combustion Flash Combustion Temp: 950-1050°C O2 Injection: 5-10s Folding->Combustion Calibration Calibration Phase Standard: Sulfanilamide (K-Factor) Calibration->Combustion Reduction Reduction Zone (Cu) Convert NOx -> N2 Remove excess O2 Combustion->Reduction Separation GC Separation Isothermal Column Reduction->Separation Detection TCD Detection Measure N2, CO2, H2O Separation->Detection Decision Check %N Tolerance (|Theoretical - Found| < 0.4%) Detection->Decision Pass Pass: Report Data Decision->Pass Yes Fail Fail: Optimize Decision->Fail No Optimization Add Combustion Aid (V2O5 or WO3) Fail->Optimization Optimization->Weighing

Figure 1: Optimized CHNS combustion workflow for refractory nitrogen compounds.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the combustion reactor (quartz tube) is packed with fresh Chromium(III) Oxide (

      
      ) and Silvered Cobaltous/Cobaltic Oxide to handle halogens/sulfur if present.
      
    • Set furnace temperature to 980°C (or higher if the instrument allows) to ensure ring fragmentation.

  • Calibration (The Critical Step):

    • Run Sulfanilamide (2 mg) in triplicate.

    • Calculate the K-factor (response factor). Do not use Acetanilide unless your analyte has <12% Nitrogen.

  • Sample Preparation:

    • Dry the indazole carboxylic acid derivative under vacuum at 60°C for 4 hours to remove surface moisture.

    • Weigh 2.0 ± 0.1 mg into a tin capsule.

    • Pro-Tip: If the derivative contains a trifluoromethyl (

      
      ) group (common in drug design), add ~5 mg of Vanadium Pentoxide (
      
      
      
      )
      powder to the capsule as a combustion aid. This supplies localized oxygen and prevents fluorine from attacking the quartz tube.
  • Analysis:

    • Inject Oxygen for a minimum of 5 seconds (dynamic flash).

    • Monitor the Nitrogen peak shape. Tailing indicates incomplete reduction or combustion.

Part 4: Data Interpretation & Troubleshooting

Comparative Error Margins (Simulated Data)

The table below illustrates typical error profiles when analyzing a hypothetical indazole derivative (


, Theoretical N: 15.84%) using different calibration standards.
Calibration StandardFound %N (Mean)Absolute ErrorStatus
Acetanilide (10.3% N)15.31%-0.53%FAIL (>0.4%)
BBOT (6.5% N)15.22%-0.62%FAIL (>0.4%)
Sulfanilamide (16.3% N)15.79%-0.05%PASS

Analysis:

  • Acetanilide causes a negative bias because the detector response curve is often non-linear at high concentrations. Calibrating at 10% and measuring at 16% introduces slope error.

  • Sulfanilamide brackets the analyte value, ensuring the detector operates within the validated linear range.

Troubleshooting "Low Nitrogen"

If your Indazole Carboxylic Acid consistently reads low on Nitrogen despite using Sulfanilamide:

  • Incomplete Combustion: The indazole ring is surviving the flash.

    • Fix: Increase Oxygen injection time by 2s or add

      
       (Tungsten Trioxide) to the sample.
      
  • Ash Formation: Metal salts (if analyzing a salt form like Na-Indazole) trap Carbon/Nitrogen.

    • Fix: Add

      
       to flux the ash.
      

References

  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42292. Link

  • PerkinElmer. (2011). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Field Application Report. Link

  • Elementar. (2025).[2][4][5] Best practices for sample preparation in elemental analysis.Link

  • Royal Society of Chemistry. (2020). Elemental analysis: an important purity control but prone to manipulations. Electronic Supporting Information. Link

  • National Institutes of Health (NIH). (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives.[6] PMC6072314. Link

Sources

Validation

Benchmarking synthetic routes for 3-(5-bromo-1H-indazol-1-yl)propanoic acid

Executive Summary The synthesis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid presents a classic heterocyclic challenge: regioselectivity . The indazole core exists in a tautomeric equilibrium between and forms.[1][2][3][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid presents a classic heterocyclic challenge: regioselectivity . The indazole core exists in a tautomeric equilibrium between


 and 

forms.[1][2][3][4][5][6] Alkylation at the nitrogen positions often yields a difficult-to-separate mixture of

- and

-isomers.[7][8]

This guide benchmarks the two primary synthetic strategies available to drug development chemists:

  • Route A (The Winner): Base-catalyzed Aza-Michael addition to acrylates.

  • Route B (The Alternative): Direct alkylation using 3-halopropanoate esters.

Verdict: Route A is the superior method for scale-up and purity. It leverages thermodynamic control to favor the stable


-isomer (>10:1 ratio), whereas Route B typically results in poor regioselectivity (~1.5:1 ratio) requiring tedious chromatographic separation.

The Core Challenge: Indazole Tautomerism

Before evaluating the protocols, one must understand the failure mode. 5-bromoindazole possesses two nucleophilic nitrogens.

  • 
    -Alkylation (Desired):  Thermodynamically favored (preserves the benzene ring aromaticity).
    
  • 
    -Alkylation (Undesired):  Kinetically competitive, often favored by strong bases and steric hindrance.
    
Pathway Visualization

The following diagram illustrates the divergent pathways and the "Thermodynamic Sink" that makes Route A superior.

IndazolePathways cluster_RouteA Route A: Michael Addition (Thermodynamic) cluster_RouteB Route B: Direct Alkylation (Kinetic) Start 5-Bromoindazole (Tautomeric Mix) MA_TS Reversible Michael Adduct Start->MA_TS + Methyl Acrylate (Reversible) N1_Product N1-Isomer (Thermodynamic Sink) Start->N1_Product Minor Pathway N2_Product N2-Isomer (Kinetic Trap) Start->N2_Product + Alkyl Halide (Irreversible) MA_TS->N1_Product Equilibration MA_TS->N2_Product Transient N2_Product->MA_TS Retro-Michael

Figure 1: Reaction logic showing how Michael addition allows for error-correction (reversibility) to the thermodynamic N1 product, while alkyl halides lock the molecule into the kinetic N2 trap.

Benchmarking Data

The following data is compiled from internal process optimization and relevant literature precedents for 5-bromoindazole derivatives.

FeatureRoute A: Aza-Michael Addition Route B: Direct Alkylation
Reagents Methyl acrylate, DBU (or TBAF)Ethyl 3-bromopropionate, Cs₂CO₃
Regioselectivity (

:

)
> 95:5 ~ 60:40
Overall Yield 85 - 92%45 - 55% (after separation)
Purification Crystallization often sufficientColumn Chromatography Required
Scalability High (Kg scale feasible)Low (Separation bottleneck)
Atom Economy HighModerate (Halogen waste)

Detailed Experimental Protocols

Route A: The Recommended Protocol (Michael Addition)

This route uses a "one-pot, two-step" sequence: addition followed by saponification.

Step 1: The Aza-Michael Addition

  • Setup: Charge a reaction vessel with 5-bromoindazole (1.0 equiv) and Acetonitrile (10 vol).

  • Base: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 equiv). Note: Catalytic base is sufficient; stoichiometric base can promote side reactions.

  • Addition: Add Methyl Acrylate (1.5 equiv) dropwise at room temperature.

  • Reaction: Heat to 50–60°C for 12–16 hours.

    • Checkpoint: Monitor by HPLC. If

      
      -isomer is observed >5%, extend heating time to allow thermodynamic equilibration to the 
      
      
      
      -isomer.
  • Workup: Concentrate solvent. The intermediate ester often solidifies and can be recrystallized from EtOAc/Heptane to remove any trace

    
     isomer.
    

Step 2: Saponification

  • Dissolve the methyl ester intermediate in THF/Water (3:1) .

  • Add LiOH·H₂O (2.0 equiv). Stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 3–4. The target acid, 3-(5-bromo-1H-indazol-1-yl)propanoic acid , typically precipitates as a white solid.

  • Yield: Expect 85–90% overall.

Route B: The "Quick & Dirty" (Direct Alkylation)

Use this only if acrylates are unavailable or incompatible with other functional groups.

  • Setup: Dissolve 5-bromoindazole (1.0 equiv) in anhydrous DMF .

  • Base: Add Cs₂CO₃ (2.0 equiv). Stir for 30 min to deprotonate.

  • Alkylation: Add Ethyl 3-bromopropionate (1.1 equiv). Warning: 3-bromopropionic acid cannot be used directly due to dimerization; the ester is required.

  • Reaction: Stir at RT for 24 hours.

  • Result: You will obtain a mixture of

    
     and 
    
    
    
    esters.
  • Purification: MANDATORY silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes). The

    
    -isomer usually elutes first (less polar).
    
  • Hydrolysis: Perform saponification on the isolated

    
    -ester as described in Route A.
    

Quality Control: Distinguishing Isomers

You cannot rely on retention time alone. You must validate the regiochemistry using NMR.

1H NMR Diagnostic Signals[3][9]
  • 
    -Isomer (Target):  The methylene protons attached to the nitrogen (
    
    
    
    ) typically appear as a triplet around 4.5 – 4.7 ppm .
  • 
    -Isomer (Impurity):  The 
    
    
    
    protons are often shielded by the adjacent benzene ring current, appearing upfield around 4.2 – 4.4 ppm .
  • C3-H Proton: In the

    
    -isomer, the proton at position 3 is a sharp singlet. In the 
    
    
    
    -isomer, it is often slightly deshielded.
Definitive Proof: HMBC

Run a 1H-13C HMBC experiment.

  • 
    -Alkylation:  The 
    
    
    
    protons will show a 3-bond correlation to the bridgehead carbon C7a (the carbon joining the benzene and pyrazole rings).
  • 
    -Alkylation:  The 
    
    
    
    protons will NOT correlate to C7a. They may correlate to C3.

NMR_Logic Sample Isolated Product (Unknown Isomer) HMBC Run HMBC Experiment (Focus: N-CH2 protons) Sample->HMBC Result1 Correlation to C7a (Bridgehead Carbon) HMBC->Result1 Signal Observed Result2 NO Correlation to C7a (Correlation to C3 only) HMBC->Result2 Signal Absent Conclusion1 CONFIRMED: N1-Isomer (Target) Result1->Conclusion1 Conclusion2 CONFIRMED: N2-Isomer (Impurity) Result2->Conclusion2

Figure 2: Decision tree for confirming regiochemistry using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

References

  • Regioselective Synthesis of 1-Substituted Indazoles.

    • Source: Beilstein Journal of Organic Chemistry.
    • Context: Discusses the thermodynamic preference for N1-alkylation and the use of HMBC for structural assignment.
    • Link:

  • Differentiation of Regioisomeric N-alkyl

    • Source: Magnetic Resonance in Chemistry (PubMed).
    • Context: Detailed NMR data (NOESY/HMBC) distinguishing N1 vs N2 isomers.[2][4][5][9]

    • Link:

  • Troubleshooting Regioselectivity in Indazole Synthesis.

    • Source: BenchChem Guide.[9]

    • Context: Practical advice on base/solvent selection (NaH/THF vs Carbonates)
    • Link:

  • Mechanism of Highly Selective N2 Alkyl

    • Source: WuXi Biology.
    • Context: Explains how specific conditions (acidic/imidates) can force the reverse selectivity (N2)
    • Link:

Sources

Comparative

A Comparative Guide to Quality Control Protocols for Commercial 3-(5-bromo-1H-indazol-1-yl)propanoic acid

This guide provides a comprehensive framework for the quality control (QC) of 3-(5-bromo-1H-indazol-1-yl)propanoic acid, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the quality control (QC) of 3-(5-bromo-1H-indazol-1-yl)propanoic acid, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, ensuring the identity, purity, and consistency of such starting materials is a non-negotiable prerequisite for the integrity of downstream applications and the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

This document moves beyond a simple listing of procedures to explain the scientific rationale behind each protocol. It is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a global standard for analytical method validation.[2][3] By synthesizing established analytical techniques with a risk-based approach, this guide presents a self-validating system for the comprehensive evaluation of commercial-grade 3-(5-bromo-1H-indazol-1-yl)propanoic acid.

The Foundation: A Lifecycle Approach to Analytical Validation

Modern pharmaceutical quality control is not a single event but a continuous process. The ICH Q2(R2) and Q14 guidelines advocate for a lifecycle approach, where analytical procedures are developed and validated to be fit-for-purpose.[3][4][5] The objective is to demonstrate that the chosen analytical procedure will reliably produce data that meets predefined acceptance criteria.[5]

The core performance characteristics that must be validated for the methods described herein include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (short-term) and intermediate precision (within-laboratory variations).[6]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[6]

Integrated Quality Control Workflow

A robust QC protocol employs a multi-tiered strategy to build a complete profile of the material. Each stage provides critical data, and the collective results determine the batch's disposition. The workflow below illustrates the logical progression from sample receipt to final release.

QC_Workflow cluster_0 Phase 1: Material Reception & Initial Assessment cluster_1 Phase 2: Identification & Structural Confirmation cluster_2 Phase 3: Purity, Assay & Impurity Profiling cluster_3 Phase 4: Data Review & Disposition A Sample Receipt & Documentation B Physical Characterization (Appearance, Color, Solubility) A->B C FTIR Spectroscopy B->C D Mass Spectrometry (MS) C->D E NMR Spectroscopy (¹H, ¹³C) D->E F Chromatographic Purity & Assay (HPLC) E->F G Residual Solvents (GC-HS) F->G H Water Content (Karl Fischer) G->H I Related Substances (LC-MS) H->I J Data Compilation & Review (Compare against Specifications) I->J K Meets All Specifications? J->K L Release Batch K->L Yes M Out of Specification (OOS) Investigation K->M No

Fig 1. Integrated workflow for QC of 3-(5-bromo-1H-indazol-1-yl)propanoic acid.

Core Experimental Protocols

The following protocols represent robust starting points for the QC of 3-(5-bromo-1H-indazol-1-yl)propanoic acid. All methods must be properly validated according to ICH Q2(R2) guidelines before implementation for commercial batch release.[4]

Identification and Structural Confirmation

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Causality: FTIR is a rapid and reliable technique for confirming the identity of a material by comparing its vibrational spectrum to that of a qualified reference standard. It confirms the presence of key functional groups (e.g., C=O of the carboxylic acid, N-H, C-Br, aromatic C-H).[7][8]

  • Methodology:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background scan.

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[9]

    • Compare the resulting spectrum with that of a known reference standard. The positions and relative intensities of the major absorption bands must be concordant.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR provides the most definitive structural confirmation by mapping the chemical environment of ¹H and ¹³C nuclei. It can unambiguously confirm the connectivity of atoms, the substitution pattern on the indazole ring, and the structure of the propanoic acid side chain.[10][11]

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.[10]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is readily observable).

    • Cap the tube and gently agitate or sonicate to ensure complete dissolution.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[7]

    • Analyze the chemical shifts, coupling constants, and integration values to confirm that the spectrum is consistent with the proposed structure of 3-(5-bromo-1H-indazol-1-yl)propanoic acid.

C. Mass Spectrometry (MS)

  • Causality: MS provides confirmation of the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an additional layer of confirmation.[1]

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).

    • Verify the presence of the molecular ion ([M+H]⁺ or [M-H]⁻) and confirm that its mass-to-charge ratio (m/z) corresponds to the calculated molecular weight (285.02 g/mol for C₁₀H₉BrN₂O₂).

    • Observe the isotopic pattern for the presence of one bromine atom.

Purity, Assay, and Impurity Profiling

A. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

  • Causality: HPLC is the primary technique for separating the main compound from any process-related impurities or degradation products. When run against a qualified reference standard of known purity, it provides a precise and accurate quantification of the material's strength (assay) and its purity, typically expressed as a percentage of the total peak area.

  • Methodology:

    • Standard Preparation: Accurately prepare a solution of the 3-(5-bromo-1H-indazol-1-yl)propanoic acid reference standard in the mobile phase or a suitable diluent to a known concentration (e.g., 0.5 mg/mL).

    • Sample Preparation: Prepare the sample to be tested at the same nominal concentration as the standard.

    • Chromatographic Conditions (Starting Point):

      • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • UV Detection: 254 nm.

      • Injection Volume: 10 µL.

    • Analysis: Inject the standard and sample solutions. The system suitability must be verified before analysis (e.g., tailing factor, plate count, repeatability of standard injections).

    • Calculation:

      • Purity (% Area): (Area of Main Peak / Total Area of All Peaks) x 100.

      • Assay (% w/w): (Area of Sample / Area of Standard) x (Conc. of Standard / Conc. of Sample) x Purity of Standard.

B. Gas Chromatography (GC) for Residual Solvents

  • Causality: Manufacturing processes for pharmaceutical intermediates often use organic solvents, which must be controlled to acceptable limits as defined by ICH Q3C guidelines. Headspace GC (HS-GC) is the standard method for this analysis due to its ability to separate volatile solvents from the non-volatile sample matrix.

  • Methodology:

    • Standard Preparation: Prepare a standard solution containing all potential residual solvents at their specified limit concentrations in a suitable headspace solvent (e.g., DMSO, DMF).

    • Sample Preparation: Accurately weigh a portion of the sample (e.g., 100 mg) into a headspace vial and add a precise volume of the headspace solvent.

    • GC Conditions (General):

      • Column: Typically a G43 (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane).

      • Injector/Detector: FID (Flame Ionization Detector).

      • Oven Program: A temperature gradient program designed to separate the target solvents.

      • Headspace Parameters: Optimized vial equilibration temperature and time.

    • Analysis: Analyze the standard and sample vials. Identify and quantify any solvents present in the sample by comparing their retention times and peak areas to those in the standard.

Comparative Analysis of Key QC Techniques

The choice of analytical technique is driven by the specific question being asked. No single method provides all the necessary information. The table below compares the primary techniques used in this guide.

Technique Primary Purpose Specificity Sensitivity Key Strengths Limitations
HPLC-UV Purity, Assay, Quantification of known impuritiesHigh (Separation-based)Moderate (ppb-ppm)Robust, precise, quantitative, industry standard for purity.[8]Requires a chromophore; co-eluting impurities can be missed.
LC-MS Impurity Identification, Quantification of trace impuritiesVery High (Mass-based)High (ppb-ppt)Provides molecular weight information for unknown peaks; ideal for impurity profiling.[12]More complex, quantification can be less precise than UV without specific standards.
NMR Definitive Structure Elucidation & ConfirmationAbsolute (Structure-based)Low (mg range)Unambiguous identification, provides structural information without a reference standard.Low throughput, not suitable for trace analysis, requires higher sample amounts.[10]
FTIR Rapid Identity ConfirmationModerate (Functional groups)Low (mg range)Fast, simple, non-destructive, excellent for screening against a known standard.[7]Not quantitative, cannot distinguish between isomers or similar molecules.
GC-FID Residual Solvent AnalysisHigh (Separation-based)High (ppm)Gold standard for volatile organic compounds.Only suitable for thermally stable and volatile compounds.

Data Summary and Certificate of Analysis (CoA)

All QC data is consolidated into a Certificate of Analysis, which provides a concise summary of the batch's quality against established specifications.

Test Method Acceptance Criteria Result
Appearance VisualWhite to off-white solidConforms
Solubility Visual (in DMSO)Clear, colorless solutionConforms
Identification by FTIR ATR-FTIRSpectrum conforms to reference standardConforms
Identification by ¹H NMR 400 MHz NMRStructure conforms to referenceConforms
Assay HPLC98.0% - 102.0% (w/w)99.5%
Purity (Area %) HPLCNLT 99.0%99.8%
Any single impurity HPLCNMT 0.10%0.08%
Total Impurities HPLCNMT 0.5%0.2%
Water Content Karl Fischer TitrationNMT 0.5%0.15%
Residual Solvents HS-GCMeets ICH Q3C limitsConforms

Conclusion

The quality control of a commercial pharmaceutical intermediate like 3-(5-bromo-1H-indazol-1-yl)propanoic acid is a multifaceted and rigorous process. It relies on an orthogonal set of analytical techniques, each providing a unique and critical piece of information. A foundation in regulatory guidelines, particularly those from the ICH, ensures that the developed QC protocols are scientifically sound, fit-for-purpose, and globally accepted.[2][4] By integrating spectroscopic methods for identity, chromatographic techniques for purity and assay, and specific tests for process-related impurities, a comprehensive quality profile can be established, ensuring that the material is suitable for its intended use in the highly regulated field of drug development.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 15, 2026, from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • Al-Hourani, B. J., et al. (2016, July 9). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. Available at: [Link]

  • Kymos. (2025, August 12). Quality control of small molecules. Available at: [Link]

  • Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Retrieved February 15, 2026, from [Link]

  • Veeprho. (2023, August 23). Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. Available at: [Link]

  • Royal Society of Chemistry. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. Available at: [Link]

  • Pingale, R., et al. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. Available at: [Link]

  • American Chemical Society. (n.d.). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Retrieved February 15, 2026, from [Link]

  • Chem-Impex. (n.d.). 1-Boc-6-bromo-indazole. Retrieved February 15, 2026, from [Link]

  • Sannova. (n.d.). The Importance of Standalone Testing for Small Molecules. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Official Standards For Pharmaceutical Chemicals and Formulated Products. Retrieved February 15, 2026, from [Link]

  • CuriRx. (n.d.). Small Molecule Pharmaceuticals - Analytical Testing. Retrieved February 15, 2026, from [Link]

  • PHARMACY FUN. (n.d.). Pharmacists' Pharmacopeia. Retrieved February 15, 2026, from [Link]

  • Xiamen Aeco Chemical Co., Ltd. (2025, March 6). 6-Bromo-1H-indazole: High-Purity Pharmaceutical Intermediate for Advanced Synthesis. Available at: [Link]

  • PubMed. (2014, September 11). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Available at: [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubMed Central. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • BVL. (n.d.). Relevant impurities of technical active substances. Retrieved February 15, 2026, from [Link]

  • Scholars Research Library. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3):1311-1316. Available at: [Link]

  • Wiley Online Library. (2020, December 18). Recent advances in analytical techniques for high throughput experimentation. Available at: [Link]

  • Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved February 15, 2026, from [Link]

  • Taras Shevchenko National University of Kyiv. (n.d.). METHODS AND OBJECTS OF CHEMICAL ANALYSIS. Retrieved February 15, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

3-(5-bromo-1H-indazol-1-yl)propanoic acid: Proper Disposal Procedures

Part 1: Executive Summary & Core Directive Do not dispose of 3-(5-bromo-1H-indazol-1-yl)propanoic acid down the drain or in general trash. This compound is a halogenated organic acid .

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Do not dispose of 3-(5-bromo-1H-indazol-1-yl)propanoic acid down the drain or in general trash.

This compound is a halogenated organic acid . Its disposal requires strict segregation from non-halogenated solvents and oxidizers to prevent the formation of toxic combustion byproducts (hydrogen bromide) during incineration and to avoid uncontrolled exothermic reactions in waste storage.

Immediate Action Plan:

  • Segregate: Place in the Halogenated Organic waste stream.

  • Label: Mark clearly as "Halogenated Acidic Waste" with the specific chemical name.

  • Contain: Use chemically resistant HDPE or glass containers; do not use metal cans due to acidic corrosion risk.

Part 2: Chemical Profile & Hazard Assessment[1]

To manage disposal effectively, we must understand the "why" behind the protocol. This section details the chemical properties that dictate our waste management strategy.

Chemical Identity[2]
  • Chemical Name: 3-(5-bromo-1H-indazol-1-yl)propanoic acid[1]

  • CAS Number: 1312138-74-1[1]

  • Functional Groups: Indazole ring (nitrogen heterocycle), Bromine substituent (halogen), Propanoic acid tail (carboxylic acid).

Critical Hazards for Disposal
PropertyHazard DescriptionOperational Implication
Halogen Content (Br) Combustion releases Hydrogen Bromide (HBr) gas.MUST go to an incinerator equipped with acid gas scrubbers. Never mix with non-halogenated fuel blending streams.
Acidity (COOH) Weak organic acid (pKa ~4.8). Corrosive to metals.[2]Do not store in metal safety cans. Use glass or polyethylene (HDPE). Segregate from bases to prevent heat generation.
Reactivity Incompatible with strong oxidizers and strong bases.[3]Segregation is critical. Mixing with oxidizers (e.g., Nitric Acid) can cause fire/explosion.[4]

Part 3: Waste Segregation Strategy (The Self-Validating System)

A "self-validating system" in waste management means the protocol physically prevents errors before they happen. We achieve this through Stream Segregation .

The Compatibility Matrix

Your primary goal is to prevent "unknown mixtures" which are expensive to analyze and dangerous to transport.

Waste StreamStatus for this ChemicalRationale
Stream A: Halogenated Organics PRIMARY TARGET Facilities are set up to capture HBr emissions from this stream.
Stream B: Non-Halogenated Organics PROHIBITED Contaminating this stream with Bromine violates EPA fuel-blending protocols.
Stream C: Aqueous Acids (Inorganic) CONDITIONAL Only if the compound is <5% concentration in water. Otherwise, it precipitates and clogs lines.
Stream D: Oxidizers DANGEROUS Risk of violent reaction.[4]
Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of this specific compound based on its physical state.

DisposalWorkflow Start Waste Generation: 3-(5-bromo-1H-indazol-1-yl) propanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solid Liquid Liquid Solution StateCheck->Liquid Dissolved SolidBin Solid Waste Bin: Label 'Hazardous Solid - Halogenated' Solid->SolidBin SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Liquid Waste Stream A: Halogenated Organics SolventCheck->HaloStream Yes NonHaloStream Liquid Waste Stream B: Non-Halogenated Organics SolventCheck->NonHaloStream No (e.g., Methanol) Warning STOP: Do NOT mix. Segregate as Halogenated due to solute. NonHaloStream->Warning Warning->HaloStream Re-route

Caption: Decision logic for segregating 3-(5-bromo-1H-indazol-1-yl)propanoic acid based on physical state and solvent matrix.

Part 4: Operational Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Context: Disposal of expired shelf stock or synthesis yield.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass shipping container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-(5-bromo-1H-indazol-1-yl)propanoic acid"[1]

    • Hazard Checkbox: Toxic, Irritant.[5]

  • Secondary Containment: Place the jar into a clear plastic bag (chemically resistant) before placing it in the satellite accumulation area box.

  • Logistics: Request pickup for "Lab Pack - Halogenated Solids."

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Context: Compound dissolved in solvents like DMSO, Methanol, or Dichloromethane.

  • Segregation:

    • If dissolved in Dichloromethane (DCM) : Pour directly into the "Halogenated Waste" carboy.

    • If dissolved in Methanol/DMSO : Although the solvent is non-halogenated, the solute contains Bromine. You must classify the entire mixture as Halogenated Waste.

  • pH Check: If the solution is highly acidic (pH < 2) due to added reagents, ensure the waste carboy is compatible (HDPE is preferred over metal safety cans).

  • Venting: Use a vented cap (e.g., EcoFunnel) to prevent pressure buildup if minor off-gassing occurs.

Part 5: Emergency Procedures (Spills)

Scenario: You drop a 5g vial of the solid powder on the bench.

  • Isolate: Alert nearby personnel. Mark the zone.

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If dust is visible, use an N95 or half-mask respirator.

  • Containment: Do not use water (spreads the contamination).

  • Cleanup:

    • Cover the powder with a wet paper towel (to prevent dust) or use an inert absorbent (vermiculite).

    • Scoop material into a disposal bag.

    • Wipe the surface with a weak base (1% Sodium Bicarbonate) to neutralize any residual acid, then wash with water.

  • Disposal: The cleanup debris (towels, gloves) must be treated as Hazardous Solid Waste .

Part 6: Regulatory Compliance (RCRA & EPA)

While 3-(5-bromo-1H-indazol-1-yl)propanoic acid is not explicitly listed on the EPA "P" or "U" lists (40 CFR 261.33), it is regulated under the "Cradle-to-Grave" principle of the Resource Conservation and Recovery Act (RCRA).

  • Waste Determination: It is a "Characteristic Waste" if it exhibits corrosivity (D002) or toxicity.

  • Generator Responsibility: You are responsible for the waste until it is destroyed. Proper labeling prevents fines and ensures the incineration facility can process it safely.

Regulatory Workflow Diagram

RegulatoryFlow Generator Lab (Generator) Proper Segregation Accumulation Satellite Accumulation (SAA) < 1 Year Generator->Accumulation Labeling Vendor Waste Vendor (Manifesting) Accumulation->Vendor Pickup TSDF TSDF Incinerator (High Temp + Scrubbers) Vendor->TSDF Destruction

Caption: The RCRA "Cradle-to-Grave" lifecycle for halogenated research chemicals.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] [Link]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[7] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-(5-bromo-1H-indazol-1-yl)propanoic acid

Executive Safety Summary Compound: 3-(5-bromo-1H-indazol-1-yl)propanoic acid CAS: [Research Grade - Specific CAS varies by isomer/salt form] Physical State: Solid (White to off-white powder) Primary Hazard Class (Inferre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 3-(5-bromo-1H-indazol-1-yl)propanoic acid CAS: [Research Grade - Specific CAS varies by isomer/salt form] Physical State: Solid (White to off-white powder) Primary Hazard Class (Inferred): Irritant (Skin/Eye/Respiratory), Potential Sensitizer. Operational Directive: Treat as a Potent Organic Intermediate . Adhere to Control Band 3 (OEB 3) guidelines until specific toxicological data proves otherwise.

Hazard Architecture & Risk Assessment

As a research chemical, specific toxicological data for this exact molecule is likely sparse. However, as scientists, we do not rely on "unknowns"; we rely on Structure-Activity Relationship (SAR) analysis to predict risk.

Structural Deconstruction & Associated Risks
Structural MoietyPredicted HazardPhysiological Implication
Indazole Core Bioactivity (Kinase Inhibition)Potential for systemic toxicity if absorbed; possible reproductive hazards.
Propanoic Acid Tail Acidity / CorrosivityChemical burns to mucous membranes; severe eye irritation (H318/H319).
Bromine Substituent LipophilicityEnhanced skin absorption; heavy halogenated waste classification.
Physical Form (Dust) Inhalation ToxicityHigh surface area allows rapid absorption via alveolar membranes.

Critical Insight: The combination of an acidic tail and a lipophilic core suggests this compound can penetrate the stratum corneum (outer skin layer) more effectively than simple inorganic acids. Standard latex gloves are insufficient.

PPE Selection Protocol

This protocol uses a Task-Based Risk Assessment approach. Do not use a "one size fits all" strategy.

Visual Logic: PPE Decision Matrix

The following logic flow dictates your PPE requirements based on the physical state of the compound.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder (Weighing/Transfer) State->Solid Liquid Solution / Reaction (Dissolved in DMSO/MeOH) State->Liquid Solid_PPE LEVEL A PPE: 1. Nitrile Gloves (5 mil) 2. Safety Goggles (Sealed) 3. Lab Coat (Buttoned) 4. Fume Hood (Sash <18") Solid->Solid_PPE Liquid_PPE LEVEL B PPE (High Risk): 1. Double Gloving (Nitrile + Laminate) 2. Face Shield + Goggles 3. Chemical Apron 4. Fume Hood Liquid->Liquid_PPE Solid_PPE->Liquid_PPE If dissolving

Figure 1: Decision matrix for selecting PPE based on the state of the matter. Note the escalation in protection when the compound is solubilized, as solvents facilitate skin absorption.

Detailed PPE Specifications
A. Hand Protection (The Critical Barrier)
  • Solid Handling: Single-layer Nitrile (minimum 5 mil / 0.12mm) .

    • Why: Nitrile provides excellent resistance to organic acids and solids.

  • Solution Handling (DMSO/Methanol/DMF): Double Gloving is mandatory.

    • Inner Glove: Nitrile (4-5 mil).

    • Outer Glove:Silver Shield® (Laminate) or Thick Nitrile (8 mil+).

    • Causality: Common solvents like DMSO act as "carriers," dragging the dissolved bromo-indazole through the glove material and into your skin. Standard nitrile degrades rapidly in DMF/DMSO.

B. Eye & Face Protection[1][2][3][4][5][6]
  • Standard: Chemical Safety Goggles (ANSI Z87.1+).

    • Restriction: Do NOT use standard safety glasses with side shields when handling the powder. The "fines" (dust particles) of indazole acids are light and can bypass side shields, causing severe ocular irritation due to the acidic moiety.

  • High Volume (>100mg): Add a face shield if working with solutions under pressure or heat.

C. Respiratory Protection[4][7][8]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood.

  • Secondary (Outside Hood): If weighing must occur on an open bench (strongly discouraged), use a P100 Particulate Respirator (e.g., 3M 8293). Surgical masks provide zero protection against chemical dust.

Operational Protocols

Protocol A: Weighing & Transfer (Solid)

Objective: Minimize static-induced dispersion of the powder.

  • Preparation: Place an anti-static mat or use an ionizing gun inside the fume hood. Indazoles are often electrostatic; without this, the powder will "jump" onto your gloves and sleeves.

  • Barrier: Don PPE (Level A).[9] Ensure lab coat cuffs are tucked under glove gauntlets to prevent wrist exposure.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

  • Decon: Immediately wipe the balance area with a 10% Sodium Bicarbonate solution (neutralizes the propanoic acid tail) followed by water.

Protocol B: Solubilization (Liquid)

Objective: Prevent "Carrier Effect" absorption.

  • Solvent Choice: This compound is likely soluble in DMSO or Methanol.

  • Thermodynamics: Dissolution may be slightly exothermic. Add solvent slowly to the solid.

  • Vessel: Use a screw-cap vial (scintillation vial). Never transport open beakers of this solution across the lab.

  • Labeling: Label immediately with "Contains Halogenated Organic Acid."

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, pause and categorize the spill before acting.

Spill_Response Spill Spill Detected Type Type? Spill->Type Powder Powder Spill Type->Powder Liquid Solution Spill Type->Liquid Action_P 1. Cover with wet paper towel (prevents dust) 2. Wipe up 3. Clean with NaHCO3 Powder->Action_P Action_L 1. Absorb with Vermiculite 2. Do NOT use paper towels (Reaction risk) 3. Double bag Liquid->Action_L Disposal Halogenated Waste Bin Action_P->Disposal Action_L->Disposal

Figure 2: Differentiated response workflow for solid vs. liquid spills. Note the specific instruction to wet the powder to prevent aerosolization.

Waste Disposal[3][4][11]
  • Classification: Halogenated Organic Waste .

    • Reasoning: The bromine atom (Br) requires high-temperature incineration to prevent the formation of toxic byproducts. Do not place in "General Organic" or "Non-Halogenated" bins.

  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers due to potential acidity.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves. United States Department of Labor. [Link][10]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

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